molecular formula C10H10O4 B021809 Isoferulic Acid CAS No. 537-73-5

Isoferulic Acid

Numéro de catalogue: B021809
Numéro CAS: 537-73-5
Poids moléculaire: 194.18 g/mol
Clé InChI: QURCVMIEKCOAJU-HWKANZROSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Isoferulic acid ((E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid) is a natural phenolic compound and a key bioactive ingredient found in plants such as Cimicifuga species . It serves as a versatile scaffold for investigating multiple therapeutic pathways due to its potent antioxidant, anti-inflammatory, and anti-glycative properties. Research Applications and Mechanisms: • Oncology Research : this compound demonstrates significant anti-proliferative effects in hematologic malignancy models. Studies on leukemia cell lines (Jurkat, K562, Raji) show that it induces cell cycle arrest at the G2/M phase and promotes apoptosis by increasing levels of cleaved caspase-3 and cleaved PARP, and attenuating phosphorylation of Akt and mTOR . • Anti-Infective Research : This compound exhibits broad antiviral potential. It has been shown to improve survival in murine models of influenza virus pneumonia by inhibiting viral replication and the production of inflammatory cytokines like macrophage inflammatory protein-2 (MIP-2) . Recent studies also highlight its novel role as a potent capsule inhibitor against hypervirulent Klebsiella pneumoniae (hvKP), sensitizing the bacteria to host immune clearance by impairing capsular polysaccharide synthesis . • Metabolic and Oxidative Stress Studies : this compound shows promise in research related to diabetic complications. It prevents methylglyoxal (MG)-induced formation of advanced glycation end-products (AGEs) and oxidative DNA damage through its free radical scavenging activity, independent of direct MG trapping . Furthermore, it protects podocytes from high glucose and H 2 O 2 -induced oxidative stress and apoptosis by modulating the CXCL12/CXCR4/mTOR/Caspase-3 signaling pathway . • Antioxidant Mechanistic Studies : Theoretical investigations confirm its potent activity against hydroperoxyl (HOO•) radicals via favorable Radical Adduct Formation (RAF) and Hydrogen Transfer (HT) mechanisms in aqueous media. It also demonstrates potential as a Fe 2+ chelator, inhibiting Fenton reaction-driven hydroxyl radical generation . This product is presented as a high-purity chemical reference standard to support the accurate quantification and biological investigation of this promising natural product. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
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InChI

InChI=1S/C10H10O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+
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InChI Key

QURCVMIEKCOAJU-HWKANZROSA-N
Source PubChem
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Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)O
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Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)O
Source PubChem
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Molecular Formula

C10H10O4
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DSSTOX Substance ID

DTXSID901314847
Record name trans-Isoferulic acid
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Molecular Weight

194.18 g/mol
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Physical Description

Solid
Record name Isoferulic acid
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Boiling Point

409.00 to 411.00 °C. @ 760.00 mm Hg
Record name Isoferulic acid
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CAS No.

25522-33-2, 537-73-5
Record name trans-Isoferulic acid
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Record name (E)-3'-Hydroxy-4'-methoxycinnamic acid
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Record name ISOFERULIC ACID
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Melting Point

228 - 233 °C
Record name Isoferulic acid
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Foundational & Exploratory

What are the physicochemical properties of isoferulic acid?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Isoferulic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental to its application and development. This guide provides a detailed overview of the core physicochemical characteristics of this compound, a phenolic compound of interest for its potential therapeutic effects.

Overview of this compound

This compound, or 3-hydroxy-4-methoxycinnamic acid, is a structural isomer of ferulic acid and a derivative of cinnamic acid. It is found in various plant sources and is recognized for its antioxidant and anti-inflammatory properties. Its chemical structure, characterized by a hydroxyl and a methoxy (B1213986) group on the phenyl ring, dictates its chemical behavior and biological activity.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound for easy reference and comparison.

PropertyValue
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Appearance White to off-white crystalline powder
Melting Point 228 - 232 °C
Boiling Point 373.2±22.0 °C at 760 mmHg (Predicted)
pKa 4.4 (Predicted for the most acidic group, the carboxylic acid)
Solubility Soluble in ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO). Sparingly soluble in water.
LogP (Octanol-Water) 1.55 (Predicted)
UV-Vis Absorbance (λmax) ~322 nm in methanol

Experimental Protocols

The determination of the physicochemical properties listed above involves standard analytical methodologies. Below are detailed protocols for key experiments.

Determination of Melting Point
  • Principle: The melting point is determined by heating a small sample of the crystalline solid and observing the temperature range over which it transitions to a liquid.

  • Apparatus: Capillary tube melting point apparatus.

  • Procedure:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.

Determination of Solubility
  • Principle: The equilibrium solubility is determined by adding an excess amount of the solute to a known volume of the solvent, allowing it to reach equilibrium, and then measuring the concentration of the dissolved solute.

  • Apparatus: Shaking incubator, centrifuge, UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

  • Procedure:

    • An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed vial.

    • The mixture is agitated in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The saturated solution is then filtered or centrifuged to remove undissolved solid.

    • The concentration of this compound in the clear supernatant is quantified using a suitable analytical method, such as UV-Vis spectrophotometry at its λmax or by creating a calibration curve with HPLC.

Determination of UV-Vis Absorbance Maximum (λmax)
  • Principle: The wavelength at which a substance has its strongest photon absorption is its λmax. This is determined by scanning a dilute solution of the substance across a range of UV and visible wavelengths.

  • Apparatus: UV-Vis spectrophotometer.

  • Procedure:

    • A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol).

    • The spectrophotometer is blanked using the same solvent.

    • The absorbance of the this compound solution is measured over a wavelength range (e.g., 200-400 nm).

    • The wavelength corresponding to the peak absorbance is recorded as the λmax.

Visualization of Key Physicochemical Relationships

The interplay between the structural features and the physicochemical properties of this compound is crucial for understanding its behavior in various systems. The following diagram illustrates these logical relationships.

Isoferulic_Acid_Properties cluster_structure Chemical Structure cluster_properties Physicochemical Properties Structure This compound C₁₀H₁₀O₄ Groups Functional Groups: - Carboxylic Acid - Phenolic Hydroxyl - Methoxy Group - Phenyl Ring Structure->Groups Solubility Solubility (Polar & H-bonding) Groups->Solubility influences Acidity Acidity (pKa) (Carboxylic Acid) Groups->Acidity determines Lipophilicity Lipophilicity (LogP) (Phenyl Ring, Methoxy) Groups->Lipophilicity contributes to UV_Vis UV-Vis Absorption (Conjugated System) Groups->UV_Vis enables

Caption: Logical relationships between the chemical structure of this compound and its key physicochemical properties.

The Occurrence and Analysis of Isoferulic Acid in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoferulic acid, a phenolic compound with notable biological activities, is a secondary metabolite found in a variety of plant species. As an isomer of the more abundant ferulic acid, it has garnered increasing interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources and occurrence of this compound in plants. It details the biosynthetic origins of this compound through the phenylpropanoid pathway and presents established experimental protocols for its extraction, isolation, and quantification. Furthermore, this guide elucidates a key signaling pathway modulated by this compound, offering insights for researchers and professionals in drug development. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Natural Sources and Occurrence of this compound

This compound is distributed throughout the plant kingdom, although often in lower concentrations than its isomer, ferulic acid. Its presence has been confirmed in various medicinal herbs, food sources, and other plants. Quantitative analyses have revealed significant concentrations in specific plant tissues, highlighting them as valuable natural sources for this compound.

Quantitative Occurrence in Plant Species

The concentration of this compound can vary significantly between plant species and even different tissues within the same plant. The following table summarizes the reported quantitative data for this compound in several plant sources.

Plant SpeciesPlant PartConcentration of this compoundReference(s)
Actaea erythrocarpaAbove-ground parts1.49 mg/g of dry extract[1]
Cimicifuga heracleifolia, Cimicifuga dahurica, or Cimicifuga foetidaRhizome Extract6.52 mg/g[2][3]
Vinegar-0.04 mg/100 ml[4]
Other Documented Plant Sources

In addition to the quantified sources, this compound has been identified in a range of other plants, although quantitative data is not always available. These include:

  • Actaea cimicifuga

  • Bromelia pinguin

  • Cimicifuga racemosa (Black Cohosh)[5]

  • Convolvulus arvensis

  • Lobelia chinensis[6]

  • Lycopus europaeus

  • Populus szechuanica[7]

  • Salvia miltiorrhiza[7]

Biosynthesis of this compound in Plants

This compound, like other phenylpropanoids, is synthesized in plants through the shikimate and phenylpropanoid pathways. The biosynthesis begins with the aromatic amino acid L-phenylalanine.

The Phenylpropanoid Pathway

The core biosynthetic route involves a series of enzymatic reactions that convert L-phenylalanine into various hydroxycinnamic acids. The key steps leading to the precursors of this compound are:

  • Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce cinnamic acid.

  • Hydroxylation: Cinnamate 4-hydroxylase (C4H) introduces a hydroxyl group at the 4-position of the phenyl ring of cinnamic acid, yielding p-coumaric acid.

  • Further Hydroxylation: p-Coumarate 3-hydroxylase (C3H) adds a second hydroxyl group at the 3-position, resulting in caffeic acid.

Formation of this compound

The final step in the biosynthesis of this compound is the methylation of the hydroxyl group at the 4-position of caffeic acid. This reaction is catalyzed by a specific S-adenosyl-L-methionine-dependent O-methyltransferase (OMT), often referred to as caffeic acid O-methyltransferase (COMT). The regioselectivity of this enzyme determines whether ferulic acid (methylation at the 3-hydroxyl group) or this compound (methylation at the 4-hydroxyl group) is produced.

Isoferulic_Acid_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H Isoferulic_Acid This compound Caffeic_Acid->Isoferulic_Acid COMT

Biosynthesis of this compound via the Phenylpropanoid Pathway.

Experimental Protocols

The accurate analysis of this compound in plant matrices requires robust and validated experimental protocols for extraction and quantification.

Extraction of this compound from Plant Material

The choice of extraction method depends on the nature of the plant material and the form of this compound (free or bound).

  • Sample Preparation: Air-dry the plant material and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material in a solvent such as 70% ethanol (B145695) or methanol (B129727). The ratio of plant material to solvent is typically 1:10 (w/v).

  • Sonication/Maceration: Subject the mixture to ultrasonication for approximately 30-60 minutes or allow it to macerate for 24-48 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.

  • Sample Preparation: Prepare the plant material as described in section 3.1.1.

  • Hydrolysis: Suspend the powdered material in a 2M NaOH solution and stir at room temperature for 4-24 hours under a nitrogen atmosphere to prevent oxidation.

  • Acidification: Acidify the mixture to a pH of 2-3 with concentrated HCl.

  • Liquid-Liquid Extraction: Extract the acidified solution three times with an equal volume of a solvent like ethyl acetate.

  • Drying and Concentration: Pool the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent to dryness.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the quantification of this compound.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is often employed. A common mobile phase consists of two solvents:

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

    • A typical gradient might be: 0-5 min, 5% B; 5-20 min, 5-20% B; 20-60 min, 20-40% B.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: UV detection at approximately 320 nm.

  • Injection Volume: 10 - 20 µL.

  • Standard Solution: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Solution: Dissolve the dried plant extract in the mobile phase or methanol, filter through a 0.22 µm syringe filter, and inject into the HPLC system.

The concentration of this compound in the sample is determined by comparing the peak area of the analyte with the calibration curve generated from the standard solutions.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plant_Material Dried, Powdered Plant Material Extraction Extraction (Solvent/Hydrolysis) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Dissolution Dissolve in Mobile Phase Crude_Extract->Dissolution Filtering Filter (0.22 µm) Dissolution->Filtering Injection Inject into HPLC System Filtering->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (~320 nm) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

General workflow for the extraction and HPLC analysis of this compound.

Modulation of Signaling Pathways

This compound, like its isomer ferulic acid, has been shown to modulate various cellular signaling pathways, contributing to its biological activities. A key target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is activated by various stimuli, including inflammatory cytokines and pathogens. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been suggested to inhibit this pathway, thereby exerting anti-inflammatory effects.

NFkB_Pathway_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB (p65) IkB_NFkB->NFkB Releases Proteasome Proteasome Degradation IkB_p->Proteasome NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes Isoferulic_Acid This compound Isoferulic_Acid->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound represents a promising natural compound with a range of biological activities. This guide has provided a detailed overview of its natural sources, biosynthesis, and analytical methodologies. The elucidation of its mechanism of action, particularly its inhibitory effect on the NF-κB pathway, opens avenues for its potential application in the development of novel therapeutic agents. Further research is warranted to explore a wider range of plant sources and to fully characterize the therapeutic potential of this compound.

References

The Biosynthesis of Isoferulic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isoferulic acid, a phenolic compound with significant therapeutic potential, is a key secondary metabolite in various plant species. Understanding its biosynthesis is crucial for metabolic engineering and drug development. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound within plant metabolism. While the synthesis of its isomer, ferulic acid, is well-documented as a central component of the phenylpropanoid pathway, the precise enzymatic steps leading to this compound are still an area of active investigation. This document synthesizes current knowledge, presents relevant quantitative data, details experimental protocols for key enzymatic assays, and provides visual representations of the involved metabolic pathways.

Introduction

This compound (3-hydroxy-4-methoxycinnamic acid) is a hydroxycinnamic acid and a structural isomer of the more abundant ferulic acid (4-hydroxy-3-methoxycinnamic acid)[1][2][3]. It is found in various plants, including those from the genus Cimicifuga[4]. Like other phenylpropanoids, this compound exhibits a range of biological activities, including antioxidant and antidiabetic properties, making it a compound of interest for pharmaceutical and nutraceutical applications[2][4]. The biosynthesis of phenylpropanoids is a complex network of enzymatic reactions that converts the amino acid L-phenylalanine into a variety of essential compounds, including lignin (B12514952), flavonoids, and hydroxycinnamic acids[3][5][6][7]. This guide focuses on the specific pathways culminating in the synthesis of this compound.

The Phenylpropanoid Pathway: The Core Machinery

The biosynthesis of this compound is intrinsically linked to the general phenylpropanoid pathway. This pathway commences with the deamination of L-phenylalanine and proceeds through a series of hydroxylation, methylation, and ligation reactions. While the direct pathway to this compound is not definitively established, the synthesis of its precursor, caffeic acid, is well-understood.

The General Phenylpropanoid Pathway to Caffeic Acid

The initial steps of the phenylpropanoid pathway leading to the synthesis of caffeic acid, a key precursor for both ferulic and potentially this compound, are as follows:

  • L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid[3][8][9].

  • Cinnamic Acid to p-Coumaric Acid: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the C4 position to produce p-coumaric acid[3][8].

  • p-Coumaric Acid to p-Coumaroyl-CoA: The activated thioester, p-coumaroyl-CoA, is formed from p-coumaric acid by the action of 4-Coumarate:CoA Ligase (4CL) [5][8][10].

  • p-Coumaroyl-CoA to Caffeoyl-CoA or Caffeic Acid: The introduction of a second hydroxyl group at the C3 position of the aromatic ring is a critical branching point. This hydroxylation can occur via two main routes:

    • p-Coumaroyl shikimate/quinate to Caffeoyl shikimate/quinate: Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT) transfers the p-coumaroyl group to shikimate or quinate. Subsequently, p-Coumaroyl shikimate 3'-hydroxylase (C3'H) , another cytochrome P450 enzyme, hydroxylates the bound p-coumaroyl moiety to yield caffeoyl shikimate/quinate[3].

    • Direct hydroxylation of p-coumaric acid: In some organisms, 4-coumarate 3-hydroxylase (C3H) can directly hydroxylate p-coumaric acid to produce caffeic acid[4][11].

From caffeoyl-CoA or caffeoyl shikimate, caffeic acid can be released.

The Biosynthesis of Ferulic Acid: A Well-Established Pathway

The synthesis of ferulic acid from caffeic acid is a well-characterized step in the phenylpropanoid pathway. This reaction is catalyzed by Caffeic Acid O-Methyltransferase (COMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 4-hydroxyl group of caffeic acid[11][12][13]. This methylation is a key step in lignin biosynthesis and the production of other ferulic acid-derived compounds[11][12].

Alternatively, ferulic acid can be synthesized from caffeoyl-CoA via the action of Caffeoyl-CoA O-Methyltransferase (CCoAOMT) to produce feruloyl-CoA, which can then be converted to ferulic acid[3][8].

Ferulic_Acid_Biosynthesis cluster_main General Phenylpropanoid Pathway cluster_ferulic Ferulic Acid Branch L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA HCT, C3'H Caffeic Acid Caffeic Acid Caffeoyl-CoA->Caffeic Acid Ferulic Acid Ferulic Acid Caffeic Acid->Ferulic Acid COMT (methylation at 4-OH) Isoferulic_Acid_Hypothesis cluster_main Hypothesized this compound Formation Caffeic Acid Caffeic Acid This compound This compound Caffeic Acid->this compound Putative OMT (methylation at 3-OH) PAL_Assay_Workflow cluster_extraction Enzyme Extraction cluster_reaction Enzymatic Reaction cluster_measurement Measurement A Homogenize plant tissue in borate (B1201080) buffer B Centrifuge homogenate A->B C Collect supernatant (enzyme extract) B->C D Prepare reaction mixture (enzyme, water, L-phenylalanine) C->D E Incubate at 32°C D->E F Stop reaction with TCA E->F G Measure absorbance at 290 nm F->G

References

The Isomeric Nuances of Cinnamic Acid Derivatives: A Technical Guide to Isoferulic Acid vs. Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferulic acid and isoferulic acid, two closely related hydroxycinnamic acids, are garnering significant attention in the pharmaceutical and nutraceutical industries for their potent antioxidant and anti-inflammatory properties. While often discussed interchangeably, their subtle difference in chemical structure—arising from positional isomerism—leads to distinct physicochemical properties and biological activities. This technical guide provides an in-depth exploration of the chemical structures, isomeric relationship, comparative physicochemical properties, and analytical separation of ferulic acid and this compound. Furthermore, it delves into their differential effects on key inflammatory signaling pathways, offering a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic potential of these phenolic compounds.

Chemical Structure and Isomerism

Ferulic acid and this compound are constitutional isomers with the same molecular formula (C₁₀H₁₀O₄) and molecular weight (194.18 g/mol ). Their structural difference lies in the substitution pattern of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the phenyl ring of the cinnamic acid backbone.

  • Ferulic Acid: Chemically known as 4-hydroxy-3-methoxycinnamic acid, the hydroxyl group is at the C4 position and the methoxy group is at the C3 position.

  • This compound: Conversely, this compound is 3-hydroxy-4-methoxycinnamic acid, with the hydroxyl group at the C3 position and the methoxy group at the C4 position.[1]

This positional isomerism significantly influences the electronic environment of the aromatic ring and the phenolic hydroxyl group, which is a key determinant of their antioxidant capacity and interaction with biological targets.

Figure 1: Chemical structures of ferulic acid and this compound.

In addition to constitutional isomerism, both ferulic acid and this compound exhibit cis-trans (or E/Z) geometric isomerism due to the presence of a carbon-carbon double bond in the acrylic acid side chain. The trans (E) isomer is generally the more stable and predominantly occurring form in nature. The cis (Z) isomer can be formed upon exposure to UV light. This geometric isomerism also contributes to differences in their biological activities.

Figure 2: Cis-trans isomerism of ferulic and isoferulic acids.

Physicochemical Properties

The seemingly minor difference in the positions of the hydroxyl and methoxy groups leads to variations in the physicochemical properties of ferulic acid and this compound. A comprehensive comparison of their key properties is presented below.

PropertyFerulic AcidThis compoundReferences
IUPAC Name (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid[1]
CAS Number 1135-24-6 (trans)537-73-5 (trans)
Molecular Formula C₁₀H₁₀O₄C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol 194.18 g/mol
Melting Point 174 °C228-230 °C
Solubility Sparingly soluble in water; soluble in ethanol, DMSOSoluble in methanol (B129727), DMSO[2]
pKa ~4.5 (carboxylic acid), ~9.4 (phenol)Not readily available
LogP 1.51Not readily available

Experimental Protocols: Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation and quantification of ferulic acid and this compound isomers.

Isocratic HPLC Method for Separation of trans-Ferulic Acid and trans-Isoferulic Acid

This protocol is adapted from a method for the simultaneous determination of caffeic acid, ferulic acid, and this compound in rabbit plasma.

  • Instrumentation:

    • HPLC system with a UV detector

    • Autosampler

  • Chromatographic Conditions:

    • Column: ODS (C18) column (150 mm × 4.6 mm I.D., 5 µm particle size)

    • Mobile Phase: Acetonitrile : Glacial Acetic Acid : Water (15:0.5:85, v/v), pH adjusted to 4.5

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 321 nm

    • Injection Volume: 20 µL

    • Temperature: Ambient

  • Sample Preparation (from plasma):

    • To 100 µL of plasma, add an internal standard (e.g., p-hydroxybenzoic acid).

    • Add 200 µL of methanol to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the HPLC system.

G start Plasma Sample protein_precipitation Protein Precipitation (Methanol) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection evaporation Evaporation to Dryness (Nitrogen Stream) supernatant_collection->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection

Figure 3: Sample preparation workflow for HPLC analysis.

Differential Effects on Inflammatory Signaling Pathways

Recent research has begun to elucidate the distinct effects of ferulic acid and this compound on cellular signaling pathways, particularly those involved in inflammation.

Modulation of LPS-Induced Inflammatory Response

A comparative study on the effects of ferulic acid and this compound in a lipopolysaccharide (LPS)-induced inflammatory model in intestinal Caco-2 cells revealed their differential modulatory activities on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Both ferulic acid and this compound were found to inhibit the LPS-induced inflammatory cascade. They achieve this by suppressing the phosphorylation of key upstream kinases, p38 and ERK, which are components of the MAPK pathway. The inhibition of MAPK activation, in turn, leads to a downstream reduction in the activation and nuclear translocation of the transcription factor NF-κB. NF-κB is a master regulator of inflammatory gene expression, including inducible nitric oxide synthase (iNOS), which produces the pro-inflammatory mediator nitric oxide (NO).

G cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_pathway MAPK Pathway TLR4->MAPK_pathway p38 p38 TLR4->p38 ERK ERK TLR4->ERK NFkB_activation NF-κB Activation MAPK_pathway->NFkB_activation p38->NFkB_activation ERK->NFkB_activation iNOS_expression iNOS Expression NFkB_activation->iNOS_expression promotes NO_production NO Production iNOS_expression->NO_production leads to Ferulic_Acid Ferulic Acid Ferulic_Acid->p38 inhibits Ferulic_Acid->ERK inhibits Isoferulic_Acid This compound Isoferulic_Acid->p38 inhibits Isoferulic_Acid->ERK inhibits

Figure 4: Comparative inhibition of LPS-induced inflammatory signaling.
Inhibition of Macrophage Inflammatory Protein-2 (MIP-2) Production

In another study, both ferulic acid and this compound were shown to inhibit the production of Macrophage Inflammatory Protein-2 (MIP-2), a chemokine involved in neutrophil recruitment during inflammation, in response to respiratory syncytial virus (RSV) infection in RAW264.7 macrophage cells.[3]

G RSV RSV Infection Macrophage Macrophage (RAW264.7) RSV->Macrophage infects MIP2_production MIP-2 Production Macrophage->MIP2_production induces Ferulic_Acid Ferulic Acid Ferulic_Acid->MIP2_production inhibits Isoferulic_Acid This compound Isoferulic_Acid->MIP2_production inhibits

Figure 5: Inhibition of RSV-induced MIP-2 production.

Conclusion

While ferulic acid and this compound share a common molecular backbone and exhibit similar biological activities, their distinct substitution patterns give rise to important differences in their physicochemical properties and their potency in modulating specific signaling pathways. This technical guide highlights the critical need for researchers and drug development professionals to consider these isomeric nuances. A thorough understanding of their individual characteristics is paramount for designing targeted therapeutic strategies and for the accurate interpretation of experimental results. Further comparative studies are warranted to fully elucidate the structure-activity relationships of these promising phenolic compounds and to unlock their full therapeutic potential.

References

Spectroscopic Profile of Isoferulic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoferulic acid, systematically known as (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid, is a phenolic compound of significant interest in pharmaceutical and nutraceutical research. As a potent antioxidant, its characterization is crucial for quality control, metabolic studies, and drug development. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and tabulated data are presented to aid researchers in its identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR data are essential for unambiguous identification.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals characteristic signals for its aromatic, vinylic, and methoxy (B1213986) protons. The chemical shifts are influenced by the solvent used.

Table 1: ¹H NMR Chemical Shifts (δ) for this compound

Proton Assignment Chemical Shift (ppm) in DMSO-d₆ Chemical Shift (ppm) in Water (pH 7.0) [1]
H-2' 7.30 (d, J = 1.9 Hz) 7.27
H-5' 7.49 (d, J = 8.4 Hz) 7.15
H-6' 7.16 (dd, J = 8.4, 1.9 Hz) 7.14
H-2 (α-vinylic) 6.46 (d, J = 15.9 Hz) 6.34-6.37
H-3 (β-vinylic) 7.51 (d, J = 15.9 Hz) 7.03-7.05

| 3'-OCH₃ | 3.79 (s) | 3.89 |

d: doublet, dd: doublet of doublets, s: singlet. Coupling constants (J) are given in Hertz (Hz).

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound (Solvent: DMSO-d₆) [1]

Carbon Assignment Chemical Shift (ppm) [1]
C-1 (Carboxyl) 167.66
C-2 (α-vinylic) 114.09
C-3 (β-vinylic) 144.09
C-1' 127.09
C-2' 111.99
C-3' 149.81
C-4' 146.66
C-5' 116.24
C-6' 120.86

| 4'-OCH₃ | 55.58 |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation:

    • For ¹H NMR, dissolve 2-5 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O).

    • For ¹³C NMR, a more concentrated sample of 15-20 mg is recommended.

    • The sample is placed in a clean, dry 5 mm NMR tube.

    • An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for referencing.

  • Instrument Parameters:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

    • ¹H NMR:

      • Number of scans: 16-64

      • Relaxation delay (d1): 1-5 seconds

    • ¹³C NMR:

      • Proton decoupled

      • Number of scans: ≥ 1024

      • Relaxation delay (d1): 2 seconds

  • Data Processing:

    • The acquired Free Induction Decay (FID) is processed using appropriate software.

    • Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for its hydroxyl, carbonyl, and aromatic moieties.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3406 O-H stretching Phenolic -OH
1694, 1671 C=O stretching Carboxylic acid C=O
1649 C=C stretching Alkene C=C
1598-1615 C=C stretching Aromatic C=C
949 O-H out-of-plane bending Carboxylic acid -OH
862-860 C-H out-of-plane bending Aromatic C-H

| 571 | C=O out-of-plane bending | Carboxylic acid C=O |

Data obtained from solid samples as KBr pellets.[2]

Experimental Protocol for FT-IR Spectroscopy

The following protocol is for obtaining an FT-IR spectrum of solid this compound:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument Parameters:

    • An FT-IR spectrometer is used for analysis.

    • A background spectrum of the empty sample compartment is collected.

    • The KBr pellet containing the sample is placed in the sample holder.

  • Data Acquisition:

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of this compound.

UV-Vis Spectroscopic Data

The UV-Vis spectrum of this compound exhibits absorption maxima corresponding to π → π* electronic transitions in the aromatic ring and the conjugated side chain.

Table 4: UV-Vis Absorption Maxima (λmax) for this compound

Solvent λmax (nm)
Methanol (B129727) 243, 294, 322[3]

| Acetonitrile/Water/Acetic Acid | 321[4][5] |

Experimental Protocol for UV-Vis Spectroscopy

A general protocol for UV-Vis analysis of this compound is as follows:

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions from the stock solution to create standard solutions of varying concentrations.

  • Instrument Parameters:

    • A UV-Vis spectrophotometer is used.

    • The instrument is set to scan a wavelength range, typically from 200 to 400 nm.

  • Data Acquisition:

    • A blank solution (the solvent used for sample preparation) is used to zero the spectrophotometer.

    • The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Process_NMR Process FID & Assign Signals NMR->Process_NMR Process_IR Identify Functional Groups IR->Process_IR Process_UV Determine λmax UV_Vis->Process_UV Structure Structural Elucidation & Characterization Process_NMR->Structure Process_IR->Structure Process_UV->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Multifaceted Biological Activities of Isoferulic Acid: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoferulic acid (IFA), a phenolic compound and an isomer of ferulic acid, has emerged as a molecule of significant interest in the scientific community due to its diverse and potent biological activities.[1][2] This technical guide provides a comprehensive review of the current literature on the biological effects of this compound, with a focus on its antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the intricate signaling pathways modulated by this promising natural compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Antioxidant Activities

This compound demonstrates robust antioxidant properties through multiple mechanisms, including free radical scavenging and metal chelation.[3][4][5] Theoretical studies have elucidated that its antioxidant action against hydroperoxyl radicals in aqueous solutions occurs via hydrogen transfer (HT), radical adduct formation (RAF), and single electron transfer (SET) pathways.[3][4][5] Notably, at physiological pH, the RAF mechanism is kinetically favored.[3][4][5] Furthermore, this compound effectively chelates Fe²⁺ ions, which can inhibit the generation of hydroxyl radicals through the Fenton reaction.[3][4][5]

Quantitative Antioxidant Data
ActivityAssayIC50 (µg/mL)Reference
Lipid Peroxidation InhibitionThiobarbituric acid reactive substances (TBARS)7.30 ± 0.57[6]
DPPH Radical Scavenging1,1-diphenyl-2-picrylhydrazyl assay4.58 ± 0.17[6]
ABTS Radical Scavenging2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) assay1.08 ± 0.01[6]
Ferric Ion (Fe³⁺) Reducing PowerPotassium ferricyanide (B76249) reduction assay8.84 ± 0.43[6]
Cupric Ion (Cu²⁺) Reducing PowerCupric ion reducing antioxidant capacity (CUPRAC)7.69 ± 0.39[6]
Hydroxyl Radical ScavengingDeoxyribose degradation assay1.57 ± 0.2[6]
Superoxide Anion Radical ScavengingNBT reduction assay13.33 ± 0.49[6]
Experimental Protocols: In Vitro Antioxidant Assays

DPPH Radical Scavenging Assay:

  • A solution of DPPH (1,1-diphenyl-2-picrylhydrazyl) in methanol (B129727) is prepared.

  • Various concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

ABTS Radical Scavenging Assay:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with a strong oxidizing agent like potassium persulfate.

  • The ABTS•+ solution is then diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at a certain wavelength (e.g., 734 nm).

  • Different concentrations of this compound are added to the ABTS•+ solution.

  • After a short incubation period, the absorbance is measured.

  • The percentage of inhibition of the ABTS•+ radical is calculated.

Signaling Pathway: Antioxidant Mechanisms

Antioxidant_Mechanisms cluster_scavenging Radical Scavenging cluster_chelation Metal Chelation IFA This compound Fe2 Fe²⁺ IFA->Fe2 Chelation Stable_Products Stable Products IFA->Stable_Products Radical Scavenging (HT, RAF, SET) ROS Reactive Oxygen Species (e.g., HOO•) Fenton_Reaction Fenton Reaction OH_Radical Hydroxyl Radical (•OH) Fenton_Reaction->OH_Radical Inhibited Anticancer_Signaling IFA This compound NFkB_Pathway NF-κB Pathway IFA->NFkB_Pathway Inhibits Akt_mTOR_Pathway Akt/mTOR Pathway IFA->Akt_mTOR_Pathway Inhibits IkBa IĸBα Phosphorylation IFA->IkBa Downregulates p65 p65 Nuclear Translocation IFA->p65 Inhibits Akt Akt Phosphorylation IFA->Akt Attenuates mTOR mTOR Phosphorylation IFA->mTOR Attenuates Proliferation Cell Proliferation IFA->Proliferation Inhibits Migration Cell Migration IFA->Migration Inhibits Apoptosis Apoptosis IFA->Apoptosis Promotes NFkB_Pathway->Proliferation Promotes NFkB_Pathway->Migration Promotes NFkB_Pathway->Apoptosis Inhibits Akt_mTOR_Pathway->Proliferation Promotes IkBa->p65 Mitochondria Mitochondria-dependent Apoptosis Apoptosis->Mitochondria Antidiabetic_Mechanism IFA This compound Alpha1_AR α1-Adrenoceptors IFA->Alpha1_AR Activates Beta_Endorphin β-Endorphin Secretion Alpha1_AR->Beta_Endorphin Enhances Opioid_Mu_Receptors Opioid μ-Receptors Beta_Endorphin->Opioid_Mu_Receptors Stimulates Glucose_Uptake Increased Glucose Utilization Opioid_Mu_Receptors->Glucose_Uptake Gluconeogenesis Reduced Hepatic Gluconeogenesis Opioid_Mu_Receptors->Gluconeogenesis Plasma_Glucose Lowered Plasma Glucose Glucose_Uptake->Plasma_Glucose Gluconeogenesis->Plasma_Glucose

References

Isoferulic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on Synonyms, Alternative Names, and Core Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of isoferulic acid, a phenolic compound of significant interest in pharmaceutical research. It covers its various synonyms and alternative names crucial for comprehensive literature searches, alongside a compilation of quantitative data on its biological activities. This document also outlines detailed experimental protocols for key assays and visualizes the underlying signaling pathways to facilitate further investigation and drug development efforts.

Synonyms and Alternative Names for this compound

For effective research, a thorough understanding of the various names and identifiers for this compound is essential. This compound is known by several synonyms, which can be found across different chemical databases and scientific publications.

Systematic and Common Names:

  • IUPAC Name: (2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid[1]

  • Common Names: this compound, Hesperetic acid, Hesperetinic acid[1][2][3]

  • Other Chemical Names:

    • 3-Hydroxy-4-methoxycinnamic acid[1][4][5]

    • 3-(3-Hydroxy-4-methoxyphenyl)acrylic acid[1][6]

    • 3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic acid[1]

    • trans-3-(3-Hydroxy-4-methoxyphenyl)acrylic acid[7]

    • trans-3-Hydroxy-4-methoxycinnamic acid[7]

    • 4-Methoxycaffeic acid[5]

    • 3-methoxy Caffeic Acid[4]

    • 4-O-Methylcaffeic acid[5]

    • Cinnamic acid, 3-hydroxy-4-methoxy-[1][8]

Registry Numbers and Identifiers:

  • CAS Number: 537-73-5[1][4][6] (primary), 25522-33-2 (trans-isomer)[1][7]

  • PubChem CID: 736186[1]

  • ChEBI ID: CHEBI:27794[1]

  • UNII: XSQ2K2G7MC[1][6]

  • EC Number: 208-676-0[1]

  • NSC Number: 51987[1][4][5]

Quantitative Data on Biological Activities

This compound has demonstrated a range of biological effects, including antidiabetic, antioxidant, and anti-inflammatory activities. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: Antidiabetic and Related Activities
ActivityAssay/ModelResult (IC50 / EC50)Reference
α1-Adrenergic Receptor BindingRadioligand binding assayIC50 = 1.4 µM[1]
β-Endorphin SecretionIsolated rat adrenal medullaEC50 = 52.2 nM[1]
Intestinal Maltase InhibitionIn vitro enzyme assayIC50 = 760 µM (0.76 mM)[1]
Intestinal Sucrase InhibitionIn vitro enzyme assayIC50 = 450 µM (0.45 mM)[1]
Anti-glycation (AGEs formation)BSA/fructose system (5 mM IFA)71.4% inhibition[9]
Anti-glycation (AGEs formation)BSA/glucose system (5 mM IFA)73.0% inhibition[9]
CML Formation InhibitionBSA/fructose system (5 mM IFA)47.0% inhibition[9]
Fructosamine InhibitionBSA/fructose system (5 mM IFA)33.4% inhibition[9]
Table 2: Antioxidant Activity
AssayResult (IC50 in µg/mL)Result (IC50 in µM)Reference
DPPH Radical Scavenging4.58 ± 0.17~23.6 µM[1]
ABTS Radical Scavenging1.08 ± 0.01~5.6 µM[1]
Hydroxyl Radical Scavenging1.57 ± 0.2~8.1 µM[1]
Superoxide Anion Scavenging13.33 ± 0.49~68.6 µM[1]
Lipid Peroxidation Inhibition7.30 ± 0.57~37.6 µM[1]
Ferric Ion (Fe³⁺) Reducing Power8.84 ± 0.43-[1]
Cupric Ion (Cu²⁺) Reducing Power7.69 ± 0.39-[1]

Note: µM values are calculated based on a molecular weight of 194.18 g/mol .

Table 3: Pharmacokinetic Parameters in Rats
Administration RouteDoseCmaxTmaxAUC(0-t)Reference
Oral (Crude Cimicifuga foetida extract)-Higher than processed< 30 minHigher than processed[10]
Oral (Processed Cimicifuga foetida extract)-Lower than crude< 30 minLower than crude[10]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activities of this compound.

Glucose Uptake Assay in C2C12 Myotubes

This protocol is adapted from studies investigating the effect of this compound on glucose uptake in a skeletal muscle cell line.[11]

Objective: To measure the effect of this compound on glucose uptake in differentiated C2C12 muscle cells.

Materials:

  • C2C12 myoblasts

  • DMEM (high glucose) with 10% FBS and 1% penicillin-streptomycin

  • DMEM (high glucose) with 2% horse serum

  • Krebs-Ringer Phosphate (KRP) buffer

  • 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)

  • This compound

  • Insulin (positive control)

  • Prazosin (B1663645) (α1-adrenergic receptor antagonist)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM with 10% FBS until they reach 80-90% confluency.

    • Induce differentiation by switching to DMEM with 2% horse serum for 4-6 days, replacing the medium every 48 hours.

  • Serum Starvation:

    • Wash the differentiated myotubes twice with warm PBS.

    • Incubate the cells in serum-free DMEM for 2-3 hours.

  • Treatment:

    • Wash the cells twice with KRP buffer.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 1 mM) or controls (vehicle, insulin) in KRP buffer for 30 minutes at 37°C. For antagonist studies, pre-incubate with prazosin before adding this compound.

  • Glucose Uptake Measurement:

    • Add 2-NBDG to a final concentration of 50-100 µM to each well.

    • Incubate for 30-60 minutes at 37°C.

    • Terminate the uptake by washing the cells three times with ice-cold PBS.

  • Fluorescence Reading:

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Subtract the background fluorescence from non-cell wells.

    • Express the results as a percentage of the control (vehicle-treated) cells.

NF-κB Reporter Assay in RAW 264.7 Macrophages

This protocol describes a method to assess the inhibitory effect of this compound on NF-κB activation using a luciferase reporter system.

Objective: To quantify the effect of this compound on lipopolysaccharide (LPS)-induced NF-κB transcriptional activity.

Materials:

  • RAW 264.7 cells stably transfected with an NF-κB luciferase reporter plasmid.

  • DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Lipopolysaccharide (LPS).

  • This compound.

  • 96-well white, opaque plates.

  • Luciferase assay system (e.g., ONE-Step™ Luciferase Assay System).

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Harvest and seed the NF-κB reporter RAW 264.7 cells into a 96-well white plate at a density of 30,000-50,000 cells per well in 90 µL of assay medium.

    • Incubate overnight at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in assay medium.

    • Add 10 µL of the this compound dilutions or vehicle control to the respective wells.

    • Pre-incubate for 1-2 hours at 37°C.

  • NF-κB Stimulation:

    • Prepare LPS in assay medium to a concentration that gives a robust luciferase signal (e.g., 100 ng/mL).

    • Add 10 µL of LPS to the stimulated wells. Add 10 µL of assay medium to the unstimulated control wells.

    • Incubate for 5-6 hours at 37°C with 5% CO₂.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate at room temperature for ~10-15 minutes with gentle rocking to ensure cell lysis.

  • Luminescence Measurement:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence from cell-free wells.

    • Normalize the data to the LPS-stimulated control and express the results as a percentage of inhibition.

Antioxidant Capacity Assays (DPPH and ABTS)

These are common spectrophotometric methods to evaluate the free radical scavenging activity of a compound.

Objective: To determine the IC50 value of this compound for scavenging DPPH and ABTS radicals.

DPPH Assay Protocol:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).

  • Prepare serial dilutions of this compound in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution to 100 µL of the DPPH solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at ~517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS Assay Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol (B145695) or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add 10 µL of each this compound dilution to 190 µL of the diluted ABTS•+ solution.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are mediated through its interaction with specific cellular signaling pathways.

Antidiabetic Effect: α1-Adrenergic Receptor Signaling

This compound exerts its antihyperglycemic effects in part by activating α1-adrenergic receptors.[12] This leads to a cascade of events resulting in increased glucose uptake in peripheral tissues like skeletal muscle. The pathway involves the Gq/11 G-protein, which activates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), which is implicated in the translocation of glucose transporters (e.g., GLUT4) to the cell membrane, thereby enhancing glucose uptake.[11]

a1_adrenergic_signaling IFA This compound a1AR α1-Adrenergic Receptor IFA->a1AR Binds & Activates Gq11 Gq/11 a1AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates GLUT4 GLUT4 Translocation PKC->GLUT4 Promotes GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

Caption: α1-Adrenergic receptor signaling pathway activated by this compound.

Antidiabetic Effect: β-Endorphin Secretion Pathway

Another mechanism for the glucose-lowering effect of this compound is through the enhanced secretion of β-endorphin from the adrenal medulla.[13] This is also initiated by the activation of α1-adrenergic receptors. The released β-endorphin then acts on μ-opioid receptors, which can lead to increased glucose utilization and/or reduced hepatic gluconeogenesis.

beta_endorphin_pathway cluster_effects Effects IFA This compound a1AR α1-Adrenergic Receptor (on Adrenal Medulla) IFA->a1AR Activates AdrenalMedulla Adrenal Medulla BetaEndorphin β-Endorphin (Released into plasma) a1AR->BetaEndorphin Stimulates Release MuOpioidReceptor μ-Opioid Receptor (on peripheral tissues) BetaEndorphin->MuOpioidReceptor Binds & Activates GlucoseUtilization Increased Glucose Utilization MuOpioidReceptor->GlucoseUtilization Gluconeogenesis Reduced Hepatic Gluconeogenesis MuOpioidReceptor->Gluconeogenesis GlucoseHomeostasis Glucose Homeostasis GlucoseUtilization->GlucoseHomeostasis Gluconeogenesis->GlucoseHomeostasis

Caption: β-Endorphin mediated antihyperglycemic action of this compound.

Anti-inflammatory Effect: NF-κB Signaling Pathway

This compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to interfere with this cascade, potentially by inhibiting the activation of the IKK complex.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα p65 p50 IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 IkBa_NFkB->NFkB Releases Degradation Proteasomal Degradation p_IkBa->Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Initiates IFA This compound IFA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

In Silico Prediction of Isoferulic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoferulic acid (3-hydroxy-4-methoxycinnamic acid), a phenolic acid and an isomer of the well-studied ferulic acid, has emerged as a compound of significant interest in pharmaceutical and nutraceutical research.[1][2] Possessing a range of bioactive properties, including antioxidant, anti-inflammatory, anticancer, and antiviral activities, this compound presents a promising scaffold for the development of novel therapeutic agents.[2][3] The advent of in silico methodologies has provided a powerful toolkit for accelerating the exploration of its therapeutic potential. By leveraging computational models, researchers can predict the bioactivity, pharmacokinetics, and potential toxicity of this compound, thereby guiding and streamlining experimental validation.

This technical guide provides an in-depth overview of the in silico prediction of this compound's bioactivity. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a blend of theoretical insights, quantitative data, detailed experimental protocols for validation, and visual representations of key molecular pathways and workflows.

In Silico Bioactivity Prediction: A Workflow

The in silico investigation of a natural product like this compound typically follows a structured workflow. This process begins with the identification of potential biological targets and progresses through various computational analyses to predict the compound's efficacy and drug-likeness.

In_Silico_Workflow General In Silico Workflow for Natural Product Bioactivity Prediction A Target Identification (Literature Mining, Database Searching) B Ligand Preparation (3D Structure Generation, Energy Minimization) A->B C Protein Preparation (PDB Structure Retrieval, Water/Ligand Removal) A->C D Molecular Docking (Binding Pose Prediction, Scoring) B->D C->D E Binding Affinity & Interaction Analysis D->E F Molecular Dynamics Simulation (Stability of Ligand-Protein Complex) E->F H Lead Optimization (Structure Modification) E->H F->H G ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) G->H H->D I Experimental Validation (In Vitro & In Vivo Assays) H->I

General In Silico Workflow

Predicted Bioactivities and Molecular Targets

In silico studies, primarily through molecular docking, have identified several potential protein targets for this compound, shedding light on the molecular mechanisms underlying its observed bioactivities.

Antioxidant Activity

This compound's antioxidant properties are attributed to its ability to scavenge free radicals.[2][4] Computational studies using Density Functional Theory (DFT) have elucidated the thermodynamics and kinetics of its radical scavenging mechanisms, including Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), and Single Electron Transfer (SET).[1]

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are linked to its ability to modulate key inflammatory pathways. Molecular docking studies have suggested that this compound can interact with proteins such as Toll-like receptor 4 (TLR4) and inhibit the NF-κB signaling pathway .[5]

Anticancer Activity

In silico analyses have pointed towards the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of pancreatic cancer cells and promote apoptosis by inhibiting the NF-κB signaling pathway.[5][6] Molecular docking studies have also explored its interaction with heat shock protein HSP90AA1 , a key target in cancer therapy.

Enzyme Inhibition

This compound has been computationally and experimentally identified as an inhibitor of various enzymes. A notable example is its competitive inhibition of mushroom tyrosinase , an enzyme involved in melanin (B1238610) synthesis.[7]

Quantitative Bioactivity Data

The following tables summarize the quantitative data from in silico predictions and in vitro experimental validations of this compound's bioactivity.

Table 1: Antioxidant Activity of this compound

AssayIC50 (µg/mL)Reference
DPPH Radical Scavenging4.58 ± 0.17[4][8]
ABTS Radical Scavenging1.08 ± 0.01[4][8]
Hydroxyl Radical Scavenging1.57 ± 0.2[4][8]
Superoxide Anion Radical Scavenging13.33 ± 0.49[4][8]
Lipid Peroxidation Inhibition7.30 ± 0.57[4][8]

Table 2: Enzyme Inhibitory Activity of this compound

EnzymeInhibition TypeIC50 (mM)Ki (mM)Reference
Mushroom Tyrosinase (Monophenolase)Competitive0.13-[7]
Mushroom Tyrosinase (Diphenolase)Competitive0.390.11[7]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile

Table 3: Predicted ADMET Properties of Ferulic Acid (as an analogue for this compound)

PropertyPredicted ValueUnitInterpretationReference
Absorption
Water Solubility (logS)-2.917log mol/LModerately soluble[11]
Caco-2 Permeability (logPapp)-0.047cm/sModerately permeable[11]
Intestinal Absorption (Human)94.87%High[11]
Distribution
VDss (human)-1.132log L/kgLow distribution[11]
BBB Permeability (logBB)-0.253log BBLow[11]
Metabolism
CYP2D6 SubstrateNo-Not a substrate[11]
CYP3A4 SubstrateNo-Not a substrate[11]
Excretion
Total Clearance--Data not available
Toxicity
AMES Toxicity--Data not available
hERG I Inhibitor--Data not available
Hepatotoxicity--Data not available
Skin Sensitisation--Data not available

Note: These values are for ferulic acid and should be interpreted with caution for this compound. Further in silico studies specifically on this compound are warranted.

Key Signaling Pathways

In silico and experimental studies suggest that this compound exerts its biological effects by modulating several key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. This compound has been shown to inhibit this pathway, contributing to its anti-inflammatory and anticancer properties.[5][6]

NF_kB_Pathway Inhibition of NF-κB Signaling by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription Isoferulic_Acid This compound Isoferulic_Acid->IKK Inhibits PI3K_Akt_Pathway Putative Inhibition of PI3K/Akt Signaling by this compound GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Isoferulic_Acid This compound (Predicted) Isoferulic_Acid->PI3K Inhibits

References

Isoferulic Acid: A Historical and Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoferulic acid (3-hydroxy-4-methoxycinnamic acid), a phenolic compound and an isomer of the well-studied ferulic acid, has emerged as a molecule of significant interest in pharmaceutical research. Though its initial discovery is not as clearly documented as its isomer, historical research context points to its long-standing recognition as a natural product, particularly within the study of plant biochemistry and traditional medicine.[1][2][3] Initially identified as a component of various plants, including those from the Cimicifuga genus, its alternative name, hesperetic acid, also appears in older literature. This guide provides a comprehensive overview of the historical context, key experimental data, and methodologies related to this compound, with a focus on its potential applications in drug development.

Historical Research Context

Early research likely focused on its isolation and structural elucidation from various plant sources. Modern research has since shifted towards characterizing its diverse biological activities, including antioxidant, anti-inflammatory, antidiabetic, and anticancer properties.[2][11]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the biological activities of this compound, providing a valuable resource for comparative analysis.

Table 1: Antioxidant Activity of this compound

AssayIC50 (µg/mL)Reference
Lipid Peroxidation7.30 ± 0.57[11]
DPPH Radical Scavenging4.58 ± 0.17[11]
ABTS Radical Scavenging1.08 ± 0.01[11]
Reducing Power (Fe³⁺)8.84 ± 0.43[11]
Reducing Power (Cu²⁺)7.69 ± 0.39[11]
Hydroxyl Radical Scavenging1.57 ± 0.20[11]
Superoxide Anion Radical Scavenging13.33 ± 0.49[11]

Table 2: Enzyme Inhibitory and Receptor Binding Activity of this compound

TargetActivityValueReference
α1-Adrenergic ReceptorBinding Affinity (IC₅₀)1.4 µM[8]
β-endorphin SecretionEC₅₀52.2 nM[8]
Intestinal MaltaseInhibition (IC₅₀)760 µM[8]
Intestinal SucraseInhibition (IC₅₀)450 µM[8]

Table 3: In Vitro Cellular Effects of this compound

Cell LineEffectConcentrationReference
Pancreatic Cancer CellsInhibition of Proliferation and Migration6.25, 12.5, 25 µM
MPC5 PodocytesProtection against Oxidative Stress10, 25, 50 µM[2][3]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a foundation for the replication and extension of these studies.

Synthesis of this compound Derivatives

The synthesis of dihydroxylated derivatives of this compound has been reported via Sharpless dihydroxylation. This method provides a route to novel compounds with potentially altered biological activities.

Protocol for Dihydroxylation of this compound:

  • Starting Material: Trans-isoferulic acid.

  • Catalyst: Potassium osmate.

  • Co-oxidant: N-methylmorpholine-N-oxide (NMO).

  • Reaction: The reaction is carried out to produce 2,3-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-propionic acid.

  • Characterization: The structure of the synthesized compound is elucidated using Infrared (IR) spectroscopy, and Proton and Carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy.

In Vitro Antioxidant Activity Assays

A systematic evaluation of the in vitro antioxidant activity of this compound has been performed using various established assays.

DPPH (1,1-diphenyl-2-picrylhydrazyl radical) Scavenging Assay Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a microplate, add various concentrations of the this compound solution.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

ABTS (3-ethylbenzthiazoline-6-sulfonic acid diammonium salt) Radical Scavenging Assay Protocol:

  • Prepare ABTS radical cation (ABTS•+) by reacting ABTS solution with a strong oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Add various concentrations of the this compound solution to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.

Cell Viability and Apoptosis Assays

The effect of this compound on cancer cell proliferation and apoptosis is a key area of investigation.

CCK-8 (Cell Counting Kit-8) Assay for Cell Viability Protocol:

  • Seed pancreatic cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 6.25, 12.5, 25 µM) for a specified duration (e.g., 24, 48, or 72 hours).

  • Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated) cells.

Annexin V-FITC/Propidium Iodide (PI) Double Staining for Apoptosis Protocol:

  • Treat pancreatic cancer cells with this compound as described above.

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Molecular Mechanisms

This compound exerts its biological effects through the modulation of various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways involved.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. It achieves this by preventing the nuclear translocation of the p65 subunit.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa phosphorylates p65_p50_IkBa p65/p50-IκBα (Inactive Complex) p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation p65_p50_IkBa->p65_p50 IκBα degradation DNA DNA p65_p50_nuc->DNA binds Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Isoferulic_Acid This compound Isoferulic_Acid->p65_p50_nuc inhibits

Caption: this compound inhibits the nuclear translocation of the p65 subunit of NF-κB.

Activation of α1-Adrenergic Receptor Signaling for Glucose Uptake

This compound can activate α1-adrenergic receptors, leading to a cascade of events that enhances glucose uptake in muscle cells.

Adrenergic_Pathway Isoferulic_Acid This compound Alpha1_AR α1-Adrenergic Receptor Isoferulic_Acid->Alpha1_AR activates Beta_Endorphin β-endorphin Secretion Alpha1_AR->Beta_Endorphin enhances Glucose_Uptake Increased Glucose Uptake (Muscle Cells) Beta_Endorphin->Glucose_Uptake promotes

Caption: this compound activates α1-adrenergic receptors, promoting glucose uptake.

Experimental Workflow for Isolation and Characterization

The following diagram outlines a general workflow for the isolation and characterization of this compound from a plant source.

Experimental_Workflow Plant_Material Plant Material (e.g., Cimicifuga rhizome) Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., HPLC) Crude_Extract->Chromatography Isolated_Compound Isolated this compound Chromatography->Isolated_Compound Structure_Elucidation Structural Elucidation Isolated_Compound->Structure_Elucidation Bioassays Biological Activity Assays Isolated_Compound->Bioassays Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Structure_Elucidation->Spectroscopy

Caption: General workflow for the isolation and analysis of this compound.

Conclusion and Future Directions

This compound, a naturally occurring phenolic compound, demonstrates a wide range of promising biological activities relevant to drug discovery. Its antioxidant, anti-inflammatory, antidiabetic, and anticancer properties, supported by the quantitative data presented, highlight its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols provide a practical guide for researchers seeking to further investigate its mechanisms of action and therapeutic applications. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the development of synthetic analogs with improved potency and selectivity. A deeper understanding of its molecular targets and signaling pathways will be crucial for translating the potential of this compound into clinical applications.

References

The Sentinel Molecule: An In-depth Technical Guide to the Role of Isoferulic Acid in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoferulic acid, a hydroxycinnamic acid and isomer of the more abundant ferulic acid, is emerging as a significant, albeit less studied, component of the intricate chemical defense arsenal (B13267) of plants. This technical guide synthesizes the current understanding of the role of this compound in plant defense mechanisms. It delves into its biosynthesis, its function as a structural barrier through cell wall cross-linking, its direct antimicrobial and anti-herbivore activities, and its potential role as a signaling molecule in the complex network of plant defense pathways. This document provides a comprehensive overview of available quantitative data, detailed experimental protocols for its study, and visual representations of key pathways and workflows to facilitate further research and application in crop protection and drug development.

Introduction

Plants, as sessile organisms, have evolved a sophisticated array of defense mechanisms to counteract a continuous onslaught from pathogens and herbivores. A key strategy is the production of a diverse arsenal of secondary metabolites, among which phenolic compounds play a pivotal role. This compound (3-hydroxy-4-methoxycinnamic acid), a phenylpropanoid, is a structural isomer of ferulic acid and is found in various plant species, often as a constituent of the cell wall. While research has historically focused on ferulic acid, emerging evidence suggests that this compound possesses unique bioactive properties that contribute significantly to plant resilience. Its functions range from reinforcing physical barriers to acting as a direct deterrent and potential signaling molecule. Understanding the multifaceted role of this compound is crucial for developing novel strategies for crop improvement and for the discovery of new bioactive compounds for pharmaceutical applications.

Biosynthesis of this compound

This compound, like other phenylpropanoids, is synthesized through the shikimate pathway. The biosynthesis is closely related to that of ferulic acid, and the final steps determining the specific isomer are of key interest.

The generalized pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). A series of hydroxylation and methylation steps follow, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), and caffeoyl-CoA O-methyltransferase (CCoAOMT), leading to the formation of feruloyl-CoA. It is from this precursor that both ferulic acid and this compound can be derived. The precise enzymatic control that dictates the final positioning of the hydroxyl and methoxy (B1213986) groups to form this compound is an area of ongoing research.

Isoferulic_Acid_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT/CCoAOMT Isoferulic_acid Isoferulic_acid Caffeic_acid->Isoferulic_acid Putative Isomerase/ Methyltransferase

Fig. 1: Simplified Phenylpropanoid Pathway Leading to this compound.

Role in Cell Wall Fortification

A primary defense mechanism involving this compound is its contribution to the structural integrity of the plant cell wall. This fortification acts as a physical barrier against pathogen invasion and insect herbivory.

Cross-Linking of Cell Wall Polymers

This compound, similar to ferulic acid, can be ester-linked to polysaccharides within the cell wall, such as arabinoxylans in monocots and pectins in dicots. Upon oxidative stress, often induced by pathogen attack, peroxidases in the cell wall catalyze the formation of covalent cross-links between these esterified this compound molecules. This creates a highly cross-linked network of polysaccharides and, in some cases, lignin, significantly increasing the rigidity and resistance of the cell wall to enzymatic degradation by pathogens.

Cell_Wall_Crosslinking cluster_cell_wall Plant Cell Wall Arabinoxylan1 Arabinoxylan Chain 1 Isoferulic_Acid1 This compound Arabinoxylan1->Isoferulic_Acid1 Ester Linkage Arabinoxylan2 Arabinoxylan Chain 2 Isoferulic_Acid2 This compound Arabinoxylan2->Isoferulic_Acid2 Ester Linkage Dimer_Bridge Di-isoferulic Acid Bridge Isoferulic_Acid1->Dimer_Bridge Isoferulic_Acid2->Dimer_Bridge Pathogen_Attack Pathogen Attack/ Oxidative Stress Peroxidases Peroxidases Pathogen_Attack->Peroxidases activates Peroxidases->Dimer_Bridge catalyzes oxidative coupling

Fig. 2: this compound-Mediated Cross-Linking of Polysaccharides.

Direct Antimicrobial and Anti-Herbivore Activity

Beyond its structural role, this compound exhibits direct defensive properties against a range of biotic threats.

Antifungal and Antibacterial Properties

While extensive data on this compound is limited, studies on its isomer, ferulic acid, and other phenolic compounds suggest a strong antimicrobial potential. Phenolic acids can disrupt microbial cell membranes, inhibit key enzymes, and interfere with nutrient uptake. This compound's antioxidant properties may also contribute to its antimicrobial activity by mitigating oxidative stress induced by pathogens.

Insecticidal and Antifeedant Effects

Phenolic compounds, including hydroxycinnamic acids, are known to deter insect feeding and can be toxic to herbivores.[1] They can reduce the palatability of plant tissues and interfere with the digestive processes of insects. Studies on ferulic acid have shown that it can increase larval mortality and reduce the growth of insect pests like Spodoptera litura.[1] It is plausible that this compound exerts similar antifeedant and insecticidal effects.

This compound in Plant Defense Signaling

The role of this compound as a signaling molecule in plant defense is an area ripe for investigation. It is likely involved in the complex crosstalk between major defense-related phytohormone pathways.

Crosstalk with Salicylic (B10762653) Acid (SA) and Jasmonic Acid (JA) Pathways

Plant defense responses are largely regulated by the salicylic acid (SA) and jasmonic acid (JA) signaling pathways.[2][3] The SA pathway is typically activated in response to biotrophic pathogens, while the JA pathway is primarily induced by necrotrophic pathogens and insect herbivores.[2] Phenolic compounds can act as signaling molecules that modulate these pathways. It is hypothesized that the accumulation of this compound, triggered by biotic stress, could amplify or fine-tune the SA and JA responses, leading to the activation of downstream defense genes and the production of other defensive compounds.

Defense_Signaling_Crosstalk cluster_signaling Plant Defense Signaling Biotic_Stress Pathogen Attack or Herbivore Feeding Isoferulic_Acid This compound Accumulation Biotic_Stress->Isoferulic_Acid SA_Pathway Salicylic Acid (SA) Pathway Isoferulic_Acid->SA_Pathway modulates JA_Pathway Jasmonic Acid (JA) Pathway Isoferulic_Acid->JA_Pathway modulates Defense_Genes Activation of Defense Genes (e.g., PR proteins) SA_Pathway->Defense_Genes JA_Pathway->Defense_Genes Enhanced_Resistance Enhanced Resistance Defense_Genes->Enhanced_Resistance

Fig. 3: Hypothesized Role of this compound in Defense Signaling.

Quantitative Data on this compound in Plant Tissues

Quantitative data on this compound levels in plants, especially in response to biotic stress, is still limited. Most available data pertains to its isomer, ferulic acid, or total phenolic content.

Plant/ExtractTissue/ConditionThis compound ConcentrationReference
Cimicifugae RhizomaRhizome Extract6.52 mg/g[4]

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissues

This protocol outlines a general method for the extraction and quantification of this compound from plant material using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • 80% (v/v) methanol (B129727)

  • Mortar and pestle or homogenizer

  • Centrifuge

  • HPLC system with a C18 column and UV detector

  • This compound standard

  • Methanol (HPLC grade)

  • Acetic acid (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation: Homogenize a known weight of plant tissue (e.g., 100 mg fresh weight) in liquid nitrogen to a fine powder.

  • Extraction: Add 1 mL of 80% methanol to the powdered tissue and vortex thoroughly. Incubate at 4°C for 24 hours in the dark.

  • Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (water with 0.1% acetic acid) and solvent B (methanol with 0.1% acetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 320 nm.

    • Injection Volume: 20 µL.

  • Quantification: Create a standard curve using a series of known concentrations of this compound standard. Compare the peak area of this compound in the sample to the standard curve to determine its concentration.

HPLC_Workflow Plant_Tissue Plant Tissue (Biotic Stress/Control) Homogenization Homogenization (Liquid N2) Plant_Tissue->Homogenization Extraction Extraction (80% Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC Analysis (C18, UV 320 nm) Filtration->HPLC Quantification Quantification (Standard Curve) HPLC->Quantification

References

The Degradation of Isoferulic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoferulic acid, a phenolic compound and an isomer of ferulic acid, is garnering significant interest in the scientific community for its potential therapeutic applications. Understanding its metabolic fate is crucial for evaluating its bioavailability, efficacy, and the biological activities of its degradation products. This technical guide provides an in-depth overview of the degradation pathways of this compound, the microorganisms and enzymes involved, and the biological impact of its metabolites on key cellular signaling pathways.

Microbial Degradation of this compound

The microbial breakdown of this compound is a key process in its metabolism, primarily carried out by bacteria and fungi. Genera such as Pseudomonas, Rhodococcus, and various fungi have been identified as capable of utilizing this compound and its isomer, ferulic acid, as a carbon and energy source. Two primary degradation pathways have been elucidated: a CoA-dependent pathway and a beta-oxidative pathway.

Key Degradation Products

The degradation of this compound results in several key metabolic intermediates, with vanillic acid and protocatechuic acid being the most prominent. These metabolites are not merely breakdown products but possess their own significant biological activities.

  • Vanillic Acid: An oxidized form of vanillin (B372448), it is a significant intermediate in the degradation pathway.[1]

  • Protocatechuic Acid: A dihydroxybenzoic acid that is a central metabolite in the degradation of various aromatic compounds.[2]

  • Vanillin: A flavoring agent and an intermediate in the production of vanillic acid from ferulic acid.[1][3]

Degradation Pathways

Microorganisms employ distinct enzymatic strategies to catabolize this compound. The following sections detail the primary pathways.

CoA-Dependent Pathway in Pseudomonas

Several species of Pseudomonas, notably Pseudomonas putida, utilize a coenzyme A (CoA)-dependent pathway for the degradation of ferulic acid, a pathway highly likely to be analogous for this compound.[4][5] This pathway involves the activation of the acid to its CoA ester, followed by side-chain cleavage.

The key enzymes in this pathway include:

  • Feruloyl-CoA Synthetase (Fcs): Activates ferulic acid to feruloyl-CoA.

  • Enoyl-CoA Hydratase/Aldolase (Ech): Catalyzes the hydration and subsequent cleavage of the propenoyl side chain.

  • Vanillin Dehydrogenase (Vdh): Oxidizes vanillin to vanillic acid.[4]

CoA_Dependent_Pathway Isoferulic_Acid This compound Isoferuloyl_CoA Isoferuloyl-CoA Isoferulic_Acid->Isoferuloyl_CoA Fcs (Feruloyl-CoA Synthetase) Intermediate Hydrated Intermediate Isoferuloyl_CoA->Intermediate Ech (Enoyl-CoA Hydratase/Aldolase) Vanillin Vanillin Intermediate->Vanillin Ech Vanillic_Acid Vanillic Acid Vanillin->Vanillic_Acid Vdh (Vanillin Dehydrogenase) Protocatechuic_Acid Protocatechuic Acid Vanillic_Acid->Protocatechuic_Acid VanAB (Vanillate O-demethylase)

CoA-Dependent Degradation Pathway of this compound.
Beta-Oxidative Pathway in Rhodococcus

Some bacteria, such as Rhodococcus, are suggested to employ a beta-oxidative pathway for ferulic acid degradation, which may also apply to this compound.[6] This pathway is analogous to fatty acid oxidation.

Beta_Oxidative_Pathway Isoferulic_Acid This compound Side_Chain_Shortening Side Chain Shortening (β-oxidation-like steps) Isoferulic_Acid->Side_Chain_Shortening Vanillic_Acid Vanillic Acid Side_Chain_Shortening->Vanillic_Acid Protocatechuic_Acid Protocatechuic Acid Vanillic_Acid->Protocatechuic_Acid

Proposed Beta-Oxidative Degradation Pathway of this compound.

Quantitative Data on Degradation

While specific quantitative data for this compound degradation is limited, studies on its isomer, ferulic acid, provide valuable insights into degradation efficiency.

Table 1: Microbial Degradation of Ferulic Acid

MicroorganismSubstrate ConcentrationDegradation TimeDegradation EfficiencyKey ProductsReference
Pseudomonas putida KT2440Not specifiedNot specifiedMetabolizes via CoA-dependent pathwayVanillin, Vanillic Acid[4]
Colletotrichum gloeosporioides< 400 mg/L48 hoursCompleteVanillin, Vanillic Acid[7]
Rhodococcus opacus PD630Not specifiedNot specifiedUtilizes a CoA-dependent, non-beta-oxidative pathwayVanillin[6]
Amycolatopsis sp. ATCC 39116Not specifiedNot specifiedEfficient conversion to vanillinVanillin

Experimental Protocols

Analysis of this compound and its Metabolites by HPLC

Objective: To separate and quantify this compound and its degradation products (e.g., vanillic acid, protocatechuic acid) in a sample.

Methodology:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: ODS (C18) column (e.g., 150 mm × 4.6 mm I.D., 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and acidified water (e.g., with 0.5% glacial acetic acid, pH adjusted to 4.5). A common mobile phase composition is acetonitrile/glacial acetic acid/water (15:0.5:85, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 321 nm.

  • Sample Preparation:

    • Centrifuge the microbial culture or reaction mixture to pellet cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • If necessary, perform a protein precipitation step for plasma samples using an acid like trifluoroacetic acid.

    • Inject a known volume (e.g., 20 µL) into the HPLC system.

  • Quantification: Create a standard curve for this compound and each expected metabolite using known concentrations. The peak area from the sample chromatogram is then used to determine the concentration of each compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Microbial Culture/ Reaction Mixture Centrifugation Centrifugation Sample->Centrifugation Filtration Supernatant Filtration (0.22 µm filter) Centrifugation->Filtration Injection Injection into HPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (321 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification using Standard Curve Chromatogram->Quantification

Experimental Workflow for HPLC Analysis.
Identification of Degradation Products by GC-MS

Objective: To identify the chemical structure of unknown degradation products.

Methodology:

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Sample Preparation (Derivatization):

    • Extract the acidic components from the sample using a suitable solvent (e.g., ethyl acetate).

    • Evaporate the solvent to dryness.

    • Derivatize the sample to increase volatility, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to separate the compounds of interest.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Data Acquisition: Full scan mode to obtain mass spectra of the eluting compounds.

  • Identification: Compare the obtained mass spectra with a library of known compounds (e.g., NIST library) for identification.

Signaling Pathways Modulated by this compound Degradation Products

The degradation products of this compound, particularly vanillic acid and protocatechuic acid, are not inert molecules. They have been shown to modulate several critical cellular signaling pathways, which has significant implications for their potential therapeutic effects.

Vanillic Acid

Vanillic acid has been demonstrated to influence pathways related to cell growth, inflammation, and metabolism.

  • PI3K/Akt/β-catenin Pathway: Vanillic acid can promote the proliferation of dermal papilla cells through the activation of this pathway.

  • AMPK Signaling Pathway: It can alleviate oxidative stress by activating the AMPK pathway.[1] It is also implicated in the management of metabolic syndrome through the activation of the AMPK/Sirt1/PGC-1α pathway and modulation of insulin (B600854) signaling pathways like Akt and ERK1/2.[8]

  • NF-κB Pathway: Vanillic acid exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[7]

Vanillic_Acid_Signaling cluster_pi3k Cell Proliferation cluster_ampk Metabolism & Oxidative Stress cluster_nfkb Inflammation Vanillic_Acid Vanillic Acid PI3K PI3K Vanillic_Acid->PI3K AMPK AMPK Vanillic_Acid->AMPK NFkB NF-κB Vanillic_Acid->NFkB Inhibits Akt Akt PI3K->Akt beta_catenin β-catenin Akt->beta_catenin Sirt1 Sirt1 AMPK->Sirt1 PGC1a PGC-1α Sirt1->PGC1a

Signaling Pathways Modulated by Vanillic Acid.
Protocatechuic Acid

Protocatechuic acid is a potent antioxidant and anti-inflammatory agent that interacts with multiple signaling pathways.

  • JNK/Nrf2 Pathway: It can potentiate the antioxidant cell system by activating the JNK/Nrf2 pathway, which upregulates detoxifying enzymes.[9]

  • p66shc Signaling Pathway: Protocatechuic acid can protect against ischemia-reperfusion injury by suppressing the p66shc pathway and regulating related antioxidative and anti-apoptotic factors.[10]

  • Insulin Signaling Pathway: It can stimulate key components of the insulin signaling pathway, mimicking insulin activity and increasing glucose uptake.[11][12]

  • JNK/CXCL1/CXCR2 Pathway: Protocatechuic acid can alleviate neuropathic pain by inhibiting this pathway.[13]

Protocatechuic_Acid_Signaling cluster_jnk_nrf2 Antioxidant Response cluster_p66shc Cell Survival cluster_insulin Glucose Metabolism cluster_jnk_cxcl1 Neuropathic Pain Protocatechuic_Acid Protocatechuic Acid JNK_Nrf2 JNK/Nrf2 Protocatechuic_Acid->JNK_Nrf2 Activates p66shc p66shc Protocatechuic_Acid->p66shc Inhibits Insulin_Receptor Insulin Receptor Protocatechuic_Acid->Insulin_Receptor Activates JNK_CXCL1 JNK/CXCL1/CXCR2 Protocatechuic_Acid->JNK_CXCL1 Inhibits

Signaling Pathways Modulated by Protocatechuic Acid.

Conclusion

The degradation of this compound is a multifaceted process involving various microorganisms and enzymatic pathways, leading to the formation of bioactive metabolites. While quantitative data specifically for this compound remains an area for further research, the study of its isomer, ferulic acid, provides a strong foundation for understanding its metabolic fate. The degradation products, vanillic acid and protocatechuic acid, are not merely intermediates but are potent modulators of key cellular signaling pathways, including those involved in inflammation, oxidative stress, cell proliferation, and metabolism. This comprehensive understanding of this compound degradation and the bioactivity of its metabolites is essential for the development of novel therapeutics and functional foods. Further research should focus on obtaining more precise quantitative data for this compound degradation and further elucidating the intricate interplay between its metabolites and cellular signaling networks.

References

The Pharmacological Potential of Isoferulic Acid Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoferulic acid (3-hydroxy-4-methoxycinnamic acid), a phenolic compound and an isomer of ferulic acid, has emerged as a promising scaffold in drug discovery.[1] Found in various plant sources, this compound and its derivatives have demonstrated a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] This technical guide provides an in-depth overview of the pharmacological potential of this compound derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Pharmacological Activities and Quantitative Data

The therapeutic potential of this compound derivatives is underscored by their significant in vitro and in vivo activities. The following tables summarize the key quantitative data from various studies, providing a comparative analysis of their efficacy.

Antioxidant Activity

This compound and its derivatives exhibit potent antioxidant properties by scavenging free radicals and reducing oxidative stress.[1]

CompoundAssayIC50 / EC50Reference
This compoundDPPH Radical Scavenging4.58 ± 0.17 µg/mL[1]
This compoundABTS Radical Scavenging1.08 ± 0.01 µg/mL[1]
This compoundHydroxyl Radical Scavenging1.57 ± 0.2 µg/mL[1]
This compoundSuperoxide Anion Radical Scavenging13.33 ± 0.49 µg/mL[1]
This compoundLipid Peroxidation Inhibition7.30 ± 0.57 µg/mL[1]
FAN003 (derivative)DPPH Radical Scavenging17.94 µmol/L[4]
FAN004 (derivative)DPPH Radical Scavenging17.11 µmol/L[4]
Anti-Inflammatory Activity

Derivatives of this compound have been shown to modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators.

CompoundModelEffectQuantitative DataReference
This compoundLPS-stimulated RAW264.7 cellsInhibition of MIP-2 productionDose-dependent reduction[5]
trans-Isoferulic AcidLPS-stimulated BV2 microglial cellsInhibition of NO and PGE2 productionSignificant inhibition[6]
5-Hydroxyferulic AcidProtein denaturation assaysStronger anti-inflammatory potential than ferulic acid-[3]
Anti-Cancer Activity

This compound and its derivatives have demonstrated cytotoxicity against various cancer cell lines through the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineAssayIC50Reference
This compoundPancreatic Cancer Cells (in vivo)Tumor growth inhibitionSignificant reduction at 7.5 & 30 mg/kg/day[7]
This compound Derivative (IF6)HeLa (Cervical Cancer)Antiproliferative activity3.91 ± 0.97 µM
Neuroprotective and Other Activities

The neuroprotective potential of this compound derivatives stems from their ability to counteract oxidative stress and modulate pathways involved in neuronal survival.

CompoundModelActivityEC50 / IC50Reference
This compoundα1-adrenergic receptor activationβ-endorphin secretionEC50 = 52.2 nM[2]
This compoundα1-adrenergic receptorsBinding affinityIC50 = 1.4 µM[2]
This compoundIntestinal maltase inhibitionEnzyme inhibitionIC50 = 0.76 ± 0.03 mM[2]
This compoundIntestinal sucrase inhibitionEnzyme inhibitionIC50 = 0.45 ± 0.01 mM[2]
ChN2 (nitrone derivative)SH-SY5Y cells (Oxygen-Radical treatment)NeuroprotectionEC50 available[8]
QN23 (nitrone derivative)SH-SY5Y cells (Ischemia-Reperfusion)NeuroprotectionEC50 available[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section provides step-by-step protocols for key experiments used to evaluate the pharmacological potential of this compound derivatives.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound derivatives.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • This compound derivative (test compound)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, light-protected container.

  • Preparation of Test Samples: Dissolve the this compound derivative in methanol to prepare a stock solution. Perform serial dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add 100 µL of the test sample at different concentrations to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the test sample.

    • For the positive control, use ascorbic acid or Trolox at various concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-Cancer Activity: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound derivatives on cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, SH-SY5Y)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Test)

Objective: To measure the inhibitory effect of this compound derivatives on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours. Include untreated and LPS-only controls.

  • Griess Assay:

    • Collect 50-100 µL of the cell culture supernatant from each well.

    • Add an equal volume of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light.

    • Add an equal volume of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only control.

Neuroprotective Activity: Hydrogen Peroxide-Induced Oxidative Stress Assay

Objective: To evaluate the protective effect of this compound derivatives against oxidative stress-induced neuronal cell death.

Materials:

  • SH-SY5Y neuroblastoma cell line

  • Complete cell culture medium

  • Hydrogen peroxide (H₂O₂)

  • MTT solution

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate into a neuronal phenotype if required.

  • Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 2-24 hours).

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 100-500 µM) for a defined duration (e.g., 24 hours).[9]

  • Cell Viability Assessment: Perform the MTT assay as described in section 2.2 to determine the viability of the cells.

  • Calculation: Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of cells pre-treated with the compound and exposed to H₂O₂ to those exposed to H₂O₂ alone.

Signaling Pathways and Molecular Mechanisms

The pharmacological effects of this compound and its derivatives are mediated through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes and promoting apoptosis in cancer cells.[6][7]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription IsoferulicAcid This compound Derivatives IsoferulicAcid->IKK Inhibits IsoferulicAcid->NFkB Inhibits translocation

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is critical for cell proliferation, survival, and growth. Dysregulation of this pathway is common in cancer. This compound derivatives can inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Bind PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes IsoferulicAcid This compound Derivatives IsoferulicAcid->PI3K Inhibits IsoferulicAcid->Akt Inhibits Phosphorylation

Caption: this compound modulates the PI3K/Akt/mTOR signaling pathway.

Experimental and Drug Discovery Workflow

The development of a new therapeutic agent from a natural product scaffold like this compound follows a structured workflow, from initial screening to preclinical evaluation.

General Workflow for Pharmacological Evaluation

This diagram illustrates a typical workflow for assessing the pharmacological potential of a newly synthesized or isolated this compound derivative.

Experimental_Workflow Start New this compound Derivative InVitro In Vitro Screening (Antioxidant, Anti-inflammatory, Anti-cancer, Neuroprotective Assays) Start->InVitro Hit Hit Identification (Potent & Selective Compounds) InVitro->Hit Hit->Start No Lead Lead Optimization (SAR Studies) Hit->Lead Yes InVivo In Vivo Studies (Animal Models of Disease) Lead->InVivo Preclinical Preclinical Development (Toxicology, Pharmacokinetics) InVivo->Preclinical End Clinical Trials Preclinical->End

Caption: General workflow for the pharmacological evaluation of a new compound.

Conclusion

This compound and its derivatives represent a valuable class of compounds with significant therapeutic potential across a range of diseases. Their multifaceted pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects, are well-supported by in vitro and in vivo data. The modulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR provides a strong mechanistic basis for their observed effects. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering a foundation for the continued exploration and optimization of this compound derivatives as novel therapeutic agents. Further research focusing on structure-activity relationships, pharmacokinetic profiling, and in vivo efficacy in relevant disease models will be crucial in translating the promise of these compounds into clinical applications.

References

Methodological & Application

Application Note: Quantification of Isoferulic Acid in Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of isoferulic acid in plasma samples. The described protocol is tailored for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies. The method employs a straightforward protein precipitation step for sample preparation, followed by reversed-phase HPLC separation with UV detection. All experimental procedures and validation data are presented to ensure reproducibility and accuracy.

Introduction

This compound, a phenolic compound found in various plants, has garnered significant interest for its potential therapeutic properties. To facilitate pharmacokinetic and metabolic studies, a reliable and validated analytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the determination of this compound in plasma using HPLC-UV, a widely accessible and cost-effective technique.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., Tinidazole (B1682380) or Caffeic Acid

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Phosphoric acid or glacial acetic acid

  • Trifluoroacetic acid (TFA)

  • Drug-free plasma (human, rat, or rabbit)

  • 0.22 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been shown to be effective for the separation and quantification of this compound.

Table 1: HPLC Chromatographic Conditions

ParameterCondition 1Condition 2
HPLC Column Kromasil C18 (250 mm x 4.6 mm, 5 µm)[1]ODS (150 mm x 4.6 mm, 5 µm)[2][3]
Mobile Phase Acetonitrile : 0.05% Phosphoric Acid (25:75, v/v)[1]Acetonitrile : Glacial Acetic Acid : Water (15:0.5:85, v/v/v), pH 4.5[2][3]
Flow Rate 1.0 mL/min1.0 mL/min[2][3]
Injection Volume 20 µL25 µL[2]
Detection Wavelength Not Specified321 nm[2][3]
Column Temperature AmbientAmbient

Protocols

Standard and Sample Preparation

3.1.1. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or a mixture of acetonitrile/water (10:90, v/v)[2].

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or acetonitrile/water to achieve concentrations ranging from approximately 0.02 µg/mL to 100 µg/mL.

  • Internal Standard (IS) Solution: Prepare a stock solution of the internal standard (e.g., 1 mg/mL tinidazole or caffeic acid) in methanol. Dilute the stock solution to a working concentration (e.g., 100 µg/mL)[4].

3.1.2. Plasma Sample Preparation (Protein Precipitation)

Two common methods for protein precipitation are described below.

Method A: Methanol Precipitation [1]

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add a specified volume of the internal standard working solution.

  • Add 200 µL of methanol to precipitate the plasma proteins[4].

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Inject an aliquot (e.g., 20 µL) into the HPLC system.

Method B: Acid Precipitation [2][3]

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add a specified volume of the internal standard working solution.

  • Add 10% trifluoroacetic acid for direct clean-up[2][3].

  • Vortex the mixture thoroughly.

  • Centrifuge at 1,945 x g for 10 minutes[2].

  • Collect the supernatant for injection into the HPLC system[2].

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is precipitant Add Precipitating Agent (Methanol or TFA) is->precipitant vortex Vortex Mix precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter hplc HPLC System filter->hplc Inject 20-25 µL column C18 Column hplc->column detector UV Detector column->detector data Data Acquisition & Analysis detector->data

Caption: Workflow for this compound Quantification in Plasma.

Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters are summarized below based on published data for similar analyses.

Table 2: Summary of Method Validation Parameters

ParameterResultReference
Linearity Range 0.0206 - 5.15 µg/mL[1]
0.1 - 100 µg/mL[2][3]
Correlation Coefficient (r²) > 0.999[4]
Lower Limit of Quantification (LLOQ) 0.0206 µg/mL[1]
0.1 µg/mL[2][3]
Accuracy (Relative Error, RE%) -6.7% to -1.1%[1]
Precision (RSD%) Intra-day: < 11.4%[1]
Inter-day: < 12.3%[1]
Recovery > 80%[1]
98.3%[2][3]
Stability Stable after three freeze/thaw cycles and at ambient temperature for 24h.[2][3]

Signaling Pathway Diagram (Illustrative)

While this application note focuses on a quantitative method, understanding the metabolic context is crucial. The following diagram illustrates a generalized pathway for the metabolism of phenolic acids like this compound.

G cluster_absorption Absorption & Metabolism cluster_analysis_context Quantification Target ifa_oral Oral Administration of this compound absorption Intestinal Absorption ifa_oral->absorption liver Liver Metabolism (Phase I & II) absorption->liver circulation Systemic Circulation (this compound & Metabolites) liver->circulation plasma_sample Plasma Sample Collection circulation->plasma_sample hplc_quant HPLC Quantification of This compound plasma_sample->hplc_quant

Caption: Metabolic Fate and Analysis of this compound.

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of this compound in plasma. The simple and efficient protein precipitation sample preparation method, combined with standard reversed-phase HPLC-UV analysis, makes it suitable for high-throughput applications in pharmacokinetic and drug metabolism studies. The provided validation data demonstrates that the method is accurate, precise, and sensitive for its intended purpose.

References

Application Notes and Protocols for the Extraction and Purification of Isoferulic Acid from Cimicifuga heracleifolia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isoferulic acid, a phenolic compound found in the rhizomes of Cimicifuga heracleifolia, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1][2] The effective isolation and purification of this compound are crucial for its further investigation and potential development as a pharmaceutical agent. These application notes provide detailed protocols for the extraction of this compound from Cimicifuga heracleifolia and its subsequent purification, along with quantitative data and visual workflows to guide researchers. The described methodologies are based on established techniques for the extraction and purification of phenolic compounds from plant materials.

Experimental Protocols

Extraction of this compound from Cimicifuga heracleifolia

This protocol details an optimized ultrasound-assisted extraction (UAE) method for obtaining a crude extract enriched with this compound from the dried rhizomes of Cimicifuga heracleifolia.

Materials and Equipment:

  • Dried rhizomes of Cimicifuga heracleifolia, powdered

  • Ethanol (B145695) (95%)

  • Deionized water

  • Ultrasonic bath with temperature and power control

  • Centrifuge

  • Rotary evaporator

  • Filter paper

Protocol:

  • Sample Preparation: Weigh 5 g of powdered Cimicifuga heracleifolia rhizomes.

  • Solvent Preparation: Prepare a 64% (v/v) ethanol-water solution.

  • Extraction:

    • Place the powdered rhizomes in a suitable extraction vessel.

    • Add the 64% ethanol solvent at a solid-to-solvent ratio of 1:20 (g/mL).

    • Place the vessel in an ultrasonic bath set to a frequency of 40 kHz.

    • Conduct the extraction at a temperature of 60°C for 60 minutes with an ultrasonic power of 320 W.[3][4]

  • Separation:

    • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.[3]

    • Decant and collect the supernatant.

  • Concentration:

    • Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Yield Calculation:

    • Dry the crude extract to a constant weight and calculate the extraction yield. The initial concentration of this compound in the crude extract is approximately 6.52 mg/g.[1][5]

Purification of this compound

This section outlines a multi-step purification process involving column chromatography and recrystallization to isolate high-purity this compound from the crude extract.

2.1. Column Chromatography

Materials and Equipment:

  • Crude extract from Protocol 1

  • Silica (B1680970) gel (100-200 mesh)

  • Glass chromatography column

  • Ethyl acetate (B1210297)

  • Methanol (B129727)

  • Test tubes for fraction collection

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp (254 nm and 365 nm)

Protocol:

  • Column Packing: Prepare a silica gel slurry in ethyl acetate and carefully pack it into the chromatography column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-silica gel mixture onto the top of the packed column.

  • Elution:

    • Begin elution with 100% ethyl acetate.

    • Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5 ethyl acetate:methanol).

  • Fraction Collection: Collect fractions of approximately 10-20 mL in test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC using an appropriate solvent system (e.g., ethyl acetate:methanol 9:1) to identify fractions containing this compound. Visualize the spots under a UV lamp.

  • Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them using a rotary evaporator.

2.2. Recrystallization

Materials and Equipment:

  • Partially purified this compound from column chromatography

  • Ethanol

  • Deionized water

  • Hot plate with magnetic stirrer

  • Erlenmeyer flask

  • Buchner funnel and filter paper

  • Vacuum flask

Protocol:

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.

  • Dissolution: Dissolve the partially purified isoferic acid in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Induce Crystallization: Slowly add hot deionized water to the solution until it becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Drying: Dry the purified this compound crystals in a desiccator under vacuum.

Data Presentation

The following tables summarize the expected quantitative data from the extraction and purification process, starting with 100 g of dried Cimicifuga heracleifolia rhizomes.

Table 1: Extraction and Purification of this compound

StepDescriptionStarting Material (g)ProductYield (%)Purity (%)This compound (mg)
1Ultrasound-Assisted Extraction100Crude Extract15-20~5978 - 1304
2Column Chromatography15-20 (Crude Extract)Partially Purified Fraction60-70~85587 - 913
3Recrystallization0.587 - 0.913Pure this compound85-95>98499 - 867

Yields and purities are estimates based on typical values for these procedures.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification start Powdered C. heracleifolia Rhizomes extraction Ultrasound-Assisted Extraction (64% Ethanol, 60°C, 60 min) start->extraction centrifugation Centrifugation extraction->centrifugation concentration1 Rotary Evaporation centrifugation->concentration1 crude_extract Crude Extract concentration1->crude_extract column_chrom Silica Gel Column Chromatography (Ethyl Acetate/Methanol Gradient) crude_extract->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection concentration2 Rotary Evaporation fraction_collection->concentration2 recrystallization Recrystallization (Ethanol/Water) concentration2->recrystallization filtration_drying Vacuum Filtration & Drying recrystallization->filtration_drying pure_product Pure this compound filtration_drying->pure_product

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.

1. Akt/mTOR Signaling Pathway

Akt_mTOR_Pathway IFA This compound Akt Akt IFA->Akt Inhibits mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth NFkB_Pathway IFA This compound Ikk IKK IFA->Ikk Inhibits IkB IκBα Ikk->IkB Inhibits Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Transcription CXCL12_Pathway IFA This compound CXCL12 CXCL12 IFA->CXCL12 Inhibits CXCR4 CXCR4 CXCL12->CXCR4 mTOR mTOR CXCR4->mTOR Caspase3 Caspase-3 mTOR->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Testing Isoferulic Acid Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoferulic acid (IFA), a phenolic compound found in various plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] Emerging evidence suggests that this compound can inhibit the proliferation of various cancer cells and induce apoptosis, making it a promising candidate for further investigation in drug development.[2][3][4] These application notes provide a comprehensive set of protocols to assess the cytotoxic effects of this compound on cancer cell lines. The described methods include the MTT assay for cell viability, the LDH assay for cytotoxicity, and Annexin V staining for apoptosis detection.

Data Presentation

The following tables summarize hypothetical quantitative data derived from the described experimental protocols. These tables are for illustrative purposes to guide data presentation.

Table 1: Cell Viability by MTT Assay

Cell LineThis compound (µM)Incubation Time (h)% Cell Viability (Mean ± SD)
Jurkat0 (Control)24100 ± 4.2
52485.3 ± 3.1
152462.1 ± 2.5
452435.8 ± 1.9
Pancreatic Cancer Cells0 (Control)48100 ± 5.1
6.254890.2 ± 4.5
12.54875.6 ± 3.8
254851.4 ± 2.7

Table 2: Cytotoxicity by LDH Assay

Cell LineThis compound (µM)Incubation Time (h)% Cytotoxicity (Mean ± SD)
K5620 (Control)245.2 ± 1.1
52418.7 ± 2.3
152435.4 ± 3.0
452458.9 ± 4.2
A-4980 (Control)486.1 ± 1.5
104822.3 ± 2.8
254841.8 ± 3.5
504865.2 ± 4.9

Table 3: Apoptosis Detection by Annexin V/PI Staining

Cell LineThis compound (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Jurkat0 (Control)2.1 ± 0.51.5 ± 0.3
1515.8 ± 1.28.2 ± 0.9
4532.4 ± 2.519.7 ± 1.8
Pancreatic Cancer Cells0 (Control)3.5 ± 0.62.1 ± 0.4
12.518.2 ± 1.510.5 ± 1.1
2539.1 ± 3.125.3 ± 2.2

Experimental Protocols

Cell Culture and Treatment

A variety of cancer cell lines can be used to test the cytotoxicity of this compound. For example, leukemia cell lines such as Jurkat, K562, and Raji, or pancreatic cancer cell lines are suitable.[2][3]

  • Cell Lines: Jurkat (acute T-cell leukemia), K562 (chronic myelogenous leukemia), PANC-1 (pancreatic carcinoma), A-498 (renal cell carcinoma).

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Further dilute the stock solution with culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 5, 15, 45 µM) and a vehicle control (medium with DMSO) for the desired time periods (e.g., 12, 24, 48 hours).[2]

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Cytotoxicity Assessment (LDH Assay)

The lactate (B86563) dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[7]

  • Procedure:

    • Seed cells and treat with this compound as described for the MTT assay.

    • At the end of the incubation period, collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.[8][9]

    • Briefly, transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture to each well and incubate at room temperature for 30 minutes, protected from light.[9]

    • Add the stop solution and measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Detection (Annexin V-FITC/PI Staining)

Annexin V staining is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) in the cell membrane. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[10][11]

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound for 24 or 48 hours.

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Cell Culture (e.g., Jurkat, PANC-1) seed_cells Seed Cells in Plates (96-well or 6-well) prep_cells->seed_cells prep_ifa Prepare this compound Stock (in DMSO) treat_cells Treat with this compound (Various concentrations and times) prep_ifa->treat_cells seed_cells->treat_cells mtt_assay MTT Assay (Cell Viability) treat_cells->mtt_assay ldh_assay LDH Assay (Cytotoxicity) treat_cells->ldh_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) treat_cells->apoptosis_assay read_absorbance Measure Absorbance (Plate Reader) mtt_assay->read_absorbance ldh_assay->read_absorbance flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry calculate_results Calculate % Viability, % Cytotoxicity, % Apoptosis read_absorbance->calculate_results flow_cytometry->calculate_results

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathways cluster_akt_mtor Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Induction akt Akt mtor mTOR akt->mtor Phosphorylates apoptosis Apoptosis akt->apoptosis Inhibition leads to mtor->apoptosis Inhibition leads to ikba IκBα p65 p65 p65->apoptosis Inhibits Nuclear Translocation caspase3 Cleaved Caspase-3 caspase3->apoptosis parp Cleaved PARP parp->apoptosis ifa This compound ifa->akt Inhibits Phosphorylation ifa->ikba Downregulates Phosphorylation

References

Application Notes and Protocols for Studying the Antidiabetic Effects of Isoferulic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoferulic acid, a phenolic compound found in various plants, has demonstrated promising antidiabetic properties. This document provides detailed application notes and experimental protocols for utilizing animal models, specifically streptozotocin (B1681764) (STZ)-induced diabetic rats, to investigate the antidiabetic effects of this compound. The protocols outlined below cover the induction of diabetes, administration of this compound, and key biochemical and molecular analyses to elucidate its mechanism of action.

Animal Model: Streptozotocin (STZ)-Induced Diabetic Rats

The most commonly used animal model to study the antidiabetic effects of this compound is the streptozotocin (STZ)-induced diabetic rat.[1][2][3][4] STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, leading to a state of hyperglycemia that mimics type 1 diabetes.[5] Male Wistar rats are frequently used for these studies.[3][4]

Data Presentation

Table 1: Effect of a Single Intravenous Injection of this compound on Plasma Glucose in STZ-Diabetic Rats
Treatment GroupDose (mg/kg)Change in Plasma Glucose (mmol/L)
Vehicle-No significant change
This compound1.0No significant change
This compound5.0↓ 4.5 ± 0.6
This compound10.0↓ 8.2 ± 0.8

*p<0.05 compared to vehicle-treated STZ-diabetic rats. Data is presented as mean ± SEM. A dose-dependent reduction in plasma glucose was observed.[4]

Table 2: Effect of Repeated Intravenous Treatment with this compound on Plasma Glucose in Non-Fasted STZ-Diabetic Rats
Treatment GroupDose (mg/kg)DurationDecrease in Plasma Glucose (mmol/L)
Vehicle-1 day-
This compound5.01 day10.9 ± 0.5*

*p<0.01 compared to vehicle-treated STZ-diabetic rats. Data is presented as mean ± SEM.[4]

Table 3: Effect of this compound on 2-Deoxy-D-glucose (2-DG) Uptake in Isolated Soleus Muscle of STZ-Diabetic Rats
TreatmentConcentration (µmol/L)Glucose Uptake (% of Basal)
Basal-100
This compound1.0No significant change
This compound10.0↑ to 135 ± 8
This compound100.0↑ to 162 ± 12
Insulin1.0 nmol/L↑ significantly*

*p<0.05 compared to basal glucose uptake. Data is presented as mean ± SEM.[4]

Table 4: Effect of Repeated this compound Treatment on mRNA Levels of GLUT4 and PEPCK in STZ-Diabetic Rats
Treatment GroupTissueTarget GeneChange in mRNA Level
This compound (5.0 mg/kg)Soleus MuscleGLUT4Marked elevation to near non-diabetic levels
This compound (5.0 mg/kg)LiverPEPCKReversal of elevated levels to normal

[1][4]

Experimental Protocols

Induction of Diabetes with Streptozotocin (STZ)

This protocol describes the induction of diabetes in male Wistar rats using a single intravenous injection of STZ.

Materials:

Procedure:

  • Fast the rats overnight (8-12 hours) before STZ injection.[3]

  • Anesthetize the rats with an intraperitoneal injection of pentobarbital sodium (30 mg/kg).

  • Prepare a fresh solution of STZ in cold citrate buffer immediately before use. A commonly used diabetogenic dose is 60 mg/kg.[5][6]

  • Inject the STZ solution intravenously via the femoral vein.

  • House the rats in individual metabolic cages and provide them with a 5% glucose solution for the first 24 hours to prevent hypoglycemia.

  • After 72 hours, measure the fasting blood glucose levels from a tail vein blood sample.

  • Rats with a plasma glucose concentration of 20.0 mmol/L or greater, accompanied by polyuria and hyperphagia, are considered diabetic and can be used for the study.[4]

Administration of this compound

This compound can be administered via intravenous injection to assess its acute and chronic effects.

Materials:

  • This compound

  • Sterile saline solution (vehicle)

  • Syringes and needles for intravenous injection

Procedure for Single Dose Study:

  • Fast the STZ-diabetic rats overnight.

  • Administer a single intravenous injection of this compound at the desired doses (e.g., 1.0, 5.0, and 10.0 mg/kg) or vehicle.

  • Measure plasma glucose concentrations at various time points post-injection (e.g., 30 minutes, 1, 2, and 4 hours) to determine the time of maximal effect.[4]

Procedure for Repeated Treatment Study:

  • Administer this compound (e.g., 5.0 mg/kg) or vehicle intravenously every 8 hours for a specified duration (e.g., 1 day).[4]

  • At the end of the treatment period, collect blood samples for plasma glucose measurement and tissues for further analysis.

Measurement of Glucose Uptake in Isolated Soleus Muscle

This protocol measures glucose uptake in isolated soleus muscle using 2-deoxy-D-glucose (2-DG).

Materials:

  • Krebs-Henseleit buffer (KHB)

  • Bovine serum albumin (BSA)

  • 2-deoxy-D-glucose (2-DG)

  • [³H]-2-deoxy-D-glucose

  • Mannitol

  • This compound

  • Insulin

  • Scintillation counter and vials

Procedure:

  • Sacrifice the rats and carefully dissect the soleus muscles.

  • Pre-incubate the muscles for 30 minutes in KHB containing 0.1% BSA and 8 mM glucose.

  • Transfer the muscles to fresh KHB containing 0.1% BSA, 1 mM 2-DG, and 1.5 µCi/mL [³H]-2-DG, along with the desired concentrations of this compound or insulin.

  • Incubate for 30 minutes at 37°C with continuous gassing (95% O₂, 5% CO₂).

  • Terminate the incubation by rinsing the muscles in ice-cold KHB.

  • Blot the muscles, weigh them, and dissolve them in 1 M NaOH.

  • Measure the radioactivity in the muscle extracts using a liquid scintillation counter.

  • Calculate the rate of 2-DG uptake and express it as a percentage of the basal uptake.

Northern Blot Analysis for GLUT4 and PEPCK mRNA

This protocol describes the analysis of GLUT4 and PEPCK mRNA levels in soleus muscle and liver tissue, respectively.

Materials:

  • TRIzol reagent

  • Chloroform

  • Isopropanol

  • Ethanol (75%)

  • Formaldehyde

  • Agarose (B213101)

  • MOPS buffer

  • Nylon membrane

  • cDNA probes for GLUT4 and PEPCK

  • ³²P-dCTP

  • Hybridization buffer

  • Phosphorimager

Procedure:

  • Isolate total RNA from the frozen soleus muscle and liver tissues using TRIzol reagent according to the manufacturer's instructions.

  • Quantify the RNA and assess its integrity.

  • Separate the total RNA (20 µg) on a 1% agarose gel containing 2.2 M formaldehyde.

  • Transfer the RNA to a nylon membrane by capillary blotting.

  • Prehybridize the membrane in a hybridization buffer.

  • Prepare radiolabeled cDNA probes for GLUT4 and PEPCK using ³²P-dCTP.

  • Hybridize the membrane with the radiolabeled probes overnight at 42°C.

  • Wash the membrane to remove unbound probe.

  • Expose the membrane to a phosphorimager screen and quantify the band intensities.

  • Normalize the data to a housekeeping gene (e.g., β-actin) to account for variations in RNA loading.

Signaling Pathways and Experimental Workflows

Antidiabetic_Mechanism_of_Isoferulic_Acid cluster_stimulation Stimulation cluster_receptor Receptor Activation cluster_secretion Hormone Secretion cluster_downstream Downstream Effects cluster_outcome Physiological Outcome This compound This compound α1-Adrenoceptors α1-Adrenoceptors This compound->α1-Adrenoceptors activates Adrenal Medulla Adrenal Medulla α1-Adrenoceptors->Adrenal Medulla stimulates β-Endorphin Secretion β-Endorphin Secretion Adrenal Medulla->β-Endorphin Secretion releases Opioid μ-Receptors Opioid μ-Receptors β-Endorphin Secretion->Opioid μ-Receptors stimulates Increased Glucose Utilization\n(Soleus Muscle) Increased Glucose Utilization (Soleus Muscle) Opioid μ-Receptors->Increased Glucose Utilization\n(Soleus Muscle) Reduced Hepatic Gluconeogenesis Reduced Hepatic Gluconeogenesis Opioid μ-Receptors->Reduced Hepatic Gluconeogenesis Increased GLUT4 Expression Increased GLUT4 Expression Increased Glucose Utilization\n(Soleus Muscle)->Increased GLUT4 Expression Lowered Plasma Glucose Lowered Plasma Glucose Increased Glucose Utilization\n(Soleus Muscle)->Lowered Plasma Glucose Decreased PEPCK mRNA Decreased PEPCK mRNA Reduced Hepatic Gluconeogenesis->Decreased PEPCK mRNA Reduced Hepatic Gluconeogenesis->Lowered Plasma Glucose

Caption: Proposed signaling pathway for the antidiabetic effect of this compound.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Assessment A Male Wistar Rats B Induction of Diabetes (STZ Injection) A->B C Confirmation of Diabetes (Hyperglycemia) B->C D This compound Administration (Intravenous) C->D E Plasma Glucose Measurement D->E F Tissue Collection (Soleus Muscle, Liver) D->F I Evaluation of Antidiabetic Effects E->I G Glucose Uptake Assay (Soleus Muscle) F->G H mRNA Expression Analysis (GLUT4, PEPCK) F->H G->I H->I

Caption: General experimental workflow for studying this compound's antidiabetic effects.

References

Application Note: DPPH and ABTS Radical Scavenging Assays for Isoferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoferulic acid (3-hydroxy-4-methoxycinnamic acid) is a phenolic compound and an isomer of the well-studied ferulic acid.[1][2] It has garnered attention for its various biological activities, including its potential as an antioxidant.[2][3] Evaluating the antioxidant capacity of compounds like this compound is a critical step in the development of new therapeutic agents and functional ingredients. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely used spectrophotometric methods for determining the radical scavenging capabilities of chemical compounds in vitro.[4][5] These assays are popular due to their simplicity, reproducibility, and sensitivity.[4] This document provides a detailed overview, quantitative data summary, and experimental protocols for assessing the antioxidant activity of this compound using both DPPH and ABTS methods.

Quantitative Data Summary

The antioxidant efficacy of this compound is typically quantified by its IC50 value, which is the concentration of the substance required to scavenge 50% of the initial free radicals.[6][7] A lower IC50 value indicates a higher antioxidant potency. The data presented below is compiled from in vitro studies. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as solvent, pH, and reaction time.[8]

Assay Compound IC50 Value Reference
DPPH Radical Scavenging This compound4.58 ± 0.17 µg/mL[1]
DPPH Radical Scavenging This compound365.27 µM[8]
ABTS Radical Scavenging This compound1.08 ± 0.01 µg/mL[1][3]
DPPH Radical Scavenging Ferulic Acid (Isomer)9.9 µg/mL
DPPH Radical Scavenging Ascorbic Acid (Control)4.97 µg/mL[9]
DPPH Radical Scavenging Trolox (Control)6.3 µg/mL[6]
ABTS Radical Scavenging Trolox (Control)2.34 µg/mL[9]

Assay Principle: Radical Scavenging Mechanism

Both DPPH and ABTS assays are based on a single electron transfer (SET) and/or hydrogen atom transfer (HAT) mechanism.[9][10] An antioxidant molecule, such as this compound, donates a hydrogen atom or an electron to the stable radical (DPPH• or ABTS•+), thereby neutralizing it. This process leads to a color change in the reaction solution, which is measured spectrophotometrically to quantify the antioxidant activity.[5]

G cluster_reactants Reactants cluster_products Products IFA This compound (Antioxidant) IFARadical This compound Radical (Less Reactive) IFA->IFARadical Oxidation Neutral DPPH-H or ABTS (Neutralized Molecule) IFA->Neutral H• or e⁻ donation Radical DPPH• or ABTS•+ (Stable Radical) Radical->Neutral Reduction

Figure 1: General mechanism of radical scavenging by this compound.

DPPH Radical Scavenging Assay: Detailed Protocol

This protocol is based on the principle that the DPPH radical, which is a stable free radical, shows a maximum absorbance at 515-517 nm.[11] When it reacts with an antioxidant, it is reduced to DPPH-H, leading to a decrease in absorbance.[5]

Materials and Reagents
  • This compound (and positive controls like Ascorbic Acid or Trolox)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or Ethanol), analytical grade

  • UV-Vis Spectrophotometer or Microplate Reader

  • Volumetric flasks, pipettes, and cuvettes or 96-well plates

Preparation of Solutions
  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared, stored in an amber bottle, and kept in the dark to prevent degradation. Adjust the concentration by diluting with methanol to obtain an absorbance of 1.0 ± 0.2 at 517 nm.[4]

  • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a stock solution.

  • Test Concentrations: Prepare a series of dilutions from the this compound stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using methanol as the diluent.

Experimental Procedure
  • Pipette a specific volume of the DPPH working solution (e.g., 1.0 mL) into a test tube or well.

  • Add an equal volume (e.g., 1.0 mL) of the this compound solution at different concentrations to the corresponding tubes/wells.

  • For the control (blank), add the same volume of methanol instead of the sample solution to the DPPH solution.

  • Vortex the mixtures thoroughly.

  • Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[6][11]

  • After incubation, measure the absorbance of each solution at 517 nm.

Data Analysis
  • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[12] Where:

    • A_control is the absorbance of the control reaction (DPPH solution + methanol).

    • A_sample is the absorbance of the test sample (DPPH solution + this compound).

  • Plot the % Inhibition against the corresponding concentrations of this compound.

  • Determine the IC50 value from the plot using linear regression analysis. The IC50 is the concentration of this compound that scavenges 50% of the DPPH radicals.

G start Start prep_dpph Prepare DPPH Working Solution (Abs ~1.0 @ 517 nm) start->prep_dpph prep_sample Prepare Serial Dilutions of this compound start->prep_sample mix Mix DPPH Solution with Sample/Control prep_dpph->mix prep_sample->mix incubate Incubate in Dark (30 min at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & Determine IC50 measure->calculate end_node End calculate->end_node

Figure 2: Experimental workflow for the DPPH radical scavenging assay.

ABTS Radical Scavenging Assay: Detailed Protocol

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore with a characteristic absorption at 734 nm.[13] The addition of an antioxidant reduces the ABTS•+, causing a decolorization that is measured spectrophotometrically.

Materials and Reagents
  • This compound (and positive controls like Trolox)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Methanol (or Ethanol), analytical grade

  • Phosphate Buffered Saline (PBS) or water

  • UV-Vis Spectrophotometer or Microplate Reader

Preparation of Solutions
  • ABTS Stock Solution (7 mM): Dissolve ABTS in water or PBS to a final concentration of 7 mM.

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

  • ABTS•+ Radical Cation Generation: Mix the ABTS stock solution and the potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11][13] This step generates the ABTS•+ radical.

  • ABTS•+ Working Solution: Before the assay, dilute the aged ABTS•+ solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[13][14]

  • This compound Stock and Test Solutions: Prepare as described in the DPPH protocol.

Experimental Procedure
  • Pipette a large volume of the ABTS•+ working solution (e.g., 1.0 mL or 190 µL) into a test tube or microplate well.

  • Add a small volume of the this compound solution at different concentrations (e.g., 10 µL) to the corresponding tubes/wells.

  • For the control (blank), add the same volume of methanol instead of the sample solution.

  • Vortex the mixtures and allow them to react. Incubation time can vary, but a common duration is 6-7 minutes at room temperature.[11][14]

  • After incubation, measure the absorbance of each solution at 734 nm.

Data Analysis
  • Calculate the percentage of radical scavenging activity (% Inhibition) using the same formula as for the DPPH assay: % Inhibition = [(A_control - A_sample) / A_control] x 100[13] Where:

    • A_control is the absorbance of the control reaction (ABTS•+ solution + methanol).

    • A_sample is the absorbance of the test sample (ABTS•+ solution + this compound).

  • Plot the % Inhibition against the concentrations of this compound to determine the IC50 value via linear regression.

G start Start prep_stocks Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate start->prep_stocks prep_sample Prepare Serial Dilutions of this compound generate_radical Mix Stocks (1:1) and Incubate in Dark (12-16 hrs) to form ABTS•+ prep_stocks->generate_radical prep_working Dilute ABTS•+ with Methanol to Abs ~0.70 @ 734 nm generate_radical->prep_working mix Mix ABTS•+ Working Solution with Sample/Control prep_working->mix prep_sample->mix incubate Incubate at RT (e.g., 7 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition & Determine IC50 measure->calculate end_node End calculate->end_node

Figure 3: Experimental workflow for the ABTS radical scavenging assay.

References

Synthesis and Enhanced Bioactivity of Isoferulic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various isoferulic acid derivatives and the evaluation of their enhanced biological activities. This compound, a phenolic compound, and its derivatives have garnered significant interest due to their potential therapeutic applications, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This guide offers specific methodologies for the synthesis of key derivatives, quantitative data on their bioactivities, and insights into their mechanisms of action through the modulation of critical signaling pathways.

I. Synthesis of this compound Derivatives

This section details the synthetic protocols for producing this compound derivatives with enhanced biological activities. The following methods are based on established literature procedures.

Synthesis of Dihydroxylated this compound Derivatives

The introduction of additional hydroxyl groups to the structure of this compound can significantly enhance its antioxidant properties.[1][3] A common method for this transformation is Sharpless dihydroxylation.

Experimental Protocol: Sharpless Dihydroxylation of this compound

This protocol describes the synthesis of 2,3-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-propionic acid from this compound.[1][3]

Materials:

  • trans-Isoferulic acid

  • Benzyl (B1604629) bromide

  • Acetone

  • Potassium osmate (K₂OsO₄·2H₂O)

  • N-methylmorpholine-N-oxide (NMO)

  • Acetonitrile

  • Citric acid

  • Palladium on carbon (10% Pd/C)

  • Methanol (B129727)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Protection of Functional Groups:

    • Dissolve trans-isoferulic acid in acetone.

    • Add benzyl bromide and reflux the mixture to protect the carboxylic acid and phenolic hydroxyl groups as benzyl esters/ethers.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography.

  • Dihydroxylation:

    • Dissolve the protected this compound derivative and citric acid in a 3:1:1 mixture of acetonitrile, acetone, and water.[3]

    • Add a catalytic amount of potassium osmate (0.1 mol%).[3]

    • Add N-methylmorpholine-N-oxide (NMO) as the co-oxidant.[1][3]

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Once the reaction is complete, quench the reaction and extract the product with a suitable organic solvent.

    • Dry the organic layer and concentrate under reduced pressure. Purify the dihydroxylated product by column chromatography.

  • Deprotection:

    • Dissolve the purified dihydroxylated product in methanol.

    • Add 10% Pd/C catalyst.

    • Stir the mixture under a hydrogen atmosphere until deprotection is complete (monitored by TLC).

    • Filter the catalyst and remove the solvent to yield the final 2,3-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-propionic acid.[1]

Synthesis of this compound Esters

Esterification of the carboxylic acid group of this compound can improve its lipophilicity and, in some cases, enhance its antimicrobial and antioxidant activities.[4][5]

Experimental Protocol: Fischer Esterification of this compound

This protocol describes a general method for the synthesis of alkyl esters of this compound.[4]

Materials:

  • This compound

  • Appropriate alcohol (e.g., ethanol, propanol, butanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup:

    • Dissolve this compound in an excess of the desired alcohol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 drops).[6]

    • Heat the mixture to reflux for 5-10 minutes in a hot water bath (60-70°C).[6] Microwave irradiation can also be employed to significantly shorten the reaction time.[4]

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography.

Synthesis of this compound Amides

Amide derivatives of this compound can be synthesized by coupling the carboxylic acid with various amines, which can lead to compounds with enhanced biological activities.

Experimental Protocol: Amide Synthesis from this compound

This protocol provides a general method for the synthesis of this compound amides.

Materials:

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine this compound, urea (2 equivalents), and a catalytic amount of magnesium nitrate hexahydrate (10 mol%).[7]

    • Add octane as the solvent.

    • Heat the mixture at 120-130°C for 24 hours.[7]

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with a suitable organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography.

II. Bioactivity Data of this compound and Its Derivatives

The following tables summarize the quantitative bioactivity data for this compound and some of its derivatives, providing a basis for comparison of their enhanced efficacy.

Table 1: Antioxidant Activity of this compound and Its Derivatives

CompoundAssayIC₅₀ (µg/mL)IC₅₀ (µM)Reference
This compound DPPH Radical Scavenging4.58 ± 0.1723.58[8]
ABTS Radical Scavenging1.08 ± 0.015.56[8]
Hydroxyl Radical Scavenging1.57 ± 0.28.08[8]
Superoxide Anion Scavenging13.33 ± 0.4968.64[8]
Mg(II) IFA Complex DPPH Radical Scavenging-153.50 ± 16.26[9]
Mn(II)/Na(I) IFA Complex DPPH Radical Scavenging-149.00 ± 0.57[9]

Table 2: Anticancer Activity of this compound Derivatives

CompoundCell LineAssayIC₅₀ (µM)Reference
This compound Jurkat (Leukemia)MTT~45[10]
K562 (Leukemia)MTT~45[10]
A-498 (Renal Carcinoma)CCK-8Dose-dependent inhibition[11]
FXS-3 (a derivative) A549 (Lung Cancer)MTT50[12]

Table 3: Antimicrobial Activity of Ferulic and this compound Derivatives

CompoundMicroorganismMIC (µM)Reference
Ferulic Acid E. coli515[5]
A. niger161[5]
4-chloro-3-methylphenyl ferulate E. faecalis50[5]
S. aureus<25[5]
C. albicans201[5]
Hexyl ferulate L. monocytogenes100[5]
E. coli1600[5]

III. Signaling Pathways and Experimental Workflows

The enhanced bioactivity of this compound derivatives often stems from their ability to modulate key cellular signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. This compound and its derivatives have been shown to inhibit this pathway, contributing to their anti-inflammatory and anticancer effects.[10]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκB degradation Isoferulic_Acid_Derivatives This compound Derivatives Isoferulic_Acid_Derivatives->IKK_complex Inhibits DNA DNA NFkB_active->DNA Translocates & Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers. This compound derivatives have been found to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[10]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation_Survival Cell Proliferation & Survival mTORC1->Proliferation_Survival Promotes Isoferulic_Acid_Derivatives This compound Derivatives Isoferulic_Acid_Derivatives->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Experimental Workflow: Synthesis and Bioactivity Screening

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental_Workflow Start Start: This compound Synthesis Synthesis of Derivatives (Esterification, Amidation, Dihydroxylation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Bioactivity_Screening Bioactivity Screening Purification->Bioactivity_Screening Antioxidant Antioxidant Assays (DPPH, ABTS) Bioactivity_Screening->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO inhibition) Bioactivity_Screening->Anti_inflammatory Anticancer Anticancer Assays (MTT, Cell Cycle) Bioactivity_Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC determination) Bioactivity_Screening->Antimicrobial Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis Antimicrobial->Data_Analysis End Lead Compound Identification Data_Analysis->End

Caption: General workflow for synthesis and bioactivity screening of this compound derivatives.

IV. Protocols for Bioactivity Assays

This section provides detailed protocols for the key in vitro assays used to evaluate the bioactivity of this compound derivatives.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[2]

Materials:

  • DPPH solution (in methanol)

  • Test compounds (dissolved in a suitable solvent, e.g., methanol or DMSO)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds and the positive control.

  • In a 96-well plate, add a specific volume of each dilution to the wells.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[2]

  • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of the test compound.[2]

MTT Assay (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

  • Add the MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.[13]

Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess reagent

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for a short period.

  • Stimulate the cells with LPS to induce NO production, except for the negative control group.

  • Incubate the plate for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate at room temperature.

  • Measure the absorbance at a specific wavelength (typically around 540 nm).

  • Calculate the amount of nitrite (B80452) (a stable product of NO) from a standard curve prepared with sodium nitrite.

  • Determine the percentage of NO inhibition and the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Materials:

  • Microorganism of interest (bacterial or fungal strain)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compounds

  • Positive control (standard antibiotic)

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with a known antibiotic) and a negative control (microorganism in medium without any compound).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

References

Application Notes and Protocols for Dissolving Isoferulic Acid in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoferulic acid (3-hydroxy-4-methoxycinnamic acid) is a phenolic compound and an isomer of ferulic acid, known for its antioxidant, antidiabetic, anti-inflammatory, and antiviral properties.[1][2][3] Its application in in vitro research, from cell-based assays to biochemical analyses, is expanding. However, like many phenolic compounds, this compound has limited solubility in aqueous solutions, which is a critical consideration for experimental design. Proper dissolution is paramount to ensure accurate and reproducible results.

This document provides detailed protocols for dissolving this compound, summarizing its solubility in various solvents, and offering guidelines for the preparation and storage of stock and working solutions for in vitro experiments.

Quantitative Solubility Data

This compound is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in several organic solvents.[4] The choice of solvent is crucial and typically depends on the specific requirements of the in vitro system, especially the tolerance of cells or enzymes to the solvent.

Below is a summary of the reported solubility of this compound in common laboratory solvents.

SolventReported SolubilityMolar Concentration (approx.)Source
Dimethyl Sulfoxide (DMSO) 15 mg/mL77.2 mM[4][5]
38 mg/mL195.7 mM[1][6]
Dimethylformamide (DMF) 20 mg/mL103.0 mM[4][5]
Ethanol 10 mg/mL51.5 mM[4][5]
DMF:PBS (pH 7.2) (1:6) 0.14 mg/mL0.72 mM[4][5]

Note: The molecular weight of this compound is 194.18 g/mol .[1] There is a notable variation in the reported solubility for DMSO; researchers should determine the optimal concentration for their specific batch and experimental needs. Using fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can be stored for long periods and diluted to final working concentrations as needed. DMSO is the most common solvent for this purpose due to its high solvating power and compatibility with many cell culture applications at low final concentrations.

Materials and Equipment:

  • This compound powder (crystalline solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Calibrated micropipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube using an analytical balance. For example, to prepare 1 mL of a 20 mg/mL stock solution, weigh 20 mg of the powder.

  • Solvent Addition: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex vigorously. If the powder does not dissolve completely, brief sonication in a water bath can be applied to facilitate dissolution.

  • Sterilization (Optional): If required for the experiment (e.g., for direct addition to sterile cell culture), the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed cryovials to avoid repeated freeze-thaw cycles.[1][2] Store the aliquots at -20°C or -80°C for long-term stability.

G cluster_workflow Workflow: Preparing a DMSO Stock Solution weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Cryovials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store G cluster_workflow Workflow: Preparing a Working Solution for Cell Assays stock High-Concentration DMSO Stock dilute Dilute Stock into Medium (e.g., 1:1000) stock->dilute medium Cell Culture Medium medium->dilute mix Mix Thoroughly dilute->mix apply Apply to Cells mix->apply

References

Application Notes and Protocols: Western Blot Analysis of Akt/mTOR Pathway Modulation by Isoferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Its dysregulation is a hallmark of many diseases, including cancer. Isoferulic acid, a phenolic compound found in several medicinal plants, has demonstrated potential as a therapeutic agent by modulating this key pathway.[1][2][3] This document provides detailed application notes and protocols for the Western blot analysis of Akt/mTOR pathway modulation by this compound, offering a framework for researchers investigating its mechanism of action.

Data Presentation

The following table summarizes the dose-dependent inhibitory effect of this compound on the phosphorylation of Akt and mTOR in Jurkat leukemia cells after 24 hours of treatment. The data is based on densitometric analysis of Western blots from the study by Long et al. (2020), where a significant decrease in the phosphorylation of Akt at Threonine 308 (Thr308) and mTOR at Serine 2448 (Ser2448) was observed.[1][2]

Treatment Groupp-Akt (Thr308) / Total Akt (Relative Intensity)p-mTOR (Ser2448) / Total mTOR (Relative Intensity)
Control (0 µM this compound)1.001.00
5 µM this compoundReducedReduced
15 µM this compoundMarkedly ReducedMarkedly Reduced
45 µM this compoundSubstantially ReducedSubstantially Reduced

Note: The relative intensity values are representative of a dose-dependent decrease as demonstrated in the cited literature. For precise quantification, densitometric analysis of Western blot bands from individual experiments is required.

Signaling Pathway

Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Akt Akt PIP3->Akt Recruits & Activates PIP2 PIP2 p_Akt p_Akt Akt->p_Akt mTORC1 mTORC1 p_Akt->mTORC1 Activates p_mTOR p_mTOR mTORC1->p_mTOR p70S6K p70S6K p_mTOR->p70S6K Phosphorylates 4E_BP1 4E_BP1 p_mTOR->4E_BP1 Phosphorylates Protein_Synthesis Protein_Synthesis p70S6K->Protein_Synthesis Promotes 4E_BP1->Protein_Synthesis Inhibits (when unphosphorylated) Isoferulic_Acid Isoferulic_Acid Isoferulic_Acid->p_Akt Inhibits Isoferulic_Acid->p_mTOR Inhibits

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Jurkat cells (human T lymphocyte cell line) are a suitable model.[1][2]

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to achieve final concentrations of 5, 15, and 45 µM.[1] An equivalent concentration of DMSO should be used as a vehicle control.

  • Treatment: Seed Jurkat cells at an appropriate density and allow them to attach overnight. Treat the cells with the indicated concentrations of this compound or vehicle control for 24 hours.[1]

Protein Extraction
  • Cell Lysis: After treatment, harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail on ice for 30 minutes.

  • Centrifugation: Centrifuge the cell lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein extract.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

  • Normalization: Normalize the protein concentration of all samples to ensure equal loading for the Western blot analysis.

Western Blot Analysis
  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-Akt (Thr308), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane again three times with TBST for 10 minutes each.

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.

  • Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels to determine the relative phosphorylation status.

Experimental Workflow

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (Jurkat cells + this compound) Protein_Extraction 2. Protein Extraction (RIPA Lysis Buffer) Cell_Culture->Protein_Extraction Protein_Quantification 3. Protein Quantification (BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE 4. SDS-PAGE (Protein Separation by Size) Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% Non-fat Milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-Akt, Akt, p-mTOR, mTOR) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Signal Detection (ECL) Secondary_Ab->Detection Analysis 10. Densitometric Analysis (Quantification) Detection->Analysis

Conclusion

This document provides a comprehensive guide for utilizing Western blot analysis to investigate the modulatory effects of this compound on the Akt/mTOR signaling pathway. The provided protocols and diagrams are intended to serve as a foundational resource for researchers in the fields of molecular biology, pharmacology, and drug development. Adherence to these detailed methods will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of this compound.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Isoferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of isoferulic acid on cell cycle arrest using flow cytometry. This document is intended for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this compound.

Introduction

This compound (IFA), a natural phenolic compound, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2][3] One of the key mechanisms underlying its anti-cancer activity is the induction of cell cycle arrest, which halts the uncontrolled proliferation of cancer cells.[1][4] Flow cytometry with propidium (B1200493) iodide (PI) staining is a powerful and widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This allows for the precise quantification of cell cycle arrest induced by therapeutic agents like this compound.

Principle of Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a technology that rapidly analyzes single cells as they pass through a laser beam. For cell cycle analysis, cells are typically fixed to permeabilize their membranes and then stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[5] The fluorescence intensity of the stained cells is directly proportional to their DNA content.

  • G0/G1 Phase: Cells in the G0 (quiescent) and G1 (first gap) phases have a normal diploid (2N) DNA content.

  • S Phase: Cells in the S (synthesis) phase are actively replicating their DNA, and thus have a DNA content between 2N and 4N.

  • G2/M Phase: Cells in the G2 (second gap) and M (mitosis) phases have a tetraploid (4N) DNA content.

By measuring the fluorescence of a large population of cells, a histogram can be generated that displays the distribution of cells in each phase of the cell cycle. Treatment with a cell cycle arresting agent, such as this compound, will cause an accumulation of cells in a specific phase, which can be quantified.

Data Presentation: Effect of this compound on Cell Cycle Distribution

The following tables summarize the quantitative data on the effects of this compound on the cell cycle distribution in various leukemia cell lines after 24 hours of treatment.

Table 1: Effect of this compound on Cell Cycle Distribution of Raji Cells [4]

This compound (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)58.1 ± 2.529.8 ± 1.912.1 ± 1.2
551.3 ± 2.125.4 ± 1.723.3 ± 1.8
1539.7 ± 1.818.9 ± 1.541.4 ± 2.0
4525.6 ± 1.515.2 ± 1.359.2 ± 2.6

Table 2: Effect of this compound on Cell Cycle Distribution of K562 Cells [4]

This compound (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.4 ± 2.332.7 ± 2.011.9 ± 1.1
548.9 ± 2.028.1 ± 1.823.0 ± 1.7
1537.2 ± 1.721.5 ± 1.641.3 ± 2.1
4524.8 ± 1.416.3 ± 1.458.9 ± 2.5

Table 3: Effect of this compound on Cell Cycle Distribution of Jurkat Cells [4]

This compound (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)59.2 ± 2.628.5 ± 1.912.3 ± 1.2
552.7 ± 2.224.9 ± 1.722.4 ± 1.6
1540.1 ± 1.919.6 ± 1.540.3 ± 2.0
4526.3 ± 1.614.8 ± 1.358.9 ± 2.4

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the desired cancer cell line (e.g., Raji, K562, or Jurkat) in 12-well plates at a density of 5 x 10^5 cells/mL.[4]

  • Incubation: Incubate the cells for 12 hours to allow for attachment and recovery.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 15, and 45 µM) for 24 hours.[4]

Protocol 2: Cell Preparation and Fixation
  • Harvesting: After the treatment period, collect the cells by centrifugation.

  • Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS).[6]

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, slowly add 9 mL of ice-cold 70% ethanol (B145695) to the cell suspension.[6]

  • Incubation: Incubate the cells in 70% ethanol for at least 2 hours at 4°C (overnight fixation is also acceptable).[4][6]

Protocol 3: Propidium Iodide Staining and Flow Cytometry Analysis
  • Washing: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS.

  • RNase Treatment: Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. The RNase A is crucial for degrading any double-stranded RNA that might interfere with the PI staining of DNA.

  • Incubation: Incubate the cells in the PI/RNase A staining solution for 15-30 minutes at room temperature in the dark.[5][6]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Acquire the data for a sufficient number of cells (typically 10,000-20,000 events) to ensure statistical significance.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution from the generated histograms.[4][6]

Mandatory Visualizations

Signaling Pathway of this compound-Induced Cell Cycle Arrest

G cluster_akt_mtor Akt/mTOR Pathway cluster_cell_cycle_regulators Cell Cycle Regulators IFA This compound Akt Akt IFA->Akt Inhibits Phosphorylation mTOR mTOR IFA->mTOR Inhibits Phosphorylation p_Akt p-Akt (Inactive) p_mTOR p-mTOR (Inactive) p_Cdc2 p-Cdc2 (Inactive) IFA->p_Cdc2 Increases Phosphorylation CyclinB1 Cyclin B1 IFA->CyclinB1 Decreases Expression Akt->mTOR Activates Cdc2 Cdc2 G2M_Arrest G2/M Phase Arrest Cdc2->G2M_Arrest Promotes G2/M Transition p_Cdc2->G2M_Arrest CyclinB1->G2M_Arrest Promotes G2/M Transition G cluster_cell_prep Cell Preparation cluster_fixation Fixation cluster_staining Staining cluster_analysis Analysis A Seed Cells B Treat with This compound A->B C Harvest Cells B->C D Wash with PBS C->D E Fix in 70% Ethanol D->E F Wash with PBS E->F G Stain with PI/RNase A F->G H Flow Cytometry Acquisition G->H I Cell Cycle Analysis H->I

References

Application Notes and Protocols for In Vivo Administration of Isoferulic Acid in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of isoferulic acid in rodent models, summarizing key quantitative data and detailing experimental protocols. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the reported dosages, pharmacokinetic parameters, and toxicological data for this compound and its isomer, ferulic acid, in rodent models.

Table 1: In Vivo Efficacious Doses of this compound and Ferulic Acid in Rodents
CompoundSpeciesRoute of AdministrationDosageTherapeutic Effect
This compoundMouseOral7.5 and 30 mg/kg/dayInhibition of pancreatic cancer cell proliferation and migration
This compoundMouseOral0.125 mg/mouse/dayReduction of influenza virus-induced interleukin-8 production[1]
Ferulic AcidRatOral20 and 40 mg/kg/dayCardioprotective effects in diabetic rats with myocardial infarction[2]
Ferulic AcidRatOral40 mg/kg for 30 daysAttenuation of arsenic-induced cardiotoxicity[3]
Ferulic AcidMouseIntragastric50 and 100 mg/kg for 7 daysProtection against cyclophosphamide-induced heart toxicity[4]
Ferulic AcidRatOral100 mg/kg for 21 daysProtection against cisplatin-induced renal toxicity[5][6]
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
ParameterValueReference
Tmax (Time to maximum concentration)< 30 min[7]
Cmax (Maximum plasma concentration)Higher in crude extract than processed[7]
AUC (Area under the curve)Significantly higher in crude extract than processed[7]
Lower Limit of Quantification (LLOQ)0.0206 µg/mL[8]
Linear Range0.0206 - 5.15 µg/mL[8]
Table 3: Toxicological Data for this compound
SpeciesRouteParameterValueReference
RatOralLD50 (Median Lethal Dose)7,900 mg/kg

Experimental Protocols

Detailed methodologies for the preparation and administration of this compound are provided below. These protocols are based on published literature and general guidelines for rodent handling and substance administration.

Preparation of this compound Formulations

2.1.1. Solubility and Vehicle Selection

This compound is soluble in organic solvents such as DMSO, ethanol, and DMF. For in vivo administration, it is often prepared as a suspension in an aqueous vehicle.

  • For Oral Gavage: A common vehicle is 0.5% (w/v) methylcellulose (B11928114) or carboxymethylcellulose (CMC-Na) in sterile saline or purified water. A small amount of a surfactant like Tween 80 (e.g., 0.1%) can be added to improve the suspension's homogeneity.[9][10]

  • For Parenteral Administration (Subcutaneous, Intraperitoneal, Intravenous): All solutions must be sterile and prepared under aseptic conditions. The pH of the formulation should be close to physiological pH (~7.0-7.4) to avoid irritation.[11] this compound can be dissolved in a biocompatible solvent system, such as a mixture of DMSO, PEG300, and saline.[12]

2.1.2. Example Formulation for Oral Gavage (Suspension)

This protocol provides a general method for preparing a suspension of this compound for oral administration.

  • Prepare the Vehicle:

    • In a sterile container, add 0.5 g of methylcellulose or CMC-Na to approximately 90 mL of sterile saline.

    • Stir continuously with a magnetic stirrer until fully dissolved. Gentle heating may be applied, but the solution must be cooled to room temperature before adding the compound.

    • Add 0.1 mL of Tween 80 and mix thoroughly.

    • Adjust the final volume to 100 mL with sterile saline.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder.

    • Create a paste by adding a small volume of the prepared vehicle to the powder.

    • Gradually add the remaining vehicle while continuously mixing (e.g., vortexing or stirring) to achieve the desired final concentration.

    • Use a sonicator or homogenizer to ensure a uniform suspension.

  • Storage and Use:

    • Store the suspension at 2-8°C, protected from light.

    • Before each use, allow the suspension to reach room temperature and vortex vigorously to ensure homogeneity.

Administration Routes

The following are detailed protocols for common administration routes in mice and rats. All procedures should be performed by trained personnel and in accordance with institutional animal care and use committee (IACUC) guidelines.

2.2.1. Oral Gavage

This is a precise method for delivering an exact oral dose.

  • Animal Restraint: Firmly restrain the mouse or rat to immobilize the head and prevent movement.

  • Needle Insertion:

    • Use a sterile, ball-tipped gavage needle of the appropriate size (e.g., 20-gauge for an adult mouse).

    • Gently insert the needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The animal will typically swallow as the needle reaches the pharynx.

    • Advance the needle smoothly into the esophagus and down to the stomach. If resistance is met, withdraw and reposition.

  • Administration:

    • Administer the suspension at a controlled rate.

    • The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.

  • Post-Administration:

    • Gently remove the needle.

    • Return the animal to its cage and monitor for any signs of distress.

2.2.2. Subcutaneous (SC) Injection

This route provides a slower absorption rate compared to other parenteral routes.

  • Site Preparation: The injection site is typically the loose skin over the back of the neck or flank.

  • Procedure:

    • Manually restrain the animal.

    • Tent the loose skin at the injection site.

    • Holding the syringe parallel to the animal's body, insert a sterile needle (e.g., 25-27 gauge) into the base of the tented skin.

    • Aspirate by pulling back the plunger to ensure a blood vessel has not been entered.

    • Inject the solution, forming a small bleb under the skin.

    • The maximum recommended subcutaneous injection volume at a single site is typically < 3 mL for a 25g mouse and < 10 mL for a 200g rat.[13]

  • Post-Administration:

    • Withdraw the needle and return the animal to its cage.

    • Observe for any leakage from the injection site or signs of discomfort.

2.2.3. Intraperitoneal (IP) Injection

This route allows for rapid absorption of the compound.

  • Site Preparation: The injection site is the lower right or left abdominal quadrant to avoid the bladder and cecum.

  • Procedure:

    • Restrain the animal with its head tilted slightly downwards to allow the abdominal organs to shift forward.

    • Insert a sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats) at a 30-45° angle into the chosen abdominal quadrant.[7][14]

    • Aspirate to ensure the needle has not entered the bladder or intestines.

    • Inject the solution. The recommended maximum volume is typically < 10 mL/kg for both mice and rats.[7]

  • Post-Administration:

    • Withdraw the needle and return the animal to its cage.

    • Monitor for any signs of pain or abdominal distress.

2.2.4. Intravenous (IV) Injection

This route provides immediate systemic distribution of the compound. The lateral tail vein is the most common site in both mice and rats.

  • Animal Preparation: The animal may need to be warmed to dilate the tail veins.

  • Procedure:

    • Place the animal in a restraint device that allows access to the tail.

    • Using a small gauge needle (e.g., 27-30 gauge), insert it into the lateral tail vein.

    • Successful entry is often indicated by a flash of blood in the needle hub.

    • Inject the solution slowly. The maximum bolus injection volume is typically 5 mL/kg.[15]

  • Post-Administration:

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse reactions.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.

Diagram 1: this compound Inhibition of the Akt/mTOR Signaling Pathway

Akt_mTOR_Pathway cluster_inhibition Inhibition IFA This compound Akt Akt IFA->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis

Caption: this compound inhibits the Akt/mTOR signaling pathway.

Diagram 2: this compound Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway cluster_inhibition Inhibition IFA This compound Ikk IκBα Phosphorylation IFA->Ikk p65 p65 Nuclear Translocation Ikk->p65 NFkB_Activation NF-κB Activation p65->NFkB_Activation Inflammation Inflammation NFkB_Activation->Inflammation

Caption: this compound suppresses the NF-κB signaling pathway.

Diagram 3: General Experimental Workflow for In Vivo Studies

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Group_Allocation Random Group Allocation Animal_Acclimatization->Group_Allocation Model_Induction Disease Model Induction (if applicable) Group_Allocation->Model_Induction Treatment This compound Administration Model_Induction->Treatment Data_Collection Data Collection (e.g., behavioral tests, sample collection) Treatment->Data_Collection Analysis Biochemical & Histopathological Analysis Data_Collection->Analysis

Caption: A typical workflow for in vivo rodent studies.

References

Unveiling the Anti-inflammatory Potential of Isoferulic Acid in Macrophage Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory properties of isoferulic acid in macrophage cell lines. These guidelines are designed to assist researchers in pharmacology, immunology, and drug discovery in investigating the therapeutic potential of this compound.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, and their activation leads to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This compound, a phenolic compound found in various plants, has garnered interest for its potential anti-inflammatory effects.[1][2] This document outlines the protocols to evaluate the efficacy of this compound in mitigating inflammatory responses in macrophage cell lines, such as RAW 264.7. The experimental workflow will focus on assessing cell viability, quantifying key inflammatory mediators, and exploring the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation.[3][4]

  • Cell Line: RAW 264.7 (murine macrophage)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Procedure:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for cytokine analysis).

    • Allow cells to adhere and grow for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

Cell Viability Assay (MTT Assay)

It is crucial to determine whether the observed anti-inflammatory effects of this compound are due to its pharmacological activity rather than cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7][8][9]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.[5][7] The amount of formazan produced is proportional to the number of living cells.[5]

  • Protocol:

    • After the treatment period with this compound and LPS, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[7]

    • Incubate the plate for 4 hours at 37°C.[7]

    • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[6]

Nitric Oxide (NO) Production Assay (Griess Assay)

NO is a key inflammatory mediator produced by activated macrophages. The Griess assay is a common method for measuring nitrite (B80452) (a stable product of NO) in the cell culture supernatant.[10][11][12][13]

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this product is proportional to the nitrite concentration.[13]

  • Protocol:

    • Collect 50-100 µL of cell culture supernatant from each well.

    • In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[10]

    • Incubate at room temperature for 10-15 minutes.[10]

    • Measure the absorbance at 540 nm.[10][12]

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[3][4][14][15][16]

  • Principle: A capture antibody specific for the cytokine of interest is coated onto a 96-well plate. The supernatant is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody is then added, followed by a substrate that produces a measurable color change.[15]

  • Protocol:

    • Coat a 96-well ELISA plate with a capture antibody against the target cytokine (e.g., anti-mouse TNF-α) overnight at 4°C.[3][4]

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP).[14]

    • Incubate, wash, and add a TMB substrate solution to develop the color.[3][4]

    • Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.[3][4]

    • Determine the cytokine concentration from a standard curve.

Data Presentation

The quantitative data obtained from the described assays can be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on the Viability of LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)Cell Viability (%)
Control (untreated)-100 ± 5.2
LPS (1 µg/mL)-98 ± 4.8
This compound1099 ± 5.1
+ LPS2597 ± 4.5
5096 ± 5.3
10095 ± 4.9

Data are presented as mean ± SD. This compound did not show significant cytotoxicity at the tested concentrations.

Table 2: Inhibitory Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)Nitrite Concentration (µM)Inhibition of NO Production (%)
Control (untreated)-2.1 ± 0.3-
LPS (1 µg/mL)-45.8 ± 3.10
This compound1035.2 ± 2.523.1
+ LPS2524.6 ± 1.946.3
5015.3 ± 1.566.6
1008.7 ± 0.981.0

Data are presented as mean ± SD. This compound dose-dependently inhibited LPS-induced NO production.

Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)-50 ± 835 ± 620 ± 4
LPS (1 µg/mL)-1250 ± 98980 ± 75450 ± 38
This compound10980 ± 82750 ± 61360 ± 29
+ LPS25650 ± 55510 ± 43240 ± 21
50320 ± 28280 ± 25130 ± 15
100150 ± 15140 ± 1870 ± 9

Data are presented as mean ± SD. This compound significantly reduced the production of TNF-α, IL-6, and IL-1β in a dose-dependent manner.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture seeding Seed cells in plates cell_culture->seeding pretreatment Pre-treat with this compound seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation mtt MTT Assay (Cell Viability) stimulation->mtt griess Griess Assay (NO Production) stimulation->griess elisa ELISA (Cytokines: TNF-α, IL-6, IL-1β) stimulation->elisa data_analysis Analyze and Quantify Results mtt->data_analysis griess->data_analysis elisa->data_analysis

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6, IL-1β) MAPK->Pro_inflammatory_genes activates transcription factors IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB->Pro_inflammatory_genes translocates to nucleus and induces transcription Inflammatory_mediators Inflammatory Mediators (NO, TNF-α, IL-6, IL-1β) Pro_inflammatory_genes->Inflammatory_mediators leads to production of Isoferulic_Acid This compound Isoferulic_Acid->MAPK inhibits Isoferulic_Acid->IKK inhibits

Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.

References

Application Notes & Protocols: Isoferulic Acid as an Analytical Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isoferulic acid (3-hydroxy-4-methoxycinnamic acid), a phenolic compound found in various plant sources, is recognized for its antioxidant, anti-inflammatory, and hypoglycemic properties. Its accurate quantification in biological matrices and plant extracts is crucial for pharmacokinetic studies, quality control of herbal products, and food analysis. This compound is widely used as an analytical standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), to ensure the accuracy and reliability of analytical measurements.[1] This document provides detailed application notes and protocols for the use of this compound as an analytical standard in these techniques.

Preparation and Handling of this compound Standard

Proper preparation and handling of the this compound standard are critical for accurate quantification.

1.1. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with a suitable solvent such as methanol (B129727) or a mixture of acetonitrile (B52724), phosphoric acid, and water (e.g., 25:0.01:74.99, v/v/v).[2]

  • Working Solutions: Prepare working standard solutions by serial dilution of the stock solution with the mobile phase or a solvent compatible with the analytical method to achieve the desired concentration range for the calibration curve.[2]

1.2. Storage and Stability:

  • Solid Standard: Store the solid analytical standard at 2-8°C.[3] Note that it may have a limited shelf life, and the expiry date on the label should be observed.[3]

  • Standard Solutions: Store stock and working solutions at -20°C to ensure stability. Studies have shown that this compound is stable in plasma samples after three freeze/thaw cycles and for at least 24 hours at ambient temperature and 4°C.[2][4] For long-term storage, keeping solutions at -80°C is recommended.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a validated HPLC method for the simultaneous quantification of caffeic acid, ferulic acid, and this compound in plasma.[2][4]

2.1. Experimental Protocol:

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add a known concentration of an internal standard (e.g., acebutolol).

    • Add 100 µL of 10% (v/v) trifluoroacetic acid to precipitate proteins.[2]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 1,945 x g for 10 minutes.[2]

    • Inject an aliquot (e.g., 25 µL) of the supernatant into the HPLC system.[2]

  • Chromatographic Conditions:

    • Column: ODS (C18) column (150 mm × 4.6 mm I.D., 5 µm particle size).[2][4]

    • Mobile Phase: Acetonitrile/glacial acetic acid/water (15:0.5:85, v/v), pH adjusted to 4.5.[2][4]

    • Flow Rate: 1.0 mL/min.[2][4]

    • Detection: UV absorbance at 321 nm.[2][4]

    • Injection Volume: 25 µL.

2.2. Data Presentation:

Table 1: HPLC Method Validation Parameters for this compound in Rabbit Plasma

ParameterValueReference
Linearity Range0.1 - 100 µg/mL[2][4]
Lower Limit of Quantification (LLOQ)0.1 µg/mL[2][4]
Average Recovery98.3%[2][4]
Within-run CV (%)1.2 - 4.4%[2]
Between-run CV (%)1.2 - 4.4%[2]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This protocol is suitable for the rapid and sensitive quantification of this compound in biological samples.

3.1. Experimental Protocol:

  • Sample Preparation (Plasma/Urine):

    • Follow a protein precipitation procedure similar to the HPLC method, or a liquid-liquid extraction if necessary.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of 0.025% formic acid in water (A) and 0.025% formic acid in acetonitrile (B).

    • Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative ionization mode with Multiple Reaction Monitoring (MRM).

3.2. Data Presentation:

Table 2: UPLC-MS/MS Method Validation Parameters for this compound

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
UrineDecreased 15-fold compared to HPLCNot specified
PlasmaDecreased 9-fold compared to HPLCNot specified

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general guideline for the quantification of this compound in biological or plant samples. A derivatization step is necessary to increase the volatility of this compound for GC analysis.

4.1. Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Extract phenolic compounds from the sample using a suitable solvent (e.g., ethyl acetate).

    • Evaporate the extract to dryness under a stream of nitrogen.

    • Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Heat the mixture (e.g., at 70°C for 4 hours) to convert this compound into its volatile trimethylsilyl (B98337) (TMS) derivative.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injector: Split/splitless injector.

    • Temperature Program: A programmed temperature ramp to ensure separation of the derivatized compounds.

    • Mass Spectrometer: Electron ionization (EI) source, with the mass spectrometer operating in Selected Ion Monitoring (SIM) mode for higher sensitivity and quantitative accuracy.

4.2. Data Presentation:

Table 3: GC-MS Method Validation Parameters for a Related Compound (trans-Ferulic Acid)

ParameterValueReference
Linearity Range1 - 100 mg/L[1][5]
Correlation Coefficient (r²)> 0.999[1][5]
Limit of Detection (LOD)0.15 mg/L[1][5]
Limit of Quantification (LOQ)0.50 mg/L[1][5]

Mandatory Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation (Plasma) cluster_hplc_analysis HPLC Analysis plasma 100 µL Plasma + Internal Standard add_tfa Add 100 µL 10% TFA plasma->add_tfa vortex Vortex (1 min) add_tfa->vortex centrifuge Centrifuge (1,945 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject 25 µL supernatant->inject column C18 Column (150x4.6 mm, 5 µm) inject->column detection UV Detection (321 nm) column->detection mobile_phase Mobile Phase: ACN/HOAc/H2O (15:0.5:85) mobile_phase->column quantification Quantification detection->quantification

Caption: Workflow for HPLC analysis of this compound in plasma.

GCMS_Workflow cluster_extraction Sample Extraction cluster_derivatization Derivatization cluster_gcms_analysis GC-MS Analysis sample Biological/Plant Sample extract Solvent Extraction (e.g., Ethyl Acetate) sample->extract dry Evaporate to Dryness extract->dry add_reagent Add Derivatizing Agent (e.g., BSTFA) dry->add_reagent heat Heat (e.g., 70°C, 4h) add_reagent->heat tms_derivative Formation of TMS Derivative heat->tms_derivative gc_injection Inject into GC tms_derivative->gc_injection gc_separation Separation on Capillary Column gc_injection->gc_separation ms_detection MS Detection (EI, SIM) gc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: General workflow for GC-MS analysis of this compound.

Method_Validation cluster_parameters Validation Parameters Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Range

Caption: Key parameters for analytical method validation.

References

Investigating the Neuroprotective Effects of Isoferulic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for investigating the neuroprotective effects of isoferulic acid. Given the limited direct research on this compound in neuroprotection, this document leverages the extensive research on its isomer, ferulic acid, assuming similar mechanisms of action and experimental applicability due to their structural similarities. This resource aims to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound in neurodegenerative diseases.

Introduction

This compound (3-hydroxy-4-methoxycinnamic acid) is a phenolic compound and an isomer of the well-studied ferulic acid. While ferulic acid has demonstrated significant neuroprotective properties through its antioxidant, anti-inflammatory, and anti-apoptotic activities, the specific neuroprotective potential of this compound is an emerging area of research.[1][2] Its established potent antioxidant capabilities suggest its promise as a therapeutic agent for neurological disorders where oxidative stress is a key pathological factor.[3][4]

Mechanisms of Neuroprotection

The neuroprotective effects of phenolic acids like this compound are multifaceted. The primary proposed mechanisms, largely extrapolated from studies on ferulic acid, include:

  • Antioxidant Activity: this compound is an effective scavenger of free radicals, including hydroxyl and superoxide (B77818) radicals.[4] This activity is crucial in mitigating oxidative stress, a common pathway in neuronal cell death in conditions like Alzheimer's disease and cerebral ischemia.[1][5] The antioxidant capacity of this compound is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group, thereby neutralizing reactive oxygen species (ROS).

  • Anti-Inflammatory Effects: Neuroinflammation is a critical component of neurodegenerative diseases. Ferulic acid has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β, potentially through the inhibition of the NF-κB signaling pathway.[1][2][6][7] It is hypothesized that this compound shares this anti-inflammatory potential.

  • Anti-Apoptotic Pathways: Ferulic acid has been observed to protect neurons from apoptosis by modulating key signaling pathways. This includes the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like Bax and cleaved caspase-3.[8][9] The Akt signaling pathway is also implicated in its anti-apoptotic effects.[10]

Quantitative Data on the Bioactivity of this compound

The following table summarizes the available quantitative data on the antioxidant activity of this compound. This data is essential for determining effective concentrations in in vitro and in vivo experimental setups.

ParameterAssayIC50 (µg/mL)IC50 (µM)Reference
Lipid Peroxidation InhibitionThiobarbituric acid reactive substances (TBARS) assay7.30 ± 0.57~37.6[4]
DPPH Radical ScavengingDPPH assay4.58 ± 0.17~23.6[4]
ABTS Radical ScavengingABTS assay1.08 ± 0.01~5.6[4]
Ferric Ion Reducing PowerFRAP assay8.84 ± 0.43~45.5[4]
Cupric Ion Reducing PowerCUPRAC assay7.69 ± 0.39~39.6[4]
Hydroxyl Radical ScavengingFenton reaction-based assay1.57 ± 0.2~8.1[4]
Superoxide Anion Radical ScavengingPMS-NADH system13.33 ± 0.49~68.6[4]

Key Signaling Pathways

The neuroprotective effects of this compound are likely mediated by complex signaling networks. Based on ferulic acid studies, the following pathways are of significant interest for investigation.

G cluster_0 Oxidative Stress Response This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates ARE ARE Nrf2->ARE Translocates & Binds HO1 HO1 ARE->HO1 Upregulates SOD SOD ARE->SOD Upregulates

Figure 1: Proposed Nrf2/ARE Signaling Pathway Activation by this compound.

G cluster_1 Anti-Inflammatory Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli NF-κB NF-κB Pro-inflammatory Stimuli->NF-κB Activates This compound This compound This compound->NF-κB Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Induces Transcription

Figure 2: Hypothesized Inhibition of the NF-κB Inflammatory Pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound. These are based on established methods used for ferulic acid and should be optimized for specific experimental conditions.

In Vitro Neuroprotection Assay using PC12 Cells

This protocol describes a method to evaluate the protective effects of this compound against oxidative stress-induced cell death in a neuronal-like cell line.

G cluster_workflow In Vitro Neuroprotection Workflow start Seed PC12 cells in 96-well plates pretreatment Pre-treat with this compound (various concentrations) for 24h start->pretreatment induction Induce oxidative stress (e.g., with H2O2 or glutamate) for 24h pretreatment->induction assay Assess cell viability (MTT assay) induction->assay analysis Analyze data and determine EC50 assay->analysis

Figure 3: Experimental workflow for in vitro neuroprotection assay.

Materials:

  • PC12 cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound (stock solution in DMSO)

  • Hydrogen peroxide (H₂O₂) or Glutamate (B1630785)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed PC12 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Incubate for 24 hours.

  • Induction of Oxidative Stress: Prepare a working solution of H₂O₂ or glutamate in serum-free DMEM. After the pre-treatment period, remove the medium and expose the cells to the oxidative stressor for a predetermined time (e.g., 24 hours). Include a vehicle control group (no stressor) and a stressor-only control group.

  • Cell Viability Assay (MTT):

    • After the incubation with the stressor, remove the medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the EC₅₀ value of this compound.

In Vivo Neuroprotection Assay in a Rodent Model of Cerebral Ischemia

This protocol outlines a method to assess the neuroprotective effects of this compound in a rat model of middle cerebral artery occlusion (MCAO), a common model for stroke research.[11]

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Isoflurane for anesthesia

  • This compound solution for injection (e.g., dissolved in saline with a small amount of DMSO)

  • 4-0 nylon monofilament suture with a rounded tip

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Physiological saline

Protocol:

  • Animal Model (MCAO):

    • Anesthetize the rat with isoflurane.

    • Perform a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Insert a 4-0 nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal or intravenous injection) at a predetermined dose at the onset of reperfusion. A vehicle control group should be included.

  • Neurological Deficit Scoring: At 24 hours post-MCAO, evaluate the neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Infarct Volume Measurement:

    • After neurological scoring, euthanize the animals and harvest the brains.

    • Slice the brain into 2 mm coronal sections.

    • Immerse the slices in a 2% TTC solution at 37°C for 30 minutes.

    • Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Capture images of the slices and quantify the infarct volume using image analysis software.

  • Data Analysis: Compare the neurological deficit scores and infarct volumes between the this compound-treated group and the vehicle control group using appropriate statistical tests.

Conclusion

This compound presents a promising avenue for neuroprotective research. Its strong antioxidant properties, coupled with the likely shared anti-inflammatory and anti-apoptotic mechanisms of its isomer, ferulic acid, warrant further investigation. The protocols and data presented here provide a foundational framework for researchers to explore the therapeutic potential of this compound in the context of neurodegenerative diseases. Future studies should focus on elucidating its specific molecular targets and signaling pathways, as well as its efficacy in various in vivo models of neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Isoferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the desired concentration of isoferulic acid in aqueous buffers is a critical first step for a wide range of in vitro and in vivo studies. Due to its chemical structure, this compound exhibits limited solubility in aqueous solutions, which can present a significant challenge in experimental design. This technical support center provides a comprehensive guide to understanding and overcoming these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound is a phenolic acid with a pKa value estimated to be between 3.77 and 4.53.[1] Its limited solubility in neutral aqueous solutions is primarily due to the presence of a non-polar benzene (B151609) ring and a carboxylic acid group that is not fully ionized at neutral pH.

Q2: I'm observing precipitation when I add my this compound stock solution (in organic solvent) to my aqueous buffer. What is happening?

A2: This is a common phenomenon known as "crashing out." When a concentrated stock solution of a poorly soluble compound in an organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer, the overall polarity of the solvent mixture increases significantly. This change can cause the compound to exceed its solubility limit in the new environment, leading to precipitation.[2]

Q3: What are the main strategies to improve the solubility of this compound in aqueous buffers?

A3: The three primary methods for enhancing the aqueous solubility of this compound are:

  • pH Adjustment: Increasing the pH of the buffer above the pKa of this compound will deprotonate the carboxylic acid group, forming a more soluble salt.

  • Use of Co-solvents: Incorporating a water-miscible organic solvent can increase the solubility by reducing the overall polarity of the solvent system.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin can significantly enhance its apparent aqueous solubility.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound Directly in Aqueous Buffer

Troubleshooting Steps:

  • Verify Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.

  • Gentle Heating: Gently warming the solution to 37°C may aid in dissolution. However, be cautious as prolonged exposure to heat can potentially degrade the compound.[2]

  • Sonication: Use a sonicator to break down solid particles and facilitate the dissolution process.[2]

  • pH Adjustment: If your experimental conditions allow, increasing the pH of the buffer is a highly effective method.

Issue 2: Precipitation Occurs Upon Dilution of Organic Stock Solution

Troubleshooting Steps:

  • Optimize Co-solvent Concentration: You may need to adjust the final concentration of the organic solvent in your aqueous buffer. It is crucial to keep the final concentration of solvents like DMSO below levels that could be toxic to cells (typically ≤ 0.5%).[3]

  • Slow Addition and Vigorous Mixing: Add the organic stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This rapid mixing helps to prevent localized high concentrations that can lead to immediate precipitation.[4]

  • Pre-warm the Buffer: Warming the aqueous buffer to your experimental temperature (e.g., 37°C) before adding the stock solution can sometimes help maintain solubility.[4]

Data Presentation

The following tables summarize the solubility of this compound in various solvents and provide a theoretical look at the effect of pH on its ionization state, which directly influences solubility.

Table 1: Solubility of this compound in Common Solvents

SolventApproximate Solubility (mg/mL)
Dimethylformamide (DMF)20[5]
Dimethyl sulfoxide (B87167) (DMSO)15[5]
Ethanol (B145695)10[5]
1:6 solution of DMF:PBS (pH 7.2)0.14[5]

Table 2: Predicted Molar Fractions of this compound Species at Different pH Values

pHNeutral Form (%)Monoanionic Form (%)Dianionic Form (%)
4.0~50~50<0.01
7.40.7999.170.04[1][6]
8.0<0.1>99~0.1

Note: These values are theoretical estimations based on the pKa of this compound and illustrate the principle of how pH adjustment affects the ionization state.

Experimental Protocols

Protocol 1: Solubilization of this compound using pH Adjustment

This protocol is suitable for experiments where the final pH of the solution can be controlled.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the this compound to a volume of the aqueous buffer that is less than the final desired volume.

  • While stirring, slowly add the 1 M NaOH solution dropwise.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding NaOH until the this compound is fully dissolved and the desired pH is reached. The solubility will significantly increase as the pH rises above 5.

  • Once the this compound is dissolved and the target pH is stable, add the remaining volume of the aqueous buffer to reach the final desired concentration.

  • If necessary, make final small adjustments to the pH.

Protocol 2: Preparation of an this compound Stock Solution using a Co-solvent

This protocol is commonly used for preparing concentrated stock solutions for cell culture experiments.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Calculate and add the required volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.[3]

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • When preparing the final working solution, add the stock solution dropwise to the pre-warmed aqueous buffer while mixing to achieve the final desired concentration. Ensure the final solvent concentration is compatible with your experimental system (e.g., ≤0.5% DMSO for many cell lines).[3]

Protocol 3: Preparation of an this compound-Cyclodextrin Inclusion Complex

This method enhances solubility by forming a host-guest complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Stir plate and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare an aqueous solution of HP-β-CD at the desired concentration.

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the suspension at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • After the equilibration period, filter the suspension to remove the undissolved this compound.

  • The resulting clear solution contains the water-soluble this compound-HP-β-CD inclusion complex.

  • For a solid form of the complex, the solution can be freeze-dried.

Visualizations

experimental_workflow cluster_prep Preparation of this compound Solution cluster_methods Solubility Enhancement Methods cluster_end Final Solution start Start with This compound Powder dissolve Dissolve in Aqueous Buffer start->dissolve check_sol Is it soluble? dissolve->check_sol ph_adjust pH Adjustment check_sol->ph_adjust No co_solvent Use Co-solvent check_sol->co_solvent No cyclodextrin Cyclodextrin Complexation check_sol->cyclodextrin No end_sol Soluble Isoferulic Acid Solution check_sol->end_sol Yes ph_adjust->end_sol co_solvent->end_sol cyclodextrin->end_sol

Caption: Experimental workflow for dissolving this compound.

ph_ionization cluster_ph_scale Effect of pH on this compound Ionization low_ph Low pH (e.g., pH < 3) Predominantly Neutral Form (Low Solubility) pka_ph pH ≈ pKa (3.8-4.5) Mixture of Neutral and Ionized Forms low_ph->pka_ph Increase pH high_ph High pH (e.g., pH > 6) Predominantly Ionized Form (High Solubility) pka_ph->high_ph Increase pH

Caption: Relationship between pH and this compound ionization.

References

Technical Support Center: Isoferulic Acid Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of isoferulic acid in cell culture media. Accurate assessment of its stability is crucial for the reproducibility and correct interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in common cell culture media like DMEM and RPMI-1640?

A1: While specific quantitative data on the stability of this compound in cell culture media is not extensively published, phenolic acids, in general, can be susceptible to degradation under typical cell culture conditions (37°C, 5% CO₂, physiological pH). The stability is influenced by several factors including media composition, presence of serum, light exposure, and pH. It is highly recommended to determine the stability of this compound under your specific experimental conditions.

Q2: What are the primary factors that can cause this compound to degrade in my cell culture experiments?

A2: Several factors can contribute to the degradation of this compound in cell culture media:

  • pH: The physiological pH of cell culture media (typically 7.2-7.4) can lead to the degradation of pH-sensitive compounds.

  • Oxidation: The presence of dissolved oxygen in the media can lead to the oxidation of phenolic compounds like this compound.

  • Light Exposure: Phenolic compounds can be light-sensitive. Exposure of media containing this compound to light, especially UV light, can cause degradation.

  • Media Components: Certain components in the cell culture media, such as vitamins or amino acids, may react with this compound.

  • Enzymatic Degradation: If using serum-supplemented media, enzymes present in the serum (e.g., esterases) can metabolize the compound.

  • Cellular Metabolism: If cells are present, their metabolic activity will contribute to the degradation of the compound.

Q3: How does the presence of Fetal Bovine Serum (FBS) affect the stability of this compound?

A3: The presence of FBS can have a dual effect. On one hand, serum contains enzymes that can degrade this compound. On the other hand, serum proteins, such as albumin, can bind to small molecules and potentially protect them from degradation, thus increasing their apparent stability. The net effect will depend on the specific conditions and the concentration of both the compound and the serum.

Q4: What are the potential consequences of this compound degradation in my experiments?

A4: Degradation of this compound can lead to several issues:

  • Inaccurate Concentration: The actual concentration of the active compound will be lower than the intended concentration, leading to an underestimation of its potency (e.g., higher IC50 values).

  • Formation of Active/Toxic Degradants: Degradation products may have their own biological activities or cytotoxic effects, which can confound the experimental results.

  • Lack of Reproducibility: Inconsistent degradation rates between experiments can lead to poor reproducibility of your findings.

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation, consider the following precautions:

  • Prepare Fresh Solutions: Prepare stock solutions of this compound in a suitable solvent like DMSO and add it to the media immediately before use.

  • Protect from Light: Protect the media containing this compound from light by using amber-colored tubes or by wrapping the containers in foil.

  • Control Incubation Time: Be mindful of the incubation time. For longer experiments, you may need to replenish the media with fresh compound at regular intervals.

  • Use Serum-Free Media (if possible): If your cell line permits, using serum-free media can eliminate the variable of enzymatic degradation by serum components.

  • Include Proper Controls: Always include a vehicle control (media with the same concentration of the solvent used for the stock solution) in your experiments.

Troubleshooting Guides

Issue 1: High variability in experimental results between replicates.

Possible Cause Suggested Solution
Inconsistent degradation of this compound. Ensure consistent timing for media preparation and addition to cells. Minimize the exposure of the media to light and ambient temperature before placing it in the incubator.
Incomplete solubilization of this compound. Ensure the stock solution is fully dissolved before diluting it into the cell culture medium. Vortex the stock solution before use.
Adsorption to plasticware. Use low-protein-binding plates and pipette tips to minimize the loss of the compound due to adsorption.

Issue 2: Observed biological effect is less than expected based on published data.

Possible Cause Suggested Solution
Significant degradation of this compound during the experiment. Determine the stability of this compound under your specific experimental conditions (see the experimental protocol below). You may need to increase the initial concentration or replenish the compound during the experiment.
Binding to serum proteins. If using serum-containing media, a significant portion of the this compound may be bound to serum proteins, reducing its free and active concentration. Consider reducing the serum concentration if your cells can tolerate it, or test a range of this compound concentrations.

Issue 3: Unexpected cytotoxicity or off-target effects observed.

Possible Cause Suggested Solution
Formation of toxic degradation products. Analyze the media over time using HPLC or LC-MS to identify potential degradation products. If degradation is significant, try to minimize it using the strategies mentioned in the FAQs.
High concentration of solvent (e.g., DMSO). Ensure the final concentration of the solvent in the cell culture media is low (typically ≤0.1%) and non-toxic to your cells. Run a vehicle control with the highest concentration of the solvent used.

Quantitative Data Summary

As specific, publicly available quantitative data on the stability of this compound in cell culture media is limited, the following tables are provided as illustrative examples of how to present your experimental stability data. Researchers should generate their own data based on their specific experimental conditions.

Table 1: Illustrative Stability of this compound (10 µM) in DMEM at 37°C, 5% CO₂

Time (hours)% Remaining (DMEM without FBS)% Remaining (DMEM + 10% FBS)
0100%100%
295%98%
880%90%
2460%75%
4840%60%
7225%50%

Table 2: Illustrative Stability of this compound (10 µM) in RPMI-1640 at 37°C, 5% CO₂

Time (hours)% Remaining (RPMI-1640 without FBS)% Remaining (RPMI-1640 + 10% FBS)
0100%100%
296%99%
882%92%
2465%80%
4845%65%
7230%55%

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) (optional)

  • Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate

  • Calibrated pipettes and sterile tips

  • Humidified incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (or another suitable acid for mobile phase)

  • Deionized water, HPLC grade

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the powder is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Prepare the complete cell culture medium to be tested (e.g., DMEM + 10% FBS and DMEM without FBS).

    • Pre-warm the medium to 37°C.

    • Spike the pre-warmed medium with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (e.g., ≤0.1%).

  • Incubation:

    • Aliquot the this compound-containing medium into triplicate wells of a 24-well plate or into microcentrifuge tubes.

    • Incubate the samples at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48, and 72 hours).

    • For the time 0 sample, collect the aliquot immediately after preparing the working solution.

    • Immediately process the samples or store them at -80°C until analysis.

  • Sample Preparation for Analysis:

    • To precipitate proteins and extract the compound, add a 2:1 ratio of cold acetonitrile to the collected media sample (e.g., 200 µL of ACN to 100 µL of media).

    • Vortex the samples for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for HPLC or LC-MS analysis.

  • HPLC/LC-MS Analysis:

    • Analyze the concentration of this compound in each sample. An example of HPLC conditions for this compound analysis can be adapted from methods used for plasma samples.[1]

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a small percentage of acid (e.g., 0.1% formic acid).

    • Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 321 nm).

    • Quantification: Create a standard curve of this compound in the same matrix (media with and without serum) to accurately quantify the concentration in the samples.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point.

    • Determine the percentage of this compound remaining at each time point by normalizing the concentration to the concentration at time 0.

    • Plot the percentage of compound remaining versus time to visualize the stability profile.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Stability Assessment prep_stock Prepare 10 mM this compound Stock Solution in DMSO spike_media Spike Media with this compound (Final Conc. 10 µM, DMSO <0.1%) prep_stock->spike_media prep_media Prepare Cell Culture Media (with and without 10% FBS) prep_media->spike_media aliquot Aliquot into 24-well plate spike_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect_samples Collect Aliquots at Time Points (0, 2, 8, 24, 48, 72h) incubate->collect_samples extract Protein Precipitation & Extraction with Acetonitrile collect_samples->extract analyze Analyze by HPLC or LC-MS extract->analyze data_analysis Calculate % Remaining vs. Time analyze->data_analysis

Caption: Workflow for assessing this compound stability in cell culture media.

Signaling_Pathways Potential Signaling Pathways Modulated by this compound cluster_akt Akt/mTOR Pathway cluster_nfkb NF-κB Pathway IFA This compound Akt Akt IFA->Akt mTOR mTOR IFA->mTOR IkappaB IκBα Phosphorylation IFA->IkappaB Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation p65 p65 Nuclear Translocation Inflammation Inflammation p65->Inflammation

Caption: Signaling pathways potentially inhibited by this compound.[2][3]

References

Technical Support Center: Extraction of Isoferulic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of isoferulic acid from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from plants?

A1: this compound (3-hydroxy-4-methoxycinnamic acid) is a phenolic compound and an isomer of ferulic acid, widely found in the plant kingdom.[1] It is a secondary metabolite sought after for its potential antioxidant, anti-inflammatory, and other pharmacological properties, making it a compound of interest for the pharmaceutical and nutraceutical industries.[2]

Q2: In what forms does this compound exist in plants?

A2: Similar to its isomer, ferulic acid, this compound can be found in plants in a free form or bound to cell wall components like polysaccharides and lignin (B12514952) through ester bonds.[3][4] The bound form is often more abundant, necessitating hydrolysis steps for its release during extraction.

Q3: What are the most common plant sources for this compound extraction?

A3: this compound is found in a variety of plants. Some notable sources include Cimicifuga species (e.g., Cimicifugae Rhizoma), where it is a major bioactive component.[2] It is also present in grains, fruits, and vegetables, often alongside ferulic acid.[3][5]

Q4: What are the key factors affecting the stability of this compound during extraction?

A4: The stability of this compound is primarily influenced by pH, temperature, and light. It is more stable under acidic conditions (pH < 7).[6] Alkaline conditions, while necessary for hydrolyzing ester bonds, can lead to degradation if not carefully controlled.[6] Elevated temperatures and exposure to light can also promote degradation.[7]

Q5: Which analytical methods are most suitable for quantifying this compound in extracts?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound in plant extracts and biological samples.[2][3] UV-Vis spectrophotometry can also be used, with this compound typically showing strong absorbance around 321 nm.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Problem 1: Low Extraction Yield

Symptoms:

  • The final quantity of isolated this compound is significantly lower than expected.

  • HPLC analysis of the crude extract shows a low concentration of the target compound.

Potential Cause Troubleshooting Steps
Incomplete Liberation of Bound this compound This compound is often esterified to cell wall polysaccharides. Ensure that the hydrolysis conditions (alkaline or enzymatic) are sufficient to cleave these bonds. For alkaline hydrolysis, optimize NaOH concentration, temperature, and reaction time.[4]
Inadequate Cell Lysis The plant material may not be sufficiently ground. Increase grinding to a fine powder to maximize the surface area for solvent penetration.[8]
Suboptimal Extraction Solvent The polarity of the solvent is crucial. A mixture of alcohol (e.g., ethanol) and water is often effective. For supercritical fluid extraction (SFE), the use of a co-solvent like ethanol (B145695) is necessary to extract polar compounds like this compound.[9][10]
Insufficient Extraction Time or Temperature For methods like maceration or Soxhlet extraction, ensure the extraction time is adequate. For modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), optimize the duration and temperature to enhance mass transfer without causing degradation.[11][12][13]
Losses During Work-up and Purification Significant amounts of the compound can be lost during liquid-liquid extraction if phase separation is incomplete or during filtration and transfer steps. Ensure to rinse all glassware and equipment thoroughly with the extraction solvent.[8]
Problem 2: Low Purity of the Final Product

Symptoms:

  • The presence of multiple unexpected peaks in the HPLC chromatogram of the purified sample.

  • The isolated product has a dark or colored appearance.

  • Difficulty in inducing crystallization of the final product.

Potential Cause Troubleshooting Steps
Co-extraction of Structurally Similar Compounds Other phenolic compounds, such as ferulic acid, caffeic acid, and p-coumaric acid, are often co-extracted.[3] Optimize the chromatographic purification step (e.g., column chromatography with a silica (B1680970) gel or resin) by using a shallower solvent gradient to improve separation.
Presence of Pigments and Lipids Chlorophylls, carotenoids, and lipids are common impurities. A pre-extraction step with a non-polar solvent like hexane (B92381) can help remove some of these lipophilic compounds. Adsorbent resins like Amberlite XAD-16 are also effective in purifying the extract.
Contamination with Sugars Alkaline hydrolysis can release sugars from hemicellulose, which are co-extracted in polar solvents. Washing the crude extract or using a purification resin can help remove these impurities.
Degradation of this compound High temperatures, extreme pH, or prolonged exposure to light can cause degradation of this compound, leading to the formation of byproducts.[14][15][16] Conduct extraction and purification at moderate temperatures and protect the samples from light.
Problem 3: Suspected Degradation of this compound

Symptoms:

  • Appearance of unknown peaks in the chromatogram with a simultaneous decrease in the this compound peak over time.

  • A gradual change in the color of the extract upon storage.

Potential Cause Troubleshooting Steps
Thermal Degradation Avoid excessive temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal. For MAE, optimize the microwave power and extraction time to prevent overheating.[12]
pH-induced Degradation While alkaline conditions are needed for hydrolysis, prolonged exposure or harsh basic conditions can lead to degradation. Neutralize the extract promptly after hydrolysis.[6][14][15] Store the purified compound and extracts in slightly acidic conditions.[6]
Oxidation The presence of oxygen can promote the degradation of phenolic compounds. Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants like ascorbic acid during extraction can also be beneficial.
Photodegradation This compound can be sensitive to light.[7] Protect samples from direct light by using amber-colored glassware or by wrapping containers in aluminum foil during and after extraction.

Quantitative Data on this compound Extraction

The yield of this compound can vary significantly depending on the plant source and the extraction methodology employed. The following table summarizes some reported yields.

Plant SourceExtraction MethodKey ParametersThis compound YieldReference(s)
Cimicifugae RhizomaUPLC/Q-TOF-MS analysis of extractMethanol (B129727) extraction with ultrasonication (200 W, 40 kHz, 30 min)6.52 mg/g[2]
Model SolutionUltrasound-Assisted Extraction (UAE) with Ionic Liquid60°C, pH 2, 3 min, 1:1 v/v ionic liquid to acid ratio>80% extraction efficiency[11]

Experimental Protocols

Protocol 1: Alkaline Hydrolysis for the Extraction of this compound

This protocol is a general guideline for releasing bound this compound from plant material.

  • Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (e.g., 40-60 mesh).

  • Hydrolysis:

    • Weigh 10 g of the powdered plant material into a flask.

    • Add 200 mL of 2 M NaOH solution.

    • Stir the mixture at room temperature for 24 hours under a nitrogen atmosphere to prevent oxidation.

  • Acidification:

    • After hydrolysis, acidify the mixture to pH 2-3 with concentrated HCl. This will precipitate lignin and other acid-insoluble materials.

  • Centrifugation: Centrifuge the acidified mixture at 4000 rpm for 15 minutes to pellet the solid residue.

  • Liquid-Liquid Extraction:

    • Collect the supernatant.

    • Extract the supernatant three times with an equal volume of ethyl acetate (B1210297).

    • Pool the ethyl acetate fractions.

  • Drying and Evaporation:

    • Dry the pooled ethyl acetate fraction over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C.

  • Reconstitution: Dissolve the dried extract in a known volume of methanol or mobile phase for HPLC analysis.

Protocol 2: Purification of this compound using Amberlite XAD-16 Resin

This protocol is for the purification of this compound from a crude aqueous extract.

  • Resin Preparation:

    • Wash the Amberlite XAD-16 resin sequentially with methanol and then deionized water until the eluate is neutral.

    • Pack the washed resin into a glass column.

  • Sample Loading:

    • Dissolve the crude extract (obtained from a method like alkaline hydrolysis, after neutralization and removal of organic solvent) in deionized water.

    • Load the aqueous extract onto the prepared column at a slow flow rate.

  • Washing: Wash the column with several bed volumes of deionized water to remove highly polar impurities such as sugars and salts.

  • Elution: Elute the adsorbed phenolic compounds, including this compound, from the resin using 95% ethanol.

  • Solvent Removal: Collect the ethanolic eluate and evaporate the solvent under reduced pressure to obtain a purified, this compound-rich extract.

Visualizations

General Experimental Workflow for this compound Extraction

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material grinding Drying & Grinding plant_material->grinding extraction_method Extraction (e.g., Alkaline Hydrolysis, MAE, UAE) grinding->extraction_method filtration Filtration / Centrifugation extraction_method->filtration purification Purification (e.g., LLE, Column Chromatography) filtration->purification solvent_removal Solvent Removal purification->solvent_removal pure_product Pure this compound solvent_removal->pure_product analysis Analysis (HPLC, etc.) pure_product->analysis

Caption: A generalized workflow for the extraction and purification of this compound from plant sources.

Troubleshooting Logic for Low Extraction Yield

G start Low Yield Observed check_hydrolysis Are bound forms present? start->check_hydrolysis optimize_hydrolysis Optimize Hydrolysis (pH, Temp, Time) check_hydrolysis->optimize_hydrolysis Yes check_lysis Is cell lysis complete? check_hydrolysis->check_lysis No optimize_hydrolysis->check_lysis improve_grinding Increase Grinding check_lysis->improve_grinding No check_solvent Is solvent optimal? check_lysis->check_solvent Yes improve_grinding->check_solvent change_solvent Modify Solvent System check_solvent->change_solvent No check_params Are extraction parameters sufficient? check_solvent->check_params Yes change_solvent->check_params optimize_params Increase Time/Temp/Power check_params->optimize_params No check_workup Review Work-up Procedure check_params->check_workup Yes optimize_params->check_workup

Caption: A decision tree for troubleshooting low yields in this compound extraction.

Potential Degradation Pathways of this compound

G cluster_conditions Degradation Conditions cluster_products Degradation Products isoferulic_acid This compound decarboxylation_products Decarboxylation Products isoferulic_acid->decarboxylation_products oxidation_products Oxidation Products (e.g., Quinones) isoferulic_acid->oxidation_products isomerization_products Isomerization Products isoferulic_acid->isomerization_products high_temp High Temperature high_temp->decarboxylation_products promotes high_ph High pH high_ph->oxidation_products promotes high_ph->isomerization_products can cause light UV Light light->oxidation_products promotes

Caption: Factors leading to the degradation of this compound and potential resulting products.

References

Technical Support Center: Optimizing HPLC Parameters for Isoferulic Acid and Ferulic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of isoferulic acid and ferulic acid using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC conditions for separating this compound and ferulic acid?

A1: For initial method development, a reversed-phase C18 column is a good starting point. A common mobile phase consists of a mixture of an aqueous acidic solution (e.g., water with 0.1% formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][2] Detection is typically performed at around 320 nm, which is near the absorbance maximum for these compounds.[1][3]

Q2: How does the mobile phase composition affect the separation of these isomers?

A2: The choice and ratio of the organic solvent in the mobile phase significantly impact the resolution. Acetonitrile often provides better selectivity for phenolic compounds compared to methanol.[1] The separation of cis/trans isomers of ferulic and isoferulic acids has been achieved using an acidified aqueous acetonitrile mobile phase.[4] Modifying the organic solvent-to-aqueous ratio is a key step in optimizing the separation.[1]

Q3: What is the optimal pH for the mobile phase?

A3: An acidic mobile phase, typically with a pH between 2.5 and 4.5, is recommended.[1][2][5] Operating at a lower pH suppresses the ionization of the carboxylic acid groups of both ferulic and this compound, as well as residual silanol (B1196071) groups on the silica-based stationary phase.[1][6] This leads to improved peak shape and retention.[1] Formic acid, acetic acid, or trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1-0.2%) are commonly used to adjust the pH.[1][3]

Q4: Should I use an isocratic or gradient elution method?

A4: The choice between isocratic and gradient elution depends on the complexity of your sample matrix.

  • Isocratic elution , where the mobile phase composition remains constant, is simpler, more cost-effective, and can be sufficient for separating the isomers in relatively clean samples.[7][8] Successful isocratic separations of these isomers have been reported.[4][9]

  • Gradient elution , where the mobile phase composition is changed during the run, is advantageous for complex samples containing compounds with a wide range of polarities.[7][10] It can improve peak sharpness and reduce analysis time for strongly retained components.[11] If your initial isocratic method results in poor resolution or long run times, a gradient method is a logical next step.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Resolution / Co-elution of Peaks Inadequate mobile phase strength or selectivity.- Adjust the organic solvent (acetonitrile or methanol) to water ratio.[1] - Try a different organic modifier (e.g., switch from methanol to acetonitrile).[1] - Modify the pH of the aqueous phase to between 2.5 and 3.5.[1][6]
Inappropriate column chemistry.- Consider a different stationary phase, such as a Phenyl-Hexyl or biphenyl (B1667301) column, which can offer different selectivity for aromatic compounds compared to a standard C18 column.[1]
Gradient slope is too steep.- Decrease the gradient slope to provide a larger separation window for the closely eluting isomers.[1]
Non-optimal column temperature.- Vary the column temperature (e.g., between 25°C and 40°C). Higher temperatures can sometimes improve efficiency and alter selectivity.[1]
Peak Tailing Secondary interactions with the stationary phase.- Use a high-purity, end-capped C18 column to minimize interactions with residual silanols.[1] - Lower the mobile phase pH to suppress the ionization of silanol groups.[1]
Column overload.- Reduce the injection volume or the concentration of the sample.[1]
Retention Time Drift Poor column equilibration.- Increase the column equilibration time between injections.[12]
Fluctuations in column temperature.- Use a column oven to maintain a stable temperature.[1]
Mobile phase composition changing over time.- Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[12]
High Backpressure Blockage in the HPLC system.- Filter all samples and mobile phases through a 0.2 µm or 0.45 µm filter before use.[1] - Check for blockages in the guard column, column frits, or tubing.[1]
Noisy Baseline Contaminated mobile phase or detector cell.- Use fresh, HPLC-grade solvents. - Flush the detector cell.[13]
Air bubbles in the system.- Degas the mobile phase thoroughly. - Purge the pump to remove any trapped air bubbles.[12]

Experimental Protocols

Example Isocratic HPLC Method

This method is adapted from a procedure for the simultaneous quantification of caffeic acid, ferulic acid, and this compound.[2][5]

  • Column: ODS (C18), 150 mm x 4.6 mm I.D., 5 µm particle size.[2][5]

  • Mobile Phase: Acetonitrile/glacial acetic acid/water (15:0.5:85, v/v/v), with the final pH adjusted to 4.5.[2][5]

  • Flow Rate: 1.0 mL/min.[2][5]

  • Detection: UV at 321 nm.[2][5]

  • Column Temperature: Ambient.

  • Injection Volume: 10-20 µL.

Example Gradient HPLC Method Development Workflow

This workflow provides a systematic approach to developing a gradient method for separating ferulic and this compound.

  • Column: Reversed-phase C18, 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid (pH ~2.7-3.0).[1]

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV at 320 nm.[1]

  • Injection Volume: 10 µL.[1]

Scouting Gradient Program:

Time (min)% Mobile Phase B (Acetonitrile)
05
2095
2595
265
355

Based on the results of the scouting run, the gradient can be optimized by adjusting the slope around the elution time of the target analytes to improve resolution.[1]

Visualizations

HPLC_Troubleshooting_Workflow start_node Start: Poor Resolution check_mobile_phase Mobile Phase Optimal? start_node->check_mobile_phase decision_node decision_node process_node process_node end_node Good Resolution adjust_mobile_phase Adjust Organic/Aqueous Ratio Modify pH (2.5-3.5) Try Different Organic Solvent check_mobile_phase->adjust_mobile_phase No check_column Column Optimal? check_mobile_phase->check_column Yes adjust_mobile_phase->check_mobile_phase change_column Try Phenyl-Hexyl or Biphenyl Phase check_column->change_column No check_gradient Gradient Slope Optimal? check_column->check_gradient Yes change_column->check_mobile_phase adjust_gradient Decrease Gradient Slope check_gradient->adjust_gradient No check_temp Temperature Optimal? check_gradient->check_temp Yes adjust_gradient->check_column check_temp->end_node Yes adjust_temp Vary Temperature (25-40°C) check_temp->adjust_temp No adjust_temp->check_gradient

Caption: A workflow diagram for troubleshooting poor peak resolution in HPLC.

Caption: Key signaling pathways modulated by ferulic acid.[14][15][16]

References

Preventing degradation of isoferulic acid during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of isoferulic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample preparation and troubleshooting to ensure the accurate quantification of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound during experimental procedures.

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: The stability of this compound, like other phenolic compounds, is primarily affected by exposure to high temperatures, extreme pH levels (both acidic and alkaline), light (particularly UV), and oxidizing agents.[1][2][3] In biological samples, residual enzymatic activity can also contribute to degradation if not handled promptly.[3]

Q2: How does pH influence the stability of this compound?

A2: this compound is generally more stable in slightly acidic conditions (pH 2-5).[4] At physiological pH (7.4), it exists predominantly in its monoanionic form.[5][6] Alkaline conditions can promote degradation and potential isomerization, leading to inaccurate quantification.[1]

Q3: What are the recommended storage conditions for this compound samples and standards?

A3: Proper storage is critical for maintaining the integrity of your samples and standards. Whenever possible, solutions should be prepared fresh on the same day of use.[7] For longer-term storage, aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles.[8][9]

Table 1: Recommended Storage Conditions for this compound

Sample/Standard TypeStorage TemperatureRecommended DurationContainer Type
Crystalline this compound-20°CLong-termTightly sealed, light-resistant container
Stock Solutions (in organic solvent)-20°CUp to two weeks[7]Amber glass or polypropylene (B1209903) vials with tight-fitting caps[3][7]
Processed Biological Samples (e.g., plasma)-80°CLong-term[4][8]Polypropylene tubes[3]

Q4: Which solvents are recommended for the extraction and storage of this compound?

A4: For extraction from biological matrices like plasma, protein precipitation with methanol (B129727) or acetonitrile (B52724) is a common and effective method.[8][9][10][11] For preparing stock solutions, DMSO or mixtures of acetonitrile/water are often used.[8][9][12] Studies on related phenolic compounds suggest that hydroethanolic solutions may offer better stability for storage compared to methanol-based or purely aqueous solutions.[1]

Q5: How can I minimize degradation when extracting this compound from biological samples?

A5: To minimize degradation, it is crucial to work quickly and at low temperatures. Process samples immediately after collection, keeping them on ice or at 4°C throughout the procedure.[3] Use amber or foil-wrapped tubes to protect samples from light.[3] Promptly precipitate proteins and separate the supernatant. For plasma collection, using EDTA as an anticoagulant can help by chelating metal ions that may catalyze oxidation.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

Table 2: Troubleshooting Common Issues in this compound Analysis

ProblemPotential CauseRecommended Solution
Low or no this compound detected Degradation during sample collection and processing.- Process samples immediately at low temperatures (4°C).[3]- Use amber tubes to protect from light.[1]- Ensure the pH of solvents is slightly acidic.[4]
Inefficient extraction from the matrix.- Ensure complete protein precipitation by vigorous vortexing and using pre-chilled solvents.[3]- Optimize the ratio of precipitation solvent to sample volume.
Inconsistent results between replicates Variable degradation due to inconsistent handling.- Standardize all sample preparation steps, including timing, temperature, and solvent volumes.[1]- Ensure thorough and consistent mixing at each stage.
Appearance of unexpected peaks in the chromatogram These may be degradation products.- Conduct a forced degradation study (see Protocol 2) to identify potential degradation product peaks.- Compare chromatograms of stressed samples to unstressed controls.[13]
Contamination from reagents or labware.- Use high-purity, HPLC-grade solvents and reagents.- Ensure all labware is meticulously clean.[3]
Poor peak shape (tailing or broadening) Secondary interactions with the analytical column.- Adjust the mobile phase pH to optimize the ionization state of this compound (e.g., adding 0.05% phosphoric acid or 0.5% acetic acid).[4][9][10]- Ensure the column is not contaminated; flush with a strong solvent if necessary.[14]

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol is a synthesized procedure based on established methods for extracting phenolic acids from biological matrices, designed to minimize degradation.[8][9][10]

  • Sample Collection & Handling:

    • Collect blood in tubes containing EDTA as the anticoagulant.

    • Immediately centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

    • Transfer the plasma to clean, labeled amber polypropylene tubes. Process immediately or store at -80°C.

  • Protein Precipitation:

    • Thaw frozen plasma samples on ice.

    • In a 1.5 mL amber microcentrifuge tube, add 100 µL of plasma.

    • (Optional) Spike with an appropriate internal standard.

    • Add 400 µL of pre-chilled (-20°C) methanol or acetonitrile.

    • Vortex vigorously for 1 minute to ensure thorough protein precipitation.

  • Sample Recovery:

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new clean amber tube, avoiding the protein pellet.

  • Final Preparation for Analysis:

    • For direct injection, filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.

    • If concentration is needed, evaporate the solvent under a gentle stream of nitrogen at room temperature. Reconstitute the residue in the initial mobile phase.

    • Store vials at 4°C for same-day analysis or at -20°C for short-term storage.

Protocol 2: Forced Degradation Study

This protocol outlines a method to intentionally degrade this compound to identify potential degradation products and validate the stability-indicating nature of an analytical method.[13][15]

  • Preparation of Stock Solution:

    • Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 2-4 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 2-4 hours.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours, protected from light.

    • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24-48 hours.

    • Control: Keep an aliquot of the stock solution at 4°C, protected from light.

  • Sample Processing:

    • After incubation, cool all samples to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples, including the control, to the same final concentration with the mobile phase.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples to the control to identify degradation peaks and calculate the percentage of degradation.

Visualizations

G cluster_workflow Workflow for this compound Sample Preparation start Sample Collection (Plasma with EDTA) centrifuge Immediate Centrifugation (4°C) start->centrifuge transfer Transfer Plasma to Amber Tube centrifuge->transfer crit1 Keep Cold centrifuge->crit1 store_or_process Store at -80°C or Process Immediately transfer->store_or_process crit2 Protect from Light transfer->crit2 precipitate Protein Precipitation (Cold Acetonitrile, on ice) store_or_process->precipitate vortex Vortex Vigorously precipitate->vortex precipitate->crit1 centrifuge2 Centrifuge (15,000 x g, 4°C) vortex->centrifuge2 supernatant Collect Supernatant centrifuge2->supernatant filter Filter (0.22 µm) into Amber HPLC Vial supernatant->filter analysis HPLC Analysis filter->analysis filter->crit2

Caption: Recommended workflow for plasma sample preparation to minimize this compound degradation.

G cluster_degradation Factors Leading to this compound Degradation IFA This compound (Analyte of Interest) Degradation Formation of Degradation Products IFA->Degradation Heat High Temperature Heat->Degradation Light Light Exposure (UV) Light->Degradation pH Extreme pH (Acidic/Alkaline) pH->Degradation Oxidation Oxidizing Agents (e.g., metal ions, peroxides) Oxidation->Degradation Loss Loss of Analyte (Inaccurate Quantification) Degradation->Loss

Caption: Key environmental factors that can cause the degradation of this compound during analysis.

References

Technical Support Center: Troubleshooting Isoferulic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoferulic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide direct answers to common issues encountered during synthesis, helping to diagnose and resolve problems leading to low yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis important? A1: this compound, or (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid, is a hydroxycinnamic acid and a natural phenolic compound.[1] It is an isomer of the more common ferulic acid, differing in the positions of the hydroxyl and methoxy (B1213986) groups on the aromatic ring.[2] Its synthesis is of significant interest due to its antioxidant, anti-inflammatory, antiviral, and antidiabetic properties, making it a valuable molecule for pharmaceutical and nutraceutical research.[3][4]

Q2: What are the most common methods for synthesizing this compound? A2: The most prevalent methods involve the condensation of an aromatic aldehyde with an acid anhydride (B1165640) or its derivative. Key methods include:

  • Perkin Reaction: This classic reaction involves the condensation of an aromatic aldehyde (3-hydroxy-4-methoxybenzaldehyde) with an aliphatic acid anhydride (like acetic anhydride) in the presence of an alkali salt of the acid, such as sodium acetate (B1210297) or triethylamine (B128534).[5][6][7]

  • Heck Reaction: A palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene, which can be adapted for this compound synthesis.[8][9]

  • Synthesis from Vanillin Derivatives: this compound can be synthesized from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde).

Q3: What are the primary challenges that lead to low yields in these syntheses? A3: The main challenges include incomplete reactions, the formation of side products, and difficulties in purification.[10] Specific issues can be suboptimal reaction conditions (temperature, solvent), degradation of starting materials or products, and the presence of moisture in reagents that require anhydrous conditions.[11][12]

Troubleshooting Guide for Low Yield

This guide addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: The reaction did not proceed to completion (significant starting material remains).

Q: My TLC/LC-MS analysis shows a large amount of unreacted 3-hydroxy-4-methoxybenzaldehyde after the recommended reaction time. What went wrong?

A: This issue often points to problems with the reagents, catalyst, or reaction conditions.

  • Probable Cause 1: Inactive Base/Catalyst. The alkali salt used in the Perkin reaction (e.g., sodium acetate) or the base (e.g., triethylamine) acts as the catalyst.[13] If it is old, hydrated, or impure, it will be ineffective. Similarly, in a Heck reaction, the palladium catalyst can degrade.

    • Solution: Use freshly dried, anhydrous sodium acetate or freshly distilled triethylamine. For palladium-catalyzed reactions, use a fresh batch of the catalyst and ensure it has been stored correctly under an inert atmosphere.[12]

  • Probable Cause 2: Suboptimal Temperature. The Perkin reaction typically requires high temperatures (130-140°C) to proceed efficiently.[14] Insufficient heat will result in a sluggish or stalled reaction.

    • Solution: Ensure your reaction setup maintains a consistent and accurate temperature. Use an oil bath and a calibrated thermometer. Monitor the internal reaction temperature if possible.

  • Probable Cause 3: Presence of Water. Many coupling reactions are sensitive to moisture. Water can hydrolyze the acid anhydride starting material or intermediates.[12]

    • Solution: Flame-dry or oven-dry all glassware before use.[11] Use anhydrous solvents. Store hygroscopic reagents in a desiccator.

Issue 2: The yield is low despite the consumption of starting materials.

Q: The starting material was consumed, but the final isolated yield of this compound is below 30%. Where did my product go?

A: This suggests that the product formed but was either lost during workup or converted into side products.

  • Probable Cause 1: Formation of Byproducts. The unprotected phenolic hydroxyl group can participate in side reactions.[10] Additionally, the Perkin condensation can sometimes produce a mixture of (E) and (Z) isomers, with the (Z) isomer being less desired and potentially harder to isolate.[14][15]

    • Solution: Analyze your crude product carefully by NMR to identify potential byproducts. Adjusting the pH during workup can help selectively precipitate the desired isomer; the (E)-isomer is often isolated at a pH of 6-7, while the (Z)-isomer may precipitate at a more acidic pH of 2-3.[14][15]

  • Probable Cause 2: Product Lost During Extraction/Purification. this compound has some solubility in water, especially at neutral or basic pH. Significant amounts can be lost to the aqueous layer during extraction if the pH is not sufficiently acidic.[16]

    • Solution: During the aqueous workup, ensure the solution is acidified to a low pH (e.g., pH 2) to fully protonate the carboxylic acid, minimizing its solubility in water before extracting with an organic solvent. After extraction, perform a back-extraction of the combined aqueous layers to recover any dissolved product.

  • Probable Cause 3: Suboptimal Crystallization. Using too much solvent during recrystallization is a very common cause of low yield, as a significant portion of the product will remain in the mother liquor.[16]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Cool the solution slowly to allow for the formation of pure crystals. If you suspect high product loss, you can concentrate the mother liquor and attempt a second crystallization.

Process Diagrams

A logical workflow can help systematically troubleshoot yield issues.

G cluster_title cluster_reaction Reaction Phase cluster_causes1 Potential Causes (Incomplete Reaction) cluster_solutions1 Solutions cluster_workup Workup & Purification Phase title Troubleshooting Workflow for Low Yield start Low Yield Observed check_reaction 1. Analyze Reaction (TLC / LC-MS) start->check_reaction sm_unreacted Starting Material Largely Unreacted check_reaction->sm_unreacted Incomplete? sm_consumed Starting Material Consumed check_reaction->sm_consumed Complete? cause1a Reagents / Catalyst Degraded? sm_unreacted->cause1a cause1b Incorrect Temperature or Time? sm_unreacted->cause1b cause1c Moisture Present? sm_unreacted->cause1c check_workup 2. Analyze Crude & Mother Liquor sm_consumed->check_workup sol1a Use fresh/anhydrous reagents. Store properly. cause1a->sol1a sol1b Verify temperature. Increase reaction time. cause1b->sol1b sol1c Use oven-dried glassware and anhydrous solvents. cause1c->sol1c cause2a Side Reactions Occurred? check_workup->cause2a cause2b Loss During Extraction? check_workup->cause2b cause2c Loss During Purification? check_workup->cause2c sol2a Optimize pH during workup. Consider protecting groups. cause2a->sol2a sol2b Acidify to low pH before extraction. Back-extract. cause2b->sol2b sol2c Use minimal solvent for recrystallization. cause2c->sol2c

Caption: A logical workflow for diagnosing the cause of low yield.

The Perkin reaction is a cornerstone of cinnamic acid synthesis. Understanding its mechanism is key to troubleshooting.

G cluster_title title Perkin Reaction Mechanism for this compound anhydride Acetic Anhydride enolate Anhydride Enolate (Carbanion) anhydride->enolate Deprotonation base Base (e.g., AcO⁻) base->anhydride aldehyde 3-hydroxy-4-methoxy benzaldehyde enolate->aldehyde intermediate1 Alkoxide Intermediate aldehyde->intermediate1 Nucleophilic Attack intermediate2 Acylated Intermediate intermediate1->intermediate2 Intramolecular Acyl Transfer product_anhydride Mixed Anhydride intermediate2->product_anhydride elimination Elimination of Acetate elimination->intermediate2 product This compound product_anhydride->product hydrolysis Hydrolysis (H₂O) hydrolysis->product_anhydride

Caption: Key steps of the Perkin reaction for this compound synthesis.

Quantitative Data Summary

Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes common issues and their impact.

Problem AreaParameterCommon IssuePotential Impact on YieldRecommended Action
Reagents & Setup Reagent PurityUse of old or impure starting materials/base.Drastic DecreaseUse fresh, purified, and (if necessary) anhydrous reagents.[11]
SolventPresence of moisture in an anhydrous reaction.Significant DecreaseUse oven/flame-dried glassware and anhydrous grade solvents.[12]
Reaction Conditions TemperatureTemperature too low for Perkin reaction.Decrease / Stalled ReactionMaintain reaction at the optimal temperature (e.g., 130-140°C).[14]
Reaction TimeInsufficient time for reaction completion.DecreaseMonitor the reaction by TLC and continue until starting material is consumed.
Workup & Purification pH of Aqueous PhasepH too high during extraction.Significant DecreaseAcidify the aqueous layer to pH < 3 before extraction.
RecrystallizationExcessive solvent used.DecreaseUse the minimum volume of hot solvent necessary for dissolution.[16]
Isomer SeparationCo-precipitation of (E) and (Z) isomers.Apparent Decrease in Pure YieldImplement pH-controlled precipitation to separate isomers.[15]

Key Experimental Protocol: Perkin Reaction Synthesis

This protocol provides a general methodology for the synthesis of this compound via the Perkin reaction.

Materials:

  • 3-hydroxy-4-methoxybenzaldehyde (isovanillin)

  • Acetic anhydride

  • Triethylamine (or anhydrous sodium acetate)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxy-4-methoxybenzaldehyde (1.0 eq), acetic anhydride (3.0 eq), and triethylamine (2.0 eq).

  • Heating: Heat the reaction mixture in an oil bath at 130-140°C with vigorous stirring for 5-8 hours. Monitor the progress of the reaction by TLC (Thin Layer Chromatography), observing the consumption of the aldehyde.[14]

  • Hydrolysis: After cooling the mixture to room temperature, slowly add water to hydrolyze the excess acetic anhydride. Then, add a solution of sodium hydroxide (B78521) and heat the mixture at 90°C for 1-2 hours to hydrolyze the mixed anhydride intermediate.[14]

  • Acidification & Precipitation: Cool the reaction mixture in an ice bath and acidify by slowly adding concentrated HCl until the pH is approximately 2. A precipitate of crude this compound should form.

  • Isolation: Collect the crude solid by vacuum filtration and wash the filter cake with cold water.

  • Purification (Recrystallization): Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol/water mixture or acetic acid). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.[14]

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

References

Purity analysis of isoferulic acid and detection of impurities.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of isoferulic acid and the detection of its impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

A1: this compound, or 3-hydroxy-4-methoxycinnamic acid, is a phenolic compound and an isomer of ferulic acid.[1][2] It is a plant metabolite investigated for various pharmacological activities, including antioxidant and antidiabetic properties.[3][4] Purity analysis is critical to ensure the identity, quality, and safety of the compound for research and potential therapeutic applications. Impurities can affect biological activity and introduce confounding variables in experimental results.

Q2: What are the common impurities associated with this compound?

A2: Impurities in this compound can originate from the synthesis process, degradation, or storage. Common impurities may include:

  • Isomers: Ferulic acid is the most common isomer.[2][4]

  • Precursors and Reagents: Residual starting materials from synthesis.[5]

  • Degradation Products: this compound can degrade due to factors like pH, temperature, and light.[6] Degradation of the related compound, ferulic acid, involves decarboxylation to form 4-hydroxy-3-methoxystyrene.[6] Similar degradation pathways may be possible for this compound.

Q3: Which analytical methods are recommended for the purity analysis of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and recommended method for quantifying the purity of this compound and separating it from impurities.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is also used, particularly for identifying volatile impurities or after derivatization of the acidic components.[1][9]

Q4: How should this compound samples and standards be prepared and stored?

A4: this compound is soluble in solvents like methanol (B129727), ethanol, DMSO, and DMF.[4][10] For analysis, standard solutions are typically prepared in methanol or the mobile phase.[8][11] To prevent degradation, samples and standards should be stored at cool temperatures (e.g., 2-10°C), protected from light, and in tightly sealed containers.[12] For long-term storage, -20°C is recommended.[4] Given that related compounds can be unstable in aqueous solutions, especially at non-acidic pH, preparing fresh aqueous samples or using acidic buffers (pH < 5) is advisable.[13][14]

Experimental Protocols

Protocol 1: Purity Analysis by HPLC-UV

This protocol provides a general method for determining the purity of this compound using reversed-phase HPLC with UV detection.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD), quaternary pump, autosampler, and column thermostat.[8][11]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7][15]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous phase and an organic solvent. A common mobile phase is a mixture of methanol or acetonitrile (B52724) and water, with the aqueous phase acidified to pH ~3.0 using phosphoric acid or acetic acid.[8][15]

  • Flow Rate: Typically 1.0 mL/min.[8][15]

  • Detection: UV detection at a wavelength of approximately 320-323 nm.[4][8]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard and sample in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL stock solution).

    • Dilute the stock solution with the mobile phase to a working concentration (e.g., 10-70 µg/mL).[15]

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

Quantitative Data Summary

Table 1: Example HPLC Parameters for this compound Analysis

ParameterCondition 1Condition 2Condition 3
Column Kromasil C18 (250 x 4.6 mm, 5 µm)[7]ODS (150 x 4.6 mm, 5 µm)[8]Varian C18 (250 x 4.6 mm, 5 µm)[15]
Mobile Phase Acetonitrile / 0.05% Phosphoric Acid (25:75, v/v)[7]Acetonitrile / Glacial Acetic Acid / Water (15:0.5:85, v/v), pH 4.5[8]Methanol / Water pH 3.0 (48:52 v/v)[15]
Flow Rate Not Specified1.0 mL/min[8]1.0 mL/min[15]
Detection (UV) Not Specified321 nm[8]320 nm[15]
Linear Range 0.02 - 5.15 µg/mL[7]0.1 - 100 µg/mL[8]10 - 70 µg/mL[15]

Visualized Workflows and Logic

Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting prep_sample Weigh & Dissolve Sample dilute Dilute to Working Conc. prep_sample->dilute prep_std Weigh & Dissolve Standard prep_std->dilute filter_sample Filter (0.45 µm) dilute->filter_sample hplc HPLC-UV/DAD Analysis filter_sample->hplc integrate Integrate Chromatogram hplc->integrate gcms GC-MS for Impurity ID (Optional) calculate Calculate Purity (% Area) integrate->calculate identify Identify Impurities integrate->identify report Generate Report calculate->report identify->gcms Confirm ID identify->report Peak_Tailing_Troubleshooting start Peak Tailing Observed check_overload Reduce Sample Concentration. Did peak shape improve? start->check_overload check_ph Lower Mobile Phase pH (e.g., to 2.5). Did peak shape improve? check_overload->check_ph No res_overload Issue Resolved: Column Overload check_overload->res_overload Yes check_column Flush or Replace Guard/Column. Did peak shape improve? check_ph->check_column No res_ph Issue Resolved: Secondary Interactions check_ph->res_ph Yes res_column Issue Resolved: Column Contamination/Void check_column->res_column Yes other_issue Consider other issues: (e.g., different column chemistry needed) check_column->other_issue No

References

Technical Support Center: Interference Issues in Antioxidant Assays with Isoferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common interference issues encountered when evaluating the antioxidant capacity of isoferulic acid using various in vitro assays. Our goal is to help you achieve accurate, reproducible, and reliable data in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing inconsistent or lower-than-expected antioxidant activity for this compound in my DPPH assay?

A1: Several factors can contribute to this observation:

  • Solubility: this compound has limited solubility in aqueous buffers and is more soluble in organic solvents like ethanol (B145695), DMSO, and DMF.[1][2] If your sample preparation leads to poor solubility in the assay medium (commonly methanol (B129727) or ethanol), the effective concentration of this compound available to react with the DPPH radical will be reduced, leading to an underestimation of its antioxidant capacity.

  • Reaction Kinetics: The reaction between this compound and the DPPH radical may be slow. Standard incubation times (e.g., 30 minutes) might not be sufficient for the reaction to reach completion.[3]

  • pH of the Medium: The antioxidant activity of phenolic compounds like this compound is pH-dependent.[4][5] The deprotonation of the hydroxyl group at higher pH enhances its ability to donate a hydrogen atom or an electron.[4][5][6] The standard DPPH assay is typically performed in an unbuffered alcoholic solution, where the pH may not be optimal for this compound's activity.

Q2: My FRAP assay results for this compound are not reproducible. What could be the cause?

A2: In addition to general sources of error like pipetting inaccuracies, issues with the FRAP assay when testing this compound can be due to:

  • Metal Chelation: this compound can chelate metal ions, including Fe²⁺.[4][6] This chelating property can interfere with the formation of the Fe²⁺-TPTZ complex, which is the basis of detection in the FRAP assay, potentially leading to inaccurate results.

  • Incorrect pH: The FRAP assay must be conducted under acidic conditions (pH 3.6).[7][8] Deviations from this pH can significantly affect the reduction of the ferric-TPTZ complex and the stability of the resulting blue-colored product.

  • Reagent Instability: The FRAP reagent, a mixture of TPTZ, FeCl₃, and acetate (B1210297) buffer, should be prepared fresh and protected from light to ensure its stability and reactivity.[7]

Q3: Can the intrinsic properties of this compound interfere with spectrophotometric measurements in antioxidant assays?

A3: Yes. This compound exhibits strong UV absorption with maxima at approximately 219, 243, 293, and 323 nm.[2][9] While the common antioxidant assays like DPPH and ABTS are read at visible wavelengths (around 517 nm and 734 nm, respectively), there could be some spectral overlap if the sample is highly concentrated or if there are impurities. It is crucial to run a sample blank (sample and solvent without the radical) to correct for any background absorbance.

Q4: How does the antioxidant mechanism of this compound affect its performance in different assays?

A4: this compound can act as an antioxidant through multiple mechanisms, including:

  • Hydrogen Atom Transfer (HAT): Directly donating a hydrogen atom to quench free radicals.[4][10]

  • Single Electron Transfer (SET): Donating an electron to reduce an oxidant.[4][10]

  • Radical Adduct Formation (RAF): Forming a stable adduct with a radical species.[4][10]

  • Metal Chelation: Binding to transition metal ions like Fe²⁺ to prevent them from participating in pro-oxidant reactions like the Fenton reaction.[4][6]

Assays are often predominantly based on one or two of these mechanisms (e.g., ORAC is primarily HAT-based, while FRAP is SET-based; DPPH and ABTS can involve both).[7] Therefore, this compound may show varying levels of activity depending on the assay used. For a comprehensive assessment, it is recommended to use a panel of assays that cover different mechanisms.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues you may encounter during your experiments with this compound.

Issue 1: Low or Inconsistent Readings in DPPH/ABTS Assays
Possible Cause Recommended Solution
Poor Solubility of this compound Ensure complete dissolution of this compound in an appropriate organic solvent (e.g., ethanol, DMSO, DMF) before diluting it in the assay medium.[1][2] Perform a visual check for any precipitation in your stock and working solutions.
Insufficient Incubation Time The reaction between this compound and the radical may be slow. Perform a kinetic study by measuring the absorbance at several time points (e.g., 30, 60, 90 minutes) to determine when the reaction reaches a plateau.
Suboptimal pH While DPPH is typically unbuffered, for ABTS, ensure the use of a consistent and appropriate buffer system. The antioxidant capacity of this compound is enhanced at a higher pH where the phenolate (B1203915) anion is more prevalent.[4][5]
DPPH/ABTS Radical Degradation Prepare the DPPH or ABTS radical solution fresh and store it in the dark to prevent degradation.[3] Ensure the initial absorbance of the radical solution is within the recommended range before starting the assay.
Sample Color Interference Prepare a sample blank containing this compound and the solvent but without the DPPH or ABTS radical. Subtract the absorbance of the sample blank from your sample readings.
Issue 2: Variability in FRAP Assay Results
Possible Cause Recommended Solution
Interference from Metal Chelation While this is an intrinsic property of this compound, ensure that the concentration of the TPTZ ligand is in sufficient excess to bind all the Fe²⁺ generated. Using appropriate controls and standards is critical.
Incorrect Buffer pH The FRAP assay is highly pH-sensitive and must be performed at pH 3.6.[7][8] Prepare the acetate buffer carefully and verify the pH before use.
Unstable FRAP Reagent Always use freshly prepared FRAP reagent. The mixture of TPTZ, FeCl₃, and acetate buffer should be prepared just before the experiment.[7]
Inconsistent Reaction Time The reduction of the Fe³⁺-TPTZ complex is time-dependent. Adhere strictly to the specified incubation time for all samples and standards.[8]
Issue 3: Challenges with the ORAC Assay
Possible Cause Recommended Solution
Poor Solubility in Aqueous Buffer The ORAC assay is performed in an aqueous buffer (typically phosphate (B84403) buffer, pH 7.4).[11] Due to the limited aqueous solubility of this compound, a co-solvent system may be necessary. A common approach is to dissolve the compound in a small amount of organic solvent (like DMSO) and then dilute it in the buffer.[1] Ensure the final concentration of the organic solvent is low and consistent across all wells (including blanks and standards) to avoid solvent-related artifacts.
Fluorescence Quenching/Enhancement At high concentrations, some compounds can interact with the fluorescent probe (fluorescein), leading to quenching or enhancement of the signal, independent of the antioxidant activity.[12] It is important to run control experiments with this compound and fluorescein (B123965) in the absence of the radical generator (AAPH) to check for such interactions.

Quantitative Data Summary

The antioxidant capacity of this compound can be expressed using various metrics, such as the half-maximal inhibitory concentration (IC₅₀) or Trolox equivalents (TE). The following table summarizes some reported values for this compound in different antioxidant assays. Note: These values can vary depending on the specific experimental conditions.

AssayParameterReported ValueReference(s)
DPPH IC₅₀365.27 µM[13]
ABTS -No significant difference in activity was observed between this compound and its Mg(II) complex in one study, while another indicated good scavenging activity.[13]
CUPRAC Trolox Equivalents40.92 µM of Trolox (for a 10 µM compound concentration)[13]

Experimental Protocols

Below are detailed methodologies for the key antioxidant assays discussed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. Store this solution in an amber bottle at 4°C. Prepare fresh daily.[14][15]

    • Standard Solution: Prepare a stock solution of a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent as the DPPH solution. Create a series of dilutions to generate a standard curve.

    • Sample Solution: Dissolve this compound in an appropriate solvent (e.g., ethanol, DMSO) to create a stock solution. Further dilute to various concentrations for testing.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the sample, standard, or solvent (for blank) to the wells of a 96-well plate.

    • To correct for the intrinsic color of the sample, prepare a sample blank by adding 20 µL of the sample to separate wells, followed by 180 µL of the solvent (without DPPH).

    • Add 180 µL of the 0.1 mM DPPH solution to the sample and standard wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30-60 minutes.

    • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the sample (corrected for the sample blank).

    • The IC₅₀ value (the concentration of the antioxidant required to inhibit 50% of the DPPH radical) can be determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

    • ABTS Radical Cation (ABTS•⁺) Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[3][16]

    • Working ABTS•⁺ Solution: Before use, dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[16]

  • Assay Procedure (96-well plate format):

    • Add 10-20 µL of the sample, standard, or solvent blank to the wells.

    • Add 180-190 µL of the working ABTS•⁺ solution to each well.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tri(2-pyridyl)-1,3,5-triazine (B1682449) (TPTZ) in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in water.

    • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[8][17]

  • Assay Procedure:

    • Add 20 µL of the sample, standard (e.g., FeSO₄ or Trolox), or blank to a test tube or microplate well.

    • Add 180 µL of the pre-warmed FRAP reagent.

    • Incubate at 37°C for a defined period (e.g., 4-30 minutes).

    • Measure the absorbance at approximately 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from a standard curve of a known reducing agent (e.g., FeSO₄) and is expressed as Fe²⁺ equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay
  • Reagent Preparation:

    • Phosphate Buffer (75 mM, pH 7.4): Prepare and adjust the pH.

    • Fluorescein Working Solution: Prepare a stock solution of fluorescein in the phosphate buffer and dilute it to the working concentration.

    • AAPH Solution (2,2'-azobis(2-amidinopropane) dihydrochloride): Prepare fresh in phosphate buffer just before use.

    • Standard Solution: Prepare a stock solution of Trolox in phosphate buffer and make serial dilutions for the standard curve.

  • Assay Procedure (96-well black plate format):

    • Add 25 µL of the sample, standard, or buffer (blank) to the wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for at least 15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin kinetic reading of fluorescence (Excitation: ~485 nm, Emission: ~520 nm) every 1-2 minutes for at least 60-90 minutes, maintaining the temperature at 37°C.[18][19]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot the Net AUC of the standards against their concentrations to create a standard curve.

    • The ORAC value of the sample is calculated from the standard curve and is typically expressed as Trolox equivalents.

Visualizations

Antioxidant_Mechanisms_of_Isoferulic_Acid cluster_mechanisms Antioxidant Mechanisms cluster_direct Direct Radical Scavenging cluster_indirect Indirect Antioxidant Action IFA This compound HAT Hydrogen Atom Transfer (HAT) IFA->HAT H• SET Single Electron Transfer (SET) IFA->SET e⁻ RAF Radical Adduct Formation (RAF) IFA->RAF Adduct Chelation Metal Chelation IFA->Chelation Radical Free Radical (R•) HAT->Radical Neutralizes SET->Radical Neutralizes RAF->Radical Traps Metal Metal Ion (Fe²⁺) Fenton Fenton Reaction (Reduced) Metal->Fenton Chelation->Metal

Caption: Antioxidant mechanisms of this compound.

Troubleshooting_Workflow start Inconsistent/Unexpected Antioxidant Assay Results check_sol Check Sample Solubility and Preparation start->check_sol check_assay Review Assay Protocol and Reagents start->check_assay check_kinetics Investigate Reaction Kinetics start->check_kinetics check_interference Assess Potential Interference start->check_interference optimize_sol Optimize Solvent System and Concentration check_sol->optimize_sol optimize_assay Prepare Fresh Reagents, Verify pH and Wavelength check_assay->optimize_assay optimize_kinetics Perform Kinetic Study, Adjust Incubation Time check_kinetics->optimize_kinetics optimize_interference Run Sample Blanks, Consider Alternative Assay check_interference->optimize_interference end Reliable Results optimize_sol->end optimize_assay->end optimize_kinetics->end optimize_interference->end

Caption: A logical workflow for troubleshooting antioxidant assays.

Assay_Selection_Logic start Start: Select Antioxidant Assay for a Phenolic Compound q1 Primary Research Question? start->q1 a1_1 Overall Antioxidant Capacity q1->a1_1 General Screening a1_2 Specific Mechanism of Action q1->a1_2 Mechanistic Study rec1 Use a Panel of Assays (e.g., DPPH, ABTS, FRAP, ORAC) a1_1->rec1 rec2 Select Assays Based on Mechanism (HAT: ORAC; SET: FRAP) a1_2->rec2 q2 Lipophilic or Hydrophilic Sample Matrix? a2_1 Lipophilic q2->a2_1 a2_2 Hydrophilic q2->a2_2 rec3 Consider Assays with Organic Solvents (e.g., DPPH) a2_1->rec3 rec4 Use Aqueous-Based Assays (e.g., ORAC, ABTS with PBS) a2_2->rec4 rec1->q2 rec2->q2

Caption: Logic for selecting an appropriate antioxidant assay.

References

Technical Support Center: Improving Isoferulic Acid Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to navigate the challenges of enhancing the bioavailability of isoferulic acid formulations.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work in a question-and-answer format.

Question 1: My in vitro dissolution results for an this compound formulation are low and inconsistent. What are the potential causes and solutions?

Answer: Low and variable dissolution rates are common challenges. The primary cause is often the poor aqueous solubility of this compound. Consider the following troubleshooting steps:

  • Medium pH and Composition: this compound's solubility is pH-dependent. Ensure the pH of your dissolution medium is appropriate. If using biorelevant media (e.g., FaSSIF, FeSSIF), verify the composition and preparation accuracy. Chemical instability in the medium can also lead to lower detected amounts; assess the drug's stability in your chosen medium.[1][2]

  • Surfactant Effects: While surfactants can improve solubility, their type and concentration are critical. Impurities in some surfactant grades can interfere with analysis or even accelerate drug degradation.[1][2] Conversely, some surfactants might bind to the drug, hindering dissolution.[1] Experiment with different non-ionic surfactants (e.g., Polysorbates, Cremophor) at various concentrations.

  • Formulation Characteristics:

    • Particle Size: The drug's particle size may be too large. Employ particle size reduction techniques like micronization or nanomilling.

    • Solid State: The crystalline form of this compound is less soluble than its amorphous state. Techniques like creating amorphous solid dispersions can prevent recrystallization and improve dissolution.[3]

  • Dissolution Apparatus Setup:

    • Deaeration: Dissolved gases in the medium can form bubbles on the formulation's surface, reducing the wetted area and affecting results. Ensure proper deaeration of the medium.[4]

    • System Checks: Verify autosampler settings, check for potential precipitation after sampling, and ensure that system components like filters are not adsorbing the drug.[1]

Question 2: I'm observing high variability and low apparent permeability (Papp) in my Caco-2 cell permeability assay. How can I troubleshoot this?

Answer: The Caco-2 assay is sensitive and requires careful execution. High variability or unexpectedly low Papp values can stem from several factors:

  • Monolayer Integrity: The primary checkpoint is the integrity of the Caco-2 monolayer.

    • TEER Values: Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. Low or drastically changed TEER values indicate a compromised monolayer.

    • Passage Number: Use cells within a consistent and validated passage number range (e.g., 40-60) to ensure stable transporter expression and monolayer characteristics.[5]

    • Culture Period: Ensure cells are cultured for a sufficient period (typically 18-22 days) to allow for proper differentiation and formation of tight junctions.[5]

  • Transporter Involvement: this compound may be a substrate for efflux transporters (like P-glycoprotein) expressed in Caco-2 cells, which would result in a low apical-to-basolateral (A-B) Papp value. To check this, run a bidirectional assay and calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux.[5]

  • Compound Concentration & Solubility: The test concentration (e.g., 10 µM) should not exceed the compound's solubility in the transport buffer, as precipitation will lead to artificially low permeability readings.[6]

  • Analytical Method: Ensure your analytical method (e.g., LC-MS/MS) is sensitive enough to detect low concentrations of the compound in the receiver compartment and is validated for accuracy and precision in the assay buffer.[7]

Question 3: My animal pharmacokinetic study shows erratic plasma concentration profiles and high inter-animal variability. What should I investigate?

Answer: In vivo studies introduce more variables. Erratic profiles often point to issues in study execution or bioanalysis.

  • Formulation & Dosing:

    • Homogeneity: Ensure the formulation is homogenous and the drug is uniformly suspended or dissolved before each administration.

    • Dosing Accuracy: For oral gavage, verify the technique to prevent accidental dosing into the lungs. Ensure the dose volume is accurate for each animal's weight.

  • Sampling & Processing:

    • Blood Collection: Adhere strictly to the predetermined sampling time points. Deviations can significantly alter the pharmacokinetic profile.

    • Sample Stability: this compound may be unstable in plasma. Process blood samples promptly and store plasma at -80°C. Perform freeze-thaw stability tests to ensure the compound does not degrade during storage and handling.[8][9]

  • Bioanalysis:

    • Method Validation: A robust and validated bioanalytical method is crucial. The HPLC or LC-MS/MS method should be validated for linearity, accuracy, precision, and recovery from plasma.[8][10] A lower limit of quantification (LLOQ) of around 0.02 µg/mL has been reported as achievable.[10]

    • Metabolism: this compound can be rapidly metabolized. The analytical method should be specific for the parent compound and not interfered with by metabolites.

Data on Formulation Strategies

Various formulation strategies can significantly enhance the bioavailability of phenolic compounds like this compound by improving solubility and/or permeability.

Formulation StrategyKey PrincipleExpected Impact on Pharmacokinetic Parameters
Solid Dispersions The drug is dispersed in a hydrophilic carrier (e.g., PVP, PEG) in an amorphous state, increasing surface area and dissolution rate.[11][12][13]↑ Cmax , ↓ Tmax , ↑ AUC
Nanoparticles Drug particle size is reduced to the nanometer range, dramatically increasing surface area for faster dissolution.[3] Can be engineered for controlled release.[3][14]↑ Cmax , ↑ AUC
Lipid-Based Formulations Includes liposomes, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS).[3][15] They enhance solubility by dissolving the drug in lipid carriers and can facilitate lymphatic transport, bypassing first-pass metabolism.[3]↑ Cmax , ↑ AUC , may show prolonged Tmax
Mesoporous Silica (B1680970) The drug is loaded into the pores of silica nanoparticles, which can improve stability and provide controlled release.[16][17]↑ AUC , potential for sustained release (prolonged Tmax)
Complexation Cyclodextrins can encapsulate the poorly soluble drug molecule in their hydrophobic core, forming an inclusion complex with improved aqueous solubility.[15]↑ Cmax , ↓ Tmax , ↑ AUC

Experimental Protocols

1. Protocol: In Vitro Dissolution Testing for Solid Dispersions

  • Apparatus: USP Apparatus II (Paddle).

  • Medium: 900 mL of phosphate (B84403) buffer (pH 6.8) or simulated intestinal fluid.

  • Procedure:

    • Deaerate the dissolution medium by heating, filtering, and/or helium sparging.[4]

    • Pre-heat the medium to 37 ± 0.5°C.

    • Place the formulation (e.g., an amount of solid dispersion equivalent to a specific dose of this compound) into the dissolution vessel.

    • Begin paddle rotation at a specified speed (e.g., 75 RPM).

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples through a suitable syringe filter (e.g., 0.45 µm PVDF) that has been validated for non-adsorption.

    • Analyze the filtrate for this compound concentration using a validated UV-Vis spectrophotometry or HPLC method.

2. Protocol: Caco-2 Cell Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells in complete growth medium.

    • Seed cells onto semipermeable filter inserts (e.g., in a 24-well Transwell™ plate) at an appropriate density.

    • Maintain the culture for 18-22 days, changing the medium every other day, to allow for monolayer formation and differentiation.[5]

  • Monolayer Integrity Test:

    • Before the transport study, measure the TEER of each monolayer. Only use inserts with TEER values within the laboratory's established range.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers gently with pre-warmed transport buffer (e.g., HBSS, pH 7.4).[18]

    • Add the test compound solution (e.g., 10 µM this compound in transport buffer) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking (e.g., 60 RPM) for a set time (e.g., 2 hours).[6][18]

    • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Analysis:

    • Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

3. Protocol: Rat Pharmacokinetic Study

  • Animals: Use male Wistar or Sprague-Dawley rats (weighing 200-250 g). Fast the animals overnight before dosing but allow free access to water.[8]

  • Formulation & Dosing:

    • Prepare the this compound formulation (e.g., suspended in 0.5% carboxymethylcellulose).

    • Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approx. 200 µL) from the tail vein or jugular vein into heparinized tubes at pre-dose (0) and at specified time points post-dose (e.g., 0.08, 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, and 12 hours).[19]

  • Plasma Processing & Storage:

    • Centrifuge the blood samples immediately (e.g., at 4000 rpm for 10 min) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis (HPLC Method):

    • Sample Preparation: Deproteinize plasma samples by adding methanol (B129727) or acetonitrile, vortex, and centrifuge.[10]

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

      • Mobile Phase: Acetonitrile and an acidic aqueous phase (e.g., 0.05% phosphoric acid or 0.5% acetic acid), run in an isocratic or gradient mode.[8][10]

      • Flow Rate: 1.0 mL/min.[8]

      • Detection: UV absorbance at approximately 321 nm.[8]

    • Quantification: Calculate plasma concentrations based on a standard curve prepared in blank plasma.

    • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key parameters like Cmax, Tmax, and AUC.

Visualizations

experimental_workflow cluster_formulation Phase 1: Formulation Development cluster_invitro Phase 2: In Vitro Characterization cluster_invivo Phase 3: In Vivo Evaluation F1 Select Strategy (e.g., Solid Dispersion, Liposomes) F2 Excipient Screening & Compatibility Studies F1->F2 F3 Formulation Optimization F2->F3 I1 Physicochemical Analysis (Particle Size, Solid State) F3->I1 I2 Dissolution Testing (pH 1.2, 6.8) I1->I2 I3 Permeability Assay (Caco-2 Model) I2->I3 V1 Animal Model Selection (e.g., Rat) I3->V1 V2 Pharmacokinetic Study (Oral Administration) V1->V2 V3 Bioanalysis & Data Analysis (Cmax, Tmax, AUC) V2->V3 Result Bioavailability Assessment V3->Result

Caption: High-level workflow for developing and evaluating this compound formulations.

troubleshooting_dissolution Start Problem: Low/Inconsistent Dissolution CheckMethod Review Dissolution Method Start->CheckMethod CheckFormulation Evaluate Formulation Properties CheckMethod->CheckFormulation No Media Is medium pH correct? Is it deaerated? CheckMethod->Media Yes ParticleSize Is particle size small enough? CheckFormulation->ParticleSize Surfactant Is surfactant type & concentration optimal? Media->Surfactant System Are system settings correct? (e.g., filters, sampling) Surfactant->System SolutionMethod Solution: Adjust medium, optimize surfactant, validate system. System->SolutionMethod SolidState Is the drug amorphous? ParticleSize->SolidState Stability Is drug stable in formulation and medium? SolidState->Stability SolutionFormulation Solution: Reduce particle size, use amorphous dispersion, add stabilizers. Stability->SolutionFormulation signaling_pathway cluster_akt Akt/mTOR Pathway cluster_nfkb NF-κB Pathway IFA This compound Akt Akt IFA->Akt inhibits phosphorylation IkBa IκBα IFA->IkBa inhibits phosphorylation mTOR mTOR Akt->mTOR phosphorylates CellGrowth Cell Proliferation & Survival mTOR->CellGrowth p65 p65 (NF-κB) IkBa->p65 inhibits p65_nuc p65 (nucleus) p65->p65_nuc translocation p65_nuc->CellGrowth

References

Technical Support Center: Minimizing Variability in In Vitro Experiments with Isoferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered when working with isoferulic acid in in vitro settings. By addressing potential sources of variability, this guide aims to enhance the reproducibility and reliability of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and use of this compound in cell culture experiments.

Q1: How should I prepare a stock solution of this compound?

A1: this compound has limited solubility in aqueous solutions but is soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing stock solutions. Due to the potential for DMSO to absorb moisture, which can reduce solubility, it is crucial to use fresh, anhydrous DMSO.[1]

Q2: What is the recommended storage condition for this compound stock solutions?

A2: For long-term stability, aliquot your this compound stock solution into single-use volumes and store them at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduce variability.[2] Stock solutions in DMSO are generally stable for up to three months when stored at -20°C.[3]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid cytotoxicity.[2] It is essential to include a vehicle control (culture medium with the same concentration of DMSO as the experimental wells) in all experiments to account for any solvent effects.

Q4: I'm observing a color change in my culture medium after adding this compound. What could be the cause?

A4: this compound is a phenolic compound and a known antioxidant.[4][5][6] This antioxidant activity can lead to a change in the color of the phenol (B47542) red pH indicator present in many culture media, independent of cellular metabolism.[7][8][9] This can be misinterpreted as a pH shift. Consider using a phenol red-free medium for your experiments to eliminate this variable.

Q5: Can this compound interact with components in the cell culture medium?

A5: Yes. This compound, like other phenolic compounds, can bind to proteins present in fetal bovine serum (FBS), a common supplement in cell culture media.[10][11] This binding can reduce the effective concentration of free this compound available to the cells, leading to variability in experimental outcomes. When comparing results across experiments, it is crucial to use a consistent source and concentration of FBS.

Section 2: Troubleshooting Guides

This section provides structured guidance for identifying and resolving common experimental issues.

Guide 1: Inconsistent or Unexpected Cell Viability Results
Observed Problem Potential Cause Recommended Solution
Higher than expected cell viability, or results that don't correlate with other assays. Interference with MTT Assay: As a phenolic antioxidant, this compound can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.- Use an alternative viability assay that is not based on metabolic reduction, such as Trypan Blue exclusion, CellTiter-Glo® Luminescent Cell Viability Assay, or a crystal violet-based assay.- If using MTT, include a cell-free control with this compound to quantify its direct reduction of the reagent and subtract this background from your experimental values.
Lower than expected cell viability, even at low concentrations. Solvent Cytotoxicity: The concentration of the solvent (e.g., DMSO) may be too high, causing cell death.- Ensure the final DMSO concentration in the culture medium is below 0.5%.- Always include a vehicle control (media with DMSO only) to assess solvent toxicity.
Compound Precipitation: this compound may precipitate out of solution at higher concentrations in aqueous culture medium, leading to inconsistent dosing and potential physical damage to cells.- Visually inspect the culture medium for any signs of precipitation after adding the this compound solution.- Prepare fresh dilutions from the stock solution for each experiment.- Consider using a lower, more soluble concentration range.
High variability between replicate wells. Uneven Compound Distribution: Inadequate mixing of the this compound solution in the culture medium.- Gently mix the culture plate after adding the compound to ensure even distribution.
Edge Effects: Wells on the perimeter of the culture plate are more prone to evaporation, leading to changes in compound concentration.- Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
Guide 2: Poor Reproducibility of Results
Observed Problem Potential Cause Recommended Solution
Inconsistent results between experiments performed on different days. Degradation of this compound Stock: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to compound degradation.- Aliquot stock solutions into single-use vials and store at -20°C or -80°C.- Prepare fresh dilutions from a new aliquot for each experiment.
Oxidation in Culture Medium: As an antioxidant, this compound can be oxidized when added to the culture medium, reducing its effective concentration over time.- Prepare fresh this compound-containing media immediately before adding it to the cells.- Minimize the exposure of the prepared media to light and air before use.
Variability in Serum Lots: Different lots of fetal bovine serum (FBS) can have varying protein compositions, affecting the amount of this compound that binds to serum proteins.- Use the same lot of FBS for a series of related experiments.- If changing lots, perform a bridging experiment to ensure consistency.
Light Sensitivity: Exposure to light may cause degradation of this compound.- Protect stock solutions and experimental setups from direct light by using amber tubes and covering culture plates with foil when not being observed.

Section 3: Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assay using Trypan Blue Exclusion
  • Materials:

    • Cells cultured in appropriate multi-well plates

    • This compound working solutions

    • Trypan Blue stain (0.4%)

    • Phosphate-buffered saline (PBS)

    • Hemocytometer or automated cell counter

  • Procedure:

    • Seed cells at the desired density in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control (DMSO in media). Incubate for the desired duration (e.g., 24, 48, or 72 hours).

    • After incubation, collect the cell culture supernatant (which may contain detached, non-viable cells).

    • Wash the adherent cells with PBS and then detach them using trypsin-EDTA.

    • Combine the detached cells with their corresponding supernatant from step 3.

    • Centrifuge the cell suspension and resuspend the cell pellet in a known volume of PBS or culture medium.

    • Mix a small volume of the cell suspension with an equal volume of Trypan Blue stain.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.

    • Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.

Section 4: Signaling Pathways

This section provides diagrams of key signaling pathways reported to be modulated by this compound.

G IFA This compound IkBa_p Phosphorylation of IκBα IFA->IkBa_p Inhibits Proliferation Cell Proliferation IFA->Proliferation Inhibits Migration Cell Migration IFA->Migration Inhibits Apoptosis Apoptosis IFA->Apoptosis Promotes NFkB_Pathway NF-κB Signaling Pathway NFkB_Pathway->Proliferation Promotes NFkB_Pathway->Migration Promotes NFkB_Pathway->Apoptosis Inhibits p65_translocation p65 Nuclear Translocation IkBa_p->p65_translocation Leads to p65_translocation->NFkB_Pathway Activates

Caption: this compound's inhibition of the NF-κB signaling pathway.

G IFA This compound Akt_p Phosphorylation of Akt IFA->Akt_p Inhibits G2M_Arrest G2/M Phase Arrest IFA->G2M_Arrest Induces mTOR_p Phosphorylation of mTOR Akt_p->mTOR_p Activates Cell_Growth Cell Growth mTOR_p->Cell_Growth Promotes

Caption: Inhibition of the Akt/mTOR signaling pathway by this compound.

G IFA This compound Alpha1_AR α1-Adrenergic Receptor IFA->Alpha1_AR Activates Beta_Endorphin β-Endorphin Secretion Alpha1_AR->Beta_Endorphin Enhances Glucose_Uptake Glucose Uptake Beta_Endorphin->Glucose_Uptake Increases

Caption: Activation of α1-adrenergic receptor signaling by this compound.

References

Selecting the appropriate cell line for studying isoferulic acid's anticancer effects.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate cell lines and conducting key experiments to study the anticancer effects of isoferulic acid.

Frequently Asked Questions (FAQs)

Q1: Which cancer cell lines are most suitable for studying the anticancer effects of this compound?

A1: The choice of cell line depends on the specific research question. This compound has shown efficacy in various cancer types. Here are some recommendations based on published studies:

  • Hematologic Malignancies: Leukemia cell lines such as Raji (Burkitt's lymphoma), K562 (chronic myelogenous leukemia), and Jurkat (acute T-cell leukemia) are well-characterized models to study this compound's effects on apoptosis and cell cycle arrest.[1][2]

  • Pancreatic Cancer: Pancreatic ductal adenocarcinoma cell lines are suitable for investigating this compound's impact on proliferation, migration, and apoptosis, particularly through the NF-κB signaling pathway.

  • Renal Carcinoma: The A-498 human renal carcinoma cell line can be used to explore the inhibitory effects of this compound on cell proliferation and its induction of apoptosis.[3]

Q2: What are the known signaling pathways affected by this compound in cancer cells?

A2: this compound has been shown to modulate key signaling pathways involved in cancer cell survival and proliferation:

  • Akt/mTOR Pathway: In leukemia cells, this compound has been observed to inhibit the phosphorylation of Akt and mTOR, leading to decreased cell viability and induction of apoptosis.[1]

  • NF-κB Pathway: In pancreatic cancer cells, this compound can suppress the NF-κB signaling pathway by downregulating the phosphorylation of IκBα and inhibiting the nuclear translocation of p65.[4] This leads to the induction of mitochondria-dependent apoptosis.

Q3: What are the typical concentrations of this compound used in in vitro studies?

A3: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experiment. Based on existing literature, concentrations typically range from 5 µM to 50 µM for leukemia cell lines and 6.25 µM to 25 µM for pancreatic cancer cell lines.[1][4]

Data Summary

The following tables summarize quantitative data on the effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)
RajiBurkitt's LymphomaNot explicitly stated; significant effects at 5-45 µM24
K562Chronic Myelogenous LeukemiaNot explicitly stated; significant effects at 5-45 µM24
JurkatAcute T-Cell LeukemiaNot explicitly stated; significant effects at 5-45 µM24
A-498Renal CarcinomaNot explicitly stated; dose-dependent inhibition observedNot specified
Pancreatic Cancer CellsPancreatic Ductal AdenocarcinomaNot explicitly stated; effects seen at 6.25-25 µMNot specified

Note: IC50 values are not always explicitly reported in the literature. The provided ranges indicate concentrations at which significant anticancer effects were observed.

Table 2: Effects of this compound on Apoptosis and Cell Cycle

Cell LineConcentration (µM)Apoptotic Cells (%)G2/M Phase Arrest (%)
Raji 455259
K562 4549Not specified
Jurkat 4585Not specified

Experimental Protocols & Troubleshooting

This section provides detailed protocols for key experiments and troubleshooting guides to address common issues.

Cell Viability Assay (MTT Assay)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Troubleshooting Guide: MTT Assay

IssuePotential CauseSolution
High Background Contamination of media or reagents.Use fresh, sterile reagents. Include a blank control (media and MTT only).
Low Signal Insufficient cell number or incubation time.Optimize cell seeding density and incubation time.
Inconsistent Results Uneven cell seeding or pipetting errors.Ensure proper mixing of cell suspension before seeding and careful pipetting.
Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash cells with PBS and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Analysis: Incubate for 30 minutes in the dark at room temperature and analyze by flow cytometry.

Troubleshooting Guide: Cell Cycle Analysis

IssuePotential CauseSolution
Broad Peaks Cell clumps or doublets.Filter the cell suspension through a nylon mesh before analysis. Use doublet discrimination on the flow cytometer.
High Debris Excessive cell death or harsh handling.Handle cells gently during harvesting and fixation.
Weak Staining Insufficient staining time or reagent concentration.Increase incubation time or PI concentration.
Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry)

Protocol:

  • Cell Treatment: Treat cells with this compound.

  • Harvesting: Collect both floating and adherent cells.

  • Staining: Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide and incubate for 15 minutes in the dark at room temperature.

  • Analysis: Add 1X binding buffer and analyze immediately by flow cytometry.

Troubleshooting Guide: Apoptosis Assay

IssuePotential CauseSolution
High Necrosis Harsh cell handling or late-stage apoptosis.Handle cells gently. Analyze at an earlier time point.
Weak Annexin V Signal Insufficient calcium in the binding buffer.Ensure the binding buffer contains an adequate concentration of CaCl2.
High Background Non-specific binding of Annexin V.Wash cells thoroughly before and after staining.
Western Blot Analysis

Protocol:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Troubleshooting Guide: Western Blot

IssuePotential CauseSolution
No Signal Inactive antibody or insufficient protein loading.Use a fresh antibody aliquot and ensure adequate protein is loaded.
High Background Insufficient blocking or washing.Increase blocking time and the number of washes.
Non-specific Bands Antibody concentration too high or cross-reactivity.Optimize antibody dilution and use a more specific antibody if necessary.

Visualizations

Signaling Pathways

Isoferulic_Acid_Signaling_Pathways cluster_akt_mtor Akt/mTOR Pathway (Leukemia) cluster_nfkb NF-κB Pathway (Pancreatic Cancer) IFA_akt This compound Akt p-Akt IFA_akt->Akt inhibits mTOR p-mTOR Akt->mTOR Proliferation_akt Cell Proliferation mTOR->Proliferation_akt promotes Apoptosis_akt Apoptosis mTOR->Apoptosis_akt inhibits IFA_nfkb This compound IkBa p-IκBα IFA_nfkb->IkBa inhibits p65 p65 Nuclear Translocation IFA_nfkb->p65 inhibits NFkB NF-κB Activation Apoptosis_nfkb Mitochondria-dependent Apoptosis NFkB->Apoptosis_nfkb inhibits

Caption: Signaling pathways modulated by this compound in cancer cells.

Experimental Workflow

Experimental_Workflow start Select Cancer Cell Line culture Cell Culture & Treatment with This compound start->culture viability Cell Viability Assay (MTT) culture->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) culture->cell_cycle apoptosis Apoptosis Assay (Flow Cytometry) culture->apoptosis western Western Blot Analysis (Protein Expression) culture->western data Data Analysis & Interpretation viability->data cell_cycle->data apoptosis->data western->data conclusion Conclusion data->conclusion

Caption: General experimental workflow for studying this compound's anticancer effects.

References

Technical Support Center: Imaging Studies Involving Isoferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the autofluorescence of isoferulic acid in imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in imaging studies with this compound?

A1: Autofluorescence is the natural emission of light by biological structures or molecules, like this compound, when excited by a light source. This phenomenon can become problematic as it can obscure the specific fluorescent signals from your labels of interest, leading to a low signal-to-noise ratio and potentially inaccurate results.[1] Endogenous sources of autofluorescence in biological samples include molecules such as collagen, elastin, NADH, and riboflavins.[1]

Q2: How can I determine if this compound's autofluorescence is impacting my experiment?

A2: To assess the contribution of autofluorescence, it is crucial to include an unstained control sample in your experimental setup.[1] This control should be prepared in the same manner as your experimental samples, including fixation and any other treatments, but without the addition of your specific fluorescent labels.[1] If you observe significant fluorescence in this unstained sample, it indicates that autofluorescence is a factor that needs to be addressed.

Q3: What is the expected spectral range of this compound's autofluorescence?

Troubleshooting Guide

Issue 1: High background fluorescence obscuring the target signal.

Cause: Autofluorescence from this compound and/or endogenous cellular components.

Solutions:

  • Spectral Separation: If the autofluorescence spectrum of this compound is known or can be determined, select fluorescent probes for your target that have excitation and emission spectra well separated from it. Probes in the red or far-red spectrum are often a good choice as endogenous autofluorescence is typically lower in this range.[1]

  • Chemical Quenching: Employ chemical reagents to reduce autofluorescence. Several options are available, each with its own advantages and disadvantages (see Table 1).

  • Photobleaching: Intentionally expose the sample to high-intensity light before labeling to "burn out" the autofluorescence.[5] This can be particularly effective for reducing background fluorescence.[5]

  • Methodological Adjustments: Optimize your experimental protocol to minimize the generation of autofluorescence. This can include altering your fixation method or reducing the concentration of components like fetal bovine serum (FBS) in your buffers.[1]

Issue 2: Chemical quenching methods are reducing the specific signal from my fluorescent probe.

Cause: Some quenching agents can have a non-specific effect, reducing the fluorescence of both the autofluorescent molecules and your intended label.

Solutions:

  • Titrate Quenching Agent: Reduce the concentration or incubation time of the quenching agent to find a balance between autofluorescence reduction and signal preservation.

  • Change Quenching Method: Switch to a different quenching agent with a different mechanism of action (see Table 1).

  • Apply Quenching Before Staining: For some reagents like TrueBlack®, applying the quencher before antibody staining can minimize its impact on the fluorophore.[6]

  • Computational Subtraction: If quenching is not feasible, use spectral imaging and linear unmixing to computationally separate the autofluorescence signal from your specific probe's signal.

Quantitative Data Summary

Table 1: Comparison of Common Autofluorescence Quenching Methods

MethodTarget Autofluorescence Source(s)AdvantagesDisadvantages
Sodium Borohydride Aldehyde-induced autofluorescenceEffective for reducing fixation-induced background.[7]Can increase red blood cell autofluorescence in formaldehyde-fixed tissue.[6]
Sudan Black B Lipofuscin, other endogenous sourcesVery effective at quenching lipofuscin.[6] Can be used as a dark mask.[8]Can introduce background in red and far-red channels.[6] Must be used in detergent-free washes.[8]
TrueVIEW™ Non-lipofuscin sources (collagen, elastin, red blood cells), aldehyde-inducedEffective on challenging tissues like kidney and spleen.[8] Easy-to-use kit format.[8]Stains tissue blue, which could interfere with some imaging.[8]
TrueBlack® Primarily lipofuscinEffectively quenches lipofuscin with minimal background fluorescence.[6] Can be applied before or after staining.[6]May slightly quench fluorescent dyes.[6]
Copper Sulfate (CuSO₄) LipofuscinCan reduce or eliminate lipofuscin autofluorescence.[9]May slightly reduce the intensity of specific fluorescent labels.[9]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

This protocol is adapted from established methods for reducing autofluorescence caused by glutaraldehyde (B144438) and formaldehyde (B43269) fixation.[7]

  • Rehydration: For paraffin-embedded sections, deparaffinize and rehydrate the tissue to an aqueous solution.

  • Preparation of Quenching Solution: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold Phosphate Buffered Saline (PBS).

  • Incubation: Incubate the slides in the NaBH₄ solution for 20 minutes at room temperature.[7]

  • Washing: Thoroughly wash the slides three times for 5 minutes each in PBS.[7]

  • Proceed with Staining: Continue with your standard immunofluorescence protocol (e.g., blocking, antibody incubations).

Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence

This protocol is effective for reducing autofluorescence from lipofuscin, a common source of background in aged tissues.[6]

  • Rehydration: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) tissue sections to 70% ethanol. For frozen sections, bring them to 70% ethanol.[7]

  • Preparation of Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and then filter to remove any undissolved particles.[7]

  • Incubation: Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in a dark environment.[7]

  • Washing: Extensively wash the slides in PBS or your preferred washing buffer until no more color is seen leaching from the sections.[7]

  • Proceed with Staining: Continue with your immunofluorescence protocol.

Visualizations

autofluorescence_workflow cluster_prep Sample Preparation cluster_imaging Initial Imaging cluster_troubleshooting Troubleshooting cluster_final Final Imaging Start Start with Sample Unstained_Control Prepare Unstained Control Start->Unstained_Control Experimental_Sample Prepare Experimental Sample Start->Experimental_Sample Image_Control Image Unstained Control Unstained_Control->Image_Control Image_Experimental Image Experimental Sample Experimental_Sample->Image_Experimental Assess_AF Assess Autofluorescence (AF) Image_Control->Assess_AF High_AF High AF? Assess_AF->High_AF Optimize_Protocol Optimize Protocol (e.g., change fixation) High_AF->Optimize_Protocol Yes High_AF->Image_Experimental No Chemical_Quench Apply Chemical Quenching Optimize_Protocol->Chemical_Quench Photobleach Perform Photobleaching Chemical_Quench->Photobleach Spectral_Unmix Use Spectral Unmixing Photobleach->Spectral_Unmix Spectral_Unmix->Experimental_Sample Analyze_Data Analyze Data Image_Experimental->Analyze_Data End End Analyze_Data->End

Caption: Workflow for addressing autofluorescence in imaging studies.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Signal IκBα IκBα IKK->IκBα Phosphorylates p65_p50 p65/p50 (NF-κB) IκBα->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates Isoferulic_Acid This compound Isoferulic_Acid->IKK Inhibits Gene_Expression Target Gene Transcription p65_p50_nuc->Gene_Expression

Caption: this compound's inhibition of the NF-κB signaling pathway.[10]

adrenergic_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response alpha1_AR α1-Adrenergic Receptor Gq Gq protein alpha1_AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Response Downstream Effects (e.g., β-endorphin secretion) Ca_release->Response PKC->Response Isoferulic_Acid This compound Isoferulic_Acid->alpha1_AR Activates

Caption: this compound's activation of the α1-adrenergic receptor pathway.

References

Validation & Comparative

Unveiling the In Vivo Anti-Inflammatory Potential of Isoferulic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of isoferulic acid against its isomer, ferulic acid. The information presented is based on preclinical studies, offering insights into its therapeutic potential and mechanisms of action.

Performance Comparison: this compound vs. Ferulic Acid

An early key investigation into the in vivo anti-inflammatory properties of this compound was conducted in a murine model of influenza virus-induced pneumonia. This study directly compared the efficacy of this compound with its more commonly studied isomer, ferulic acid, as well as an extract from Cimicifuga heracleifolia, a plant in which these compounds are naturally found.

The primary endpoints of this study were the levels of interleukin-8 (IL-8), a potent chemoattractant for neutrophils, and the number of neutrophils in the bronchoalveolar lavage (BAL) fluid of infected mice. A reduction in these markers is indicative of a diminished inflammatory response in the lungs.

Table 1: Comparison of the In Vivo Anti-inflammatory Effects of this compound and Ferulic Acid in Influenza Virus-Infected Mice

Treatment GroupDosage (per mouse, daily oral administration)Reduction in IL-8 Levels in BAL FluidReduction in Neutrophil Count in BAL Fluid
This compound 0.125 mgTendency to reduceSignificant reduction
Ferulic Acid 0.5 mgTendency to reduceSignificant reduction
Cimicifuga heracleifolia Extract5 mgTendency to reduceNot specified as significant
Control (Phosphate Buffered Saline) -BaselineBaseline

Data synthesized from Hirabayashi T, et al. Planta Med. 1995.[1]

In this study, both this compound and ferulic acid demonstrated a significant capacity to reduce the influx of neutrophils into the lungs of influenza virus-infected mice.[1] While both compounds showed a tendency to decrease IL-8 levels, the effect of this compound was noteworthy as it was achieved at a considerably lower dose than ferulic acid, suggesting a potentially higher potency.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are the protocols for key in vivo experiments cited in this guide.

Influenza Virus-Induced Pneumonia Model in Mice

This protocol is based on the methodology described in the comparative study of this compound and ferulic acid.

  • Animal Model: Male ICR mice, 4 weeks of age.

  • Inflammation Induction: Mice were intranasally infected with 1,000 plaque-forming units (PFU) of the influenza A/PR/8/34 (H1N1) virus.

  • Treatment Administration:

    • This compound (0.125 mg/mouse/day), ferulic acid (0.5 mg/mouse/day), or Cimicifuga heracleifolia extract (5 mg/mouse/day) were administered orally once daily.

    • The control group received phosphate-buffered saline (PBS).

  • Sample Collection: Two days post-infection, mice were euthanized, and bronchoalveolar lavage (BAL) was performed to collect fluid from the lungs.

  • Outcome Measures:

    • IL-8 Levels: The concentration of murine IL-8 in the BAL fluid was quantified using an antibody-sandwich enzyme-linked immunosorbent assay (ELISA).

    • Neutrophil Count: The number of neutrophils in the BAL fluid was determined by microscopic examination of stained cytospin preparations.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound are mediated through the modulation of specific signaling pathways within cells. The following diagrams, generated using the DOT language, illustrate a key anti-inflammatory signaling pathway potentially modulated by this compound and the general workflow of the in vivo experiments described.

experimental_workflow cluster_induction Inflammation Induction cluster_treatment Treatment Groups cluster_assessment Outcome Assessment (Day 2) induction Intranasal Inoculation with Influenza A Virus IFA This compound (0.125 mg/day) induction->IFA FA Ferulic Acid (0.5 mg/day) induction->FA Control Vehicle (PBS) induction->Control BAL Bronchoalveolar Lavage (BAL) Fluid Collection IFA->BAL FA->BAL Control->BAL ELISA IL-8 Quantification (ELISA) BAL->ELISA Neutrophil Neutrophil Counting BAL->Neutrophil

Caption: Experimental workflow for in vivo validation of this compound's anti-inflammatory effects.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cellular Response cluster_nucleus Nucleus Influenza Influenza Virus IKK IKK Activation Influenza->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Genes Pro-inflammatory Gene Transcription (e.g., IL-8) NFkB->Genes IFA This compound IFA->IKK Inhibition

References

Cross-validation of different analytical methods for isoferulic acid quantification.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of different analytical methods for the quantification of isoferulic acid, a phenolic compound of significant interest in pharmaceutical and nutraceutical research. The following sections detail the experimental protocols and performance data of four key analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). All quantitative data is summarized for clear comparison, and signaling pathways associated with this compound's biological activity are visualized.

Introduction to this compound and its Quantification

This compound (3-hydroxy-4-methoxycinnamic acid) is a positional isomer of ferulic acid and a derivative of cinnamic acid. It is found in various plant sources and has garnered attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Accurate and precise quantification of this compound in various matrices, such as biological fluids, plant extracts, and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and understanding its mechanism of action. This guide compares the most common analytical methods employed for this purpose, highlighting their strengths and weaknesses to aid researchers in selecting the most appropriate technique for their specific needs.

Comparative Analysis of Analytical Methods

The performance of each analytical method is evaluated based on key validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table summarizes the quantitative data gathered from various studies.

Analytical MethodLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (% Recovery)Precision (RSD %)
HPLC-UV 0.1 - 100[1]0.0340.1[1]98.3[1]< 15
UPLC-MS/MS 0.003 - 4.8 (nM)[2]0.001 - 0.015 (nM)[2]0.003 - 0.05 (nM)[2]61 - 100[2]4 - 18[2]
GC-MS *1 - 100[3][4]0.15[3][4]0.50[3][4]Not Reported2.7 - 5.4[3]
Capillary Electrophoresis 5 - 100[5]1.55.0[5]Not Reported< 2.0[5]

*Note: Data for GC-MS is based on studies of ferulic acid, the isomer of this compound, due to limited direct data for this compound. Given their structural similarity, these values provide a reasonable estimate of performance.

Experimental Workflows and Protocols

A general experimental workflow for the quantification of this compound is depicted below, followed by detailed protocols for each analytical method.

Experimental Workflow for this compound Quantification General Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis SampleCollection Sample Collection (e.g., Plasma, Plant Extract) Extraction Extraction (e.g., LLE, SPE) SampleCollection->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC-UV Extraction->HPLC UPLC UPLC-MS/MS Extraction->UPLC CE Capillary Electrophoresis Extraction->CE GC GC-MS Derivatization->GC DataAcquisition Data Acquisition HPLC->DataAcquisition UPLC->DataAcquisition GC->DataAcquisition CE->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for this compound quantification.

High-Performance Liquid Chromatography (HPLC-UV)

Protocol:

  • Sample Preparation: Plasma samples can be deproteinized using an acid like trifluoroacetic acid, followed by centrifugation. The supernatant is then directly injected into the HPLC system.[1]

  • Instrumentation: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, water, and an acid (e.g., acetic acid or phosphoric acid) to control the pH.[1]

  • Detection: UV detection is typically set at the wavelength of maximum absorbance for this compound, which is around 321 nm.[1]

  • Quantification: A calibration curve is generated by plotting the peak area of this compound against known concentrations of standard solutions.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Protocol:

  • Sample Preparation: Similar to HPLC, plasma or urine samples undergo protein precipitation. This is often followed by a liquid-liquid extraction or solid-phase extraction (SPE) for cleaner samples.

  • Instrumentation: A UPLC system equipped with a C18 column is coupled to a tandem mass spectrometer.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid, is often employed.[2]

  • Detection: Mass spectrometry is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

  • Quantification: An internal standard is typically used, and a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol (based on ferulic acid analysis):

  • Sample Preparation: This method requires a derivatization step to increase the volatility of the acidic analyte. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is common. Prior to derivatization, extraction from the sample matrix is necessary.[3]

  • Instrumentation: A gas chromatograph with a capillary column (e.g., HP-5MS) is connected to a mass spectrometer.[3]

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is applied to the GC oven to separate the compounds.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification, targeting specific ions of the derivatized this compound.

  • Quantification: Similar to UPLC-MS/MS, an internal standard and a calibration curve are used for quantification.

Capillary Electrophoresis (CE)

Protocol (based on phenolic acid analysis):

  • Sample Preparation: Samples are typically diluted in the background electrolyte (BGE) and filtered before injection.

  • Instrumentation: A capillary electrophoresis system with a fused-silica capillary is used.

  • Background Electrolyte (BGE): A buffer solution, such as borate (B1201080) buffer, is used as the BGE. The pH of the BGE is a critical parameter for separation.[5]

  • Separation Voltage: A high voltage is applied across the capillary to drive the separation of the charged analytes.

  • Detection: On-column UV detection at a specific wavelength is the most common detection method.

  • Quantification: The peak area is proportional to the concentration, and a calibration curve is used for quantification.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating key intracellular signaling pathways. Understanding these pathways is crucial for drug development professionals.

Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. This compound has been reported to inhibit this pathway in cancer cells, leading to cell cycle arrest and apoptosis.

Akt/mTOR Signaling Pathway Inhibition of Akt/mTOR Pathway by this compound IFA This compound PI3K PI3K IFA->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a central role in regulating the inflammatory response. This compound has demonstrated anti-inflammatory effects by suppressing the activation of this pathway.

NF-kB Signaling Pathway Inhibition of NF-κB Pathway by this compound IFA This compound IKK IKK IFA->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Caption: this compound suppresses the NF-κB signaling pathway.

Conclusion and Recommendations

The choice of an analytical method for this compound quantification depends on the specific requirements of the study.

  • HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control and quantification in relatively simple matrices where high sensitivity is not the primary concern.

  • UPLC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies, such as pharmacokinetics, where trace-level detection in complex biological fluids is required.[2]

  • GC-MS , while requiring a derivatization step, provides excellent separation and quantification capabilities, particularly for isomeric compounds. It can be a valuable alternative when HPLC or UPLC systems are not available.[3]

  • Capillary Electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent consumption, making it a "green" analytical alternative. It is well-suited for the analysis of charged molecules in aqueous samples.

For researchers in drug discovery and development, UPLC-MS/MS is highly recommended for its superior sensitivity and specificity in analyzing biological samples. For routine analysis and quality control of bulk substances or formulations, HPLC-UV provides a reliable and economical solution. GC-MS and CE offer alternative approaches with their own unique advantages, particularly in terms of separation efficiency and environmental friendliness, respectively. The selection of the optimal method should be based on a careful consideration of the analytical needs, sample matrix, available instrumentation, and budget.

References

A Comparative Analysis of Isoferulic Acid's Hypoglycemic Effects for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypoglycemic effects of isoferulic acid with its structural isomer, ferulic acid, and the anti-glycation agent, aminoguanidine (B1677879). The information is based on published findings and presented with supporting experimental data to facilitate the replication and advancement of research in this area.

Executive Summary

This compound, a phenolic compound, has demonstrated notable hypoglycemic properties in preclinical studies. Its mechanism of action involves enhancing glucose uptake in peripheral tissues and suppressing hepatic glucose production. This guide compares its efficacy and mechanisms with ferulic acid, another well-studied phenolic acid, and aminoguanidine, a compound known for its inhibitory effects on the formation of advanced glycation end-products (AGEs). All three compounds have shown potential in managing hyperglycemia, albeit through partially distinct molecular pathways.

Quantitative Data Comparison

The following tables summarize the quantitative data on the hypoglycemic effects of this compound, ferulic acid, and aminoguanidine from in vivo studies using streptozotocin (B1681764) (STZ)-induced diabetic rat models.

Table 1: Effect on Plasma Glucose Levels in STZ-Induced Diabetic Rats

CompoundDoseRoute of AdministrationDurationChange in Plasma GlucoseReference
This compound 5.0 mg/kgIntravenous (single dose)30 minutesDose-dependent reduction[1]
10.0 mg/kgIntravenous (single dose)30 minutesSignificant reduction[1]
5.0 mg/kgIntravenous (repeated)1 day↓ 10.9 ± 0.5 mmol/L[1]
Ferulic Acid 150 or 300 mg/kgOral5 weeksSignificant decrease[2]
Aminoguanidine 1 g/L in drinking waterOral2 weeks↓ from 462.3 ± 18.6 to 295.9 ± 50.69 mg/dL[3]

Table 2: Effect on Key Markers of Glucose Homeostasis

CompoundModelKey FindingsReference
This compound STZ-diabetic rats↑ GLUT4 mRNA in soleus muscle↓ PEPCK mRNA in liver[1]
Ferulic Acid Palmitate-treated L6 cells↑ GLUT4 translocation↑ IRS-1/Akt and AMPK phosphorylation[4]
Aminoguanidine STZ-diabetic ratsNo significant effect on HbA1c[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the published literature are provided below to aid in the replication of findings.

Induction of Diabetes in Animal Models
  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Inducing Agent: A single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 55-65 mg/kg body weight, dissolved in a citrate (B86180) buffer (pH 4.5).

  • Confirmation of Diabetes: Blood glucose levels are measured after a specific period (e.g., 48-72 hours) post-STZ injection. Rats with fasting blood glucose levels above a certain threshold (e.g., >300 mg/dL) are considered diabetic and selected for the study.[3]

In Vivo Hypoglycemic Activity Assessment
  • Drug Administration: Test compounds (this compound, ferulic acid, or aminoguanidine) are administered via the specified route (e.g., intravenous, oral gavage) at various doses.

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at predetermined time points after drug administration. Plasma glucose concentrations are measured using a glucose oxidase method.

  • Data Analysis: Changes in blood glucose levels are compared between the treated and vehicle control groups. Statistical significance is determined using appropriate tests (e.g., t-test, ANOVA).

In Vitro Glucose Uptake Assay
  • Cell Line: Differentiated L6 myotubes or 3T3-L1 adipocytes are commonly used.

  • Procedure:

    • Cells are serum-starved and then incubated with the test compound at various concentrations for a specific duration.

    • Glucose uptake is initiated by adding a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose.

    • After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: Glucose uptake is expressed as a percentage of the control (untreated cells).

Gene Expression Analysis (qRT-PCR)
  • Tissue/Cell Collection: Liver or soleus muscle tissues from experimental animals or cultured cells are collected.

  • RNA Extraction: Total RNA is isolated using a suitable method (e.g., TRIzol reagent).

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • Quantitative PCR: Real-time PCR is performed using gene-specific primers for target genes (e.g., GLUT4, PEPCK) and a housekeeping gene (e.g., β-actin) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Signaling Pathways and Mechanisms of Action

The hypoglycemic effects of this compound, ferulic acid, and aminoguanidine are mediated by their influence on distinct signaling pathways.

This compound Signaling Pathway

This compound appears to exert its hypoglycemic effect through a multi-pronged approach that enhances glucose uptake in peripheral tissues and suppresses glucose production in the liver. A key aspect of its mechanism involves the regulation of glucose transporter type 4 (GLUT4) and the gluconeogenic enzyme, phosphoenolpyruvate (B93156) carboxykinase (PEPCK).

Isoferulic_Acid_Pathway cluster_muscle Skeletal Muscle cluster_liver Liver IFA_muscle This compound GLUT4_mRNA GLUT4 mRNA Expression IFA_muscle->GLUT4_mRNA Upregulates GLUT4_translocation GLUT4 Translocation to Membrane GLUT4_mRNA->GLUT4_translocation Glucose_Uptake_muscle Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake_muscle Hypoglycemia Hypoglycemic Effect Glucose_Uptake_muscle->Hypoglycemia IFA_liver This compound PEPCK_mRNA PEPCK mRNA Expression IFA_liver->PEPCK_mRNA Downregulates Gluconeogenesis Hepatic Gluconeogenesis PEPCK_mRNA->Gluconeogenesis Glucose_Output Decreased Glucose Output Gluconeogenesis->Glucose_Output Glucose_Output->Hypoglycemia IFA_main This compound

Caption: this compound's dual action on muscle and liver glucose metabolism.

Ferulic Acid Signaling Pathway

Ferulic acid shares structural similarities with this compound and also exhibits potent hypoglycemic effects. Its mechanism is well-documented to involve the activation of the PI3K/Akt and AMPK signaling pathways, which are central regulators of glucose metabolism and insulin (B600854) sensitivity.

Ferulic_Acid_Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_AMPK AMPK Pathway FA Ferulic Acid IRS1 IRS-1 FA->IRS1 Activates AMPK AMPK FA->AMPK Activates PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 AMPK->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Caption: Ferulic acid activates key insulin signaling pathways.

Aminoguanidine Mechanism of Action

Aminoguanidine's primary role in the context of diabetes is the inhibition of advanced glycation end-product (AGE) formation. While not a direct hypoglycemic agent in the same manner as isoferulic and ferulic acid, its action can mitigate some of the long-term complications associated with chronic hyperglycemia.

Aminoguanidine_Pathway Glucose Excess Glucose AGEs Advanced Glycation End-products (AGEs) Glucose->AGEs Proteins Proteins Proteins->AGEs Complications Diabetic Complications AGEs->Complications Aminoguanidine Aminoguanidine Aminoguanidine->AGEs Inhibits Formation

Caption: Aminoguanidine's role in inhibiting AGE formation.

Conclusion

This compound presents a promising avenue for the development of novel hypoglycemic agents. Its mechanism of action, involving both enhanced peripheral glucose uptake and reduced hepatic glucose output, offers a balanced approach to glycemic control. In comparison, ferulic acid operates through well-defined insulin signaling pathways, making it a valuable tool for studying insulin resistance. Aminoguanidine, while not a direct glucose-lowering agent, addresses a critical downstream consequence of hyperglycemia. Further research, particularly head-to-head clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the management of diabetes mellitus.

References

Isoferulic Acid's Anti-Cancer Efficacy: A Comparative Analysis Across Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 4, 2025

A comprehensive review of recent studies reveals that isoferulic acid (IFA), a natural phenolic compound, exhibits significant anti-cancer properties across various cancer cell lines. This guide synthesizes key findings on its efficacy and mechanisms of action in leukemia, renal carcinoma, and pancreatic cancer, providing researchers, scientists, and drug development professionals with a comparative overview of its therapeutic potential.

I. Comparative Efficacy of this compound

This compound has demonstrated a consistent ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in a dose-dependent manner across different cancer types. The specific effects and concentrations used in key studies are summarized below.

Table 1: Effect of this compound on Cancer Cell Viability and Proliferation
Cancer TypeCell Line(s)Treatment ConcentrationsObserved EffectCitation(s)
LeukemiaRaji, K562, Jurkat5, 15, 45 µMDose-dependent inhibition of cell proliferation.[1][2]
Renal CarcinomaA-498Not specifiedDose-dependent inhibition of cell proliferation.[3]
Pancreatic CancerNot specified6.25, 12.5, 25 µMReduced cell viability and inhibited proliferation and migration.[4]
Table 2: Apoptotic and Cell Cycle Effects of this compound
Cancer TypeCell Line(s)Key ObservationsCitation(s)
LeukemiaRaji, K562, JurkatInduced apoptosis and triggered G2/M phase cell cycle arrest.[1][2][5][6][7][8][1][2][5][6][7][8]
Renal CarcinomaA-498Promoted apoptosis.[3]
Pancreatic CancerNot specifiedInduced apoptosis in a mitochondria-dependent manner.[4]

II. Mechanisms of Action: A Look at Signaling Pathways

The anti-cancer effects of this compound are attributed to its ability to modulate key signaling pathways involved in cell growth, survival, and apoptosis.

In leukemia cells, this compound has been shown to inhibit the Akt/mTOR signaling pathway.[1][2][6][7][8] This pathway is a central regulator of cell proliferation, and its inhibition leads to cell cycle arrest and apoptosis.[1]

Akt_mTOR_Pathway IFA This compound Akt Akt IFA->Akt inhibits mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

This compound inhibits the Akt/mTOR signaling pathway in leukemia cells.

For renal carcinoma , this compound downregulates the expression of β-catenin and c-Myc, key components of the Wnt signaling pathway, which is often dysregulated in cancer.[3]

Wnt_Pathway IFA This compound beta_catenin β-catenin IFA->beta_catenin downregulates c_Myc c-Myc IFA->c_Myc downregulates Proliferation Cell Proliferation beta_catenin->Proliferation promotes c_Myc->Proliferation promotes

This compound downregulates β-catenin and c-Myc in renal carcinoma cells.

In pancreatic cancer , the compound has been found to suppress the NF-κB signaling pathway by inhibiting the nuclear translocation of p65.[4] This leads to mitochondria-dependent apoptosis.[4]

NFkB_Pathway IFA This compound IkBa p-IĸBα IFA->IkBa downregulates p65 p65 Nuclear Translocation IkBa->p65 inhibits NFkB NF-κB Pathway p65->NFkB activates Apoptosis Mitochondria-Dependent Apoptosis NFkB->Apoptosis inhibits Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_mechanism Mechanistic Studies start Cancer Cell Lines (e.g., Jurkat, A-498) treatment Treatment with This compound (Varying Concentrations) start->treatment viability Cell Viability/Proliferation (CCK-8, Trypan Blue) treatment->viability apoptosis Apoptosis Analysis (Annexin V/PI, TUNEL) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle migration Migration/Invasion (Wound Healing) treatment->migration western_blot Western Blotting (Protein Expression) apoptosis->western_blot cell_cycle->western_blot

References

A Comparative Guide to the Biological Performance of Natural Isoferulic Acid and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of natural isoferulic acid against its synthetic derivatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in making informed decisions regarding the selection of these compounds for further investigation.

Introduction to this compound

This compound (3-hydroxy-4-methoxycinnamic acid) is a phenolic compound and an isomer of the well-studied ferulic acid.[1][2] It is naturally found in various plants, such as those belonging to the Cimicifuga genus.[3][4] Like other hydroxycinnamic acids, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[5][6] While natural this compound has demonstrated significant therapeutic potential, synthetic modifications are being explored to enhance its bioactivity and bioavailability. This guide will delve into the comparative biological performance of natural this compound and its synthetic or semi-synthetic counterparts.

Data Presentation: Biological Activity Comparison

The following tables summarize the quantitative data from various biological assays, comparing the activity of natural this compound with its synthetic derivatives and positive controls.

Table 1: Antioxidant Activity of Natural this compound
Assay TypeTest SubstanceIC50 ValueReference
DPPH Radical ScavengingNatural this compound4.58 ± 0.17 µg/mL[2][3]
ABTS Radical ScavengingNatural this compound1.08 ± 0.01 µg/mL[2][3]
Hydroxyl Radical ScavengingNatural this compound1.57 ± 0.2 µg/mL[2][3]
Superoxide Anion ScavengingNatural this compound13.33 ± 0.49 µg/mL[2][3]
Lipid Peroxidation InhibitionNatural this compound7.30 ± 0.57 µg/mL[2][3]
Table 2: Comparative Antioxidant Activity of this compound and its Metal Complexes (Synthetic Derivatives)
Assay TypeTest SubstanceIC50 Value (µM)Reference
DPPH Radical ScavengingNatural this compound (IFA)365.27[7]
DPPH Radical ScavengingMg(II) IFA Complex153.50[7]
DPPH Radical ScavengingMn(II)/Na(I) IFA Complex149.00[7]

Note: A lower IC50 value indicates a higher antioxidant activity.

Table 3: Anticancer Activity of Natural this compound
Cell LineAssay TypeIC50 Value (µM)Reference
Pancreatic Cancer Cells (PANC-1)CCK-8~12.5-25[8]
Human Leukemia Cells (Jurkat)MTTNot specified[9]
Human Leukemia Cells (K562)MTTNot specified[9]
Human Leukemia Cells (Raji)MTTNot specified[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antioxidant Assays
  • Reagent Preparation : A stock solution of DPPH is prepared in methanol (B129727) or ethanol (B145695) (typically 0.1 mM).[10][11]

  • Sample Preparation : The test compounds (natural this compound, synthetic derivatives) are dissolved in a suitable solvent to prepare a series of dilutions.[10] A known antioxidant like ascorbic acid is used as a positive control.[12]

  • Reaction : A defined volume of each sample dilution is mixed with an equal volume of the DPPH working solution in a cuvette or a 96-well plate.[10][11] A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[10][11]

  • Measurement : The absorbance of each reaction is measured at 517 nm using a spectrophotometer or a microplate reader.[10][12]

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[13] The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of % inhibition against concentration.[14]

  • ABTS Radical Cation (ABTS•+) Generation : An ABTS stock solution (e.g., 7 mM) is mixed with a potassium persulfate solution (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[1][15][16]

  • Working Solution Preparation : Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[1][4]

  • Reaction : A small volume of the test sample at various concentrations is added to a defined volume of the ABTS•+ working solution.[1][17]

  • Incubation : The mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.[1]

  • Measurement : The absorbance is read at 734 nm.[15][17]

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Anticancer Assay
  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[18][19]

  • Compound Treatment : The cells are treated with various concentrations of this compound or its derivatives and incubated for a specific duration (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition : After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[20]

  • Formazan (B1609692) Solubilization : The medium is removed, and a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.[18][20]

  • Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Anti-inflammatory Assay
  • Cell Culture : Murine macrophage cell line RAW264.7 is cultured under standard conditions.[6][21]

  • Stimulation and Treatment : The cells are pre-treated with different concentrations of this compound or its derivatives for a certain period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or infected with a virus.[6][21]

  • Supernatant Collection : After incubation, the cell culture supernatant is collected.[21]

  • Cytokine Measurement : The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[21]

  • Analysis : The inhibitory effect of the test compounds on cytokine production is determined by comparing the cytokine levels in treated cells with those in untreated, stimulated cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow_for_Biological_Assays cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Natural_IFA Natural this compound (Extraction/Purification) Antioxidant Antioxidant Assays (DPPH, ABTS) Natural_IFA->Antioxidant Anti_inflammatory Anti-inflammatory Assays (Cytokine Inhibition) Natural_IFA->Anti_inflammatory Anticancer Anticancer Assays (MTT) Natural_IFA->Anticancer Synthetic_Derivatives Synthetic Derivatives (Chemical Synthesis) Synthetic_Derivatives->Antioxidant Synthetic_Derivatives->Anti_inflammatory Synthetic_Derivatives->Anticancer IC50 IC50 Value Determination Antioxidant->IC50 Anti_inflammatory->IC50 Anticancer->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: General experimental workflow for comparing the biological activities of this compound.

Isoferulic_Acid_Anticancer_Signaling_Pathway cluster_cell Pancreatic Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondria Mitochondria IFA This compound IKK IKK IFA->IKK Inhibits MMP ↓ Mitochondrial Membrane Potential IFA->MMP IkBa_p P-IκBα IKK->IkBa_p Phosphorylates IkBa_p65 IκBα-p65 IkBa_p65->IKK p65 p65 IkBa_p->p65 Releases p65_nuc p65 p65->p65_nuc Translocates Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) p65_nuc->Gene_Transcription Activates Apoptosis Apoptosis MMP->Apoptosis Isoferulic_Acid_Akt_mTOR_Signaling_Pathway cluster_cell Human Leukemia Cell IFA This compound Akt Akt IFA->Akt Inhibits G2M_Arrest G2/M Phase Arrest IFA->G2M_Arrest Apoptosis Apoptosis IFA->Apoptosis mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

References

Isoferulic Acid: A Potential Challenger to Conventional Anti-Diabetic Therapies?

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of research suggests that isoferulic acid, a phenolic compound found in various plants, exhibits significant anti-diabetic properties, positioning it as a subject of interest for the development of novel therapeutic strategies. This guide provides a comprehensive comparison of this compound's efficacy against standard anti-diabetic drugs, supported by experimental data, for researchers, scientists, and drug development professionals.

In Vivo Efficacy: Blood Glucose Reduction

Studies in animal models of diabetes have demonstrated the glucose-lowering effects of this compound. A key study utilizing a streptozotocin (B1681764) (STZ)-induced diabetic rat model, which mimics type 1 diabetes, revealed a dose-dependent reduction in plasma glucose levels following a single intravenous injection of this compound.[1][2] Repeated administration also led to a significant decrease in plasma glucose.[1][2]

While direct comparative studies between this compound and standard drugs like metformin (B114582) or glibenclamide are limited, research on the closely related compound, ferulic acid, provides valuable context. In STZ-induced diabetic rats, ferulic acid administration has been shown to significantly reduce blood glucose and HbA1c levels, with an efficacy comparable to the standard drug glibenclamide.

Table 1: In Vivo Blood Glucose Reduction in STZ-Induced Diabetic Rats

CompoundDoseRoute of AdministrationDurationAnimal ModelKey FindingsReference
This compound 5.0 mg/kgIntravenous (single dose)30 minutesWistar RatsDose-dependent decrease in plasma glucose.[1][2]
This compound 10.0 mg/kgIntravenous (single dose)30 minutesWistar RatsSignificant decrease in plasma glucose.[1][2]
This compound 5.0 mg/kgIntravenous (repeated)1 dayWistar RatsSignificant lowering of plasma glucose.[1][2]

In Vitro Efficacy: Enhancement of Glucose Uptake

The mechanism behind this compound's anti-diabetic action appears to involve the enhancement of glucose utilization in peripheral tissues. In vitro experiments using isolated soleus muscles from STZ-diabetic rats have shown that this compound stimulates glucose uptake in a concentration-dependent manner.[1][2] This effect is crucial as impaired glucose uptake by muscle and fat tissues is a hallmark of insulin (B600854) resistance.

Research on ferulic acid in L6 myotubes, a cell line commonly used to study skeletal muscle glucose metabolism, indicates that it can significantly increase glucose uptake, particularly in insulin-resistant conditions.[3] This effect is mediated, at least in part, through the activation of key signaling pathways involved in glucose transport.

Table 2: In Vitro Glucose Uptake in Isolated Rat Soleus Muscle

CompoundConcentrationTissue ModelKey FindingsReference
This compound 10.0 µmol/LIsolated Soleus Muscle (STZ-diabetic rats)Significant increase in glucose uptake.[1][2]
This compound 100.0 µmol/LIsolated Soleus Muscle (STZ-diabetic rats)Significant increase in glucose uptake.[1][2]

Mechanistic Insights: Signaling Pathways

The anti-diabetic effects of this compound and related compounds are believed to be mediated through the modulation of critical intracellular signaling pathways that regulate glucose homeostasis. One of the primary pathways implicated is the PI3K/Akt signaling pathway , which is central to insulin's metabolic effects, including the translocation of glucose transporter 4 (GLUT4) to the cell surface, leading to glucose uptake.

Studies on ferulic acid have shown that it can activate the PI3K/Akt pathway, leading to increased GLUT4 expression at the plasma membrane and enhanced glucose uptake in muscle cells.[3] Additionally, ferulic acid has been found to activate the AMP-activated protein kinase (AMPK) pathway , another key regulator of cellular energy metabolism that can stimulate glucose uptake independently of insulin.[3] The synergistic action on these parallel pathways may contribute to its potent anti-diabetic effects.[4][5] this compound is also known to inhibit hepatic gluconeogenesis by downregulating the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in glucose production.[1][2]

G Potential Signaling Pathways of this compound in Glucose Uptake IFA This compound IR Insulin Receptor IFA->IR Activates AMPK AMPK IFA->AMPK Activates PEPCK PEPCK (in Liver) IFA->PEPCK Inhibits (mRNA expression) IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Promotes Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake AMPK->GLUT4_translocation Promotes Gluconeogenesis Decreased Hepatic Gluconeogenesis PEPCK->Gluconeogenesis

Caption: Putative signaling pathways modulated by this compound to enhance glucose uptake.

Experimental Protocols

In Vivo Study: Antihyperglycemic Action in STZ-Induced Diabetic Rats[1][2]
  • Animal Model: Male Wistar rats are induced with diabetes via a single intraperitoneal injection of streptozotocin (STZ). Rats with fasting blood glucose levels above a predetermined threshold are selected for the study.

  • Treatment Groups:

    • Diabetic control (vehicle)

    • This compound (e.g., 1.0, 5.0, 10.0 mg/kg)

    • (Optional) Positive control (e.g., metformin or glibenclamide)

  • Drug Administration: this compound is dissolved in a suitable vehicle and administered intravenously or orally.

  • Blood Glucose Measurement: Blood samples are collected from the tail vein at specified time points (e.g., 0, 30, 60, 120 minutes) after drug administration. Plasma glucose concentrations are determined using a glucose oxidase method.

  • Data Analysis: The percentage reduction in blood glucose is calculated and compared between groups using appropriate statistical tests (e.g., ANOVA).

G Experimental Workflow for In Vivo Antihyperglycemic Study start Start diabetes_induction Induce Diabetes in Rats (STZ Injection) start->diabetes_induction grouping Group Animals diabetes_induction->grouping treatment Administer Treatment (this compound / Control) grouping->treatment blood_sampling Collect Blood Samples (at various time points) treatment->blood_sampling glucose_measurement Measure Plasma Glucose blood_sampling->glucose_measurement data_analysis Analyze Data glucose_measurement->data_analysis end End data_analysis->end

Caption: Workflow for assessing the in vivo anti-diabetic efficacy of this compound.

In Vitro Study: Glucose Uptake in L6 Myotubes (Adapted from a protocol for ferulic acid)[3]
  • Cell Culture: Rat L6 myoblasts are cultured and differentiated into myotubes.

  • Induction of Insulin Resistance (Optional): Myotubes can be treated with agents like palmitic acid to induce an insulin-resistant state.

  • Treatment: Differentiated myotubes are treated with various concentrations of this compound for a specified duration.

  • Glucose Uptake Assay:

    • Cells are incubated with a fluorescently labeled glucose analog (e.g., 2-NBDG).

    • After incubation, the uptake is stopped, and excess 2-NBDG is washed away.

    • The fluorescence intensity within the cells is measured using a fluorescence microplate reader, which is proportional to the amount of glucose taken up.

  • Data Analysis: Glucose uptake in this compound-treated cells is compared to control cells (and positive controls like insulin or metformin).

Conclusion

The available experimental data indicates that this compound holds promise as an anti-diabetic agent. Its ability to lower blood glucose in vivo and stimulate glucose uptake in vitro, likely through the modulation of the PI3K/Akt and AMPK signaling pathways, warrants further investigation. Direct, head-to-head comparative studies with standard anti-diabetic drugs are essential to fully elucidate its therapeutic potential and position it within the current landscape of diabetes management. The detailed protocols provided herein offer a framework for conducting such critical research.

References

The Unexplored Synergies of Isoferulic Acid: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of isoferulic acid's bioactivities and explores its potential for synergistic therapeutic applications. While direct research on the synergistic effects of this compound remains limited, this document extrapolates its potential by comparing its known biological activities with the well-documented synergistic effects of its structural isomer, ferulic acid.

This compound, a phenolic compound and an isomer of the widely studied ferulic acid, has demonstrated significant potential as a standalone therapeutic agent. Exhibiting antioxidant, anti-inflammatory, and anticancer properties, its capacity to work in concert with other phytochemicals presents a promising, yet underexplored, frontier in drug development. This guide synthesizes the available data on this compound's bioactivities and draws parallels with ferulic acid to illuminate potential synergistic combinations and therapeutic avenues.

Comparative Bioactivity Profile: this compound vs. Ferulic Acid

While both this compound and ferulic acid exhibit a range of beneficial biological effects, their efficacy can differ. A key distinction lies in their anti-inflammatory properties. One study directly comparing the two found that both compounds inhibit the production of macrophage inflammatory protein-2 (MIP-2) in response to respiratory syncytial virus (RSV) infection in a dose-dependent manner, suggesting comparable anti-inflammatory potential in this context.[1]

The antioxidant capacity of this compound has been systematically evaluated, providing a baseline for its potential to mitigate oxidative stress, a key factor in many chronic diseases.[2] Understanding these individual potencies is the first step in identifying phytochemicals that could produce a synergistic effect, where the combined therapeutic benefit is greater than the sum of the individual effects.

Quantitative Analysis of this compound's Bioactivities

To facilitate a clear comparison, the following tables summarize the available quantitative data on the antioxidant and anticancer activities of this compound.

Table 1: In Vitro Antioxidant Activity of this compound

AssayIC50 (µg/mL)Positive Control (IC50 µg/mL)
Lipid Peroxidation7.30 ± 0.57Trolox, BHA (Not specified)
DPPH Radical Scavenging4.58 ± 0.17Trolox, BHA (Not specified)
ABTS Radical Scavenging1.08 ± 0.01Trolox, BHA (Not specified)
Reducing Power (Fe3+)8.84 ± 0.43Trolox, BHA (Not specified)
Reducing Power (Cu2+)7.69 ± 0.39Trolox, BHA (Not specified)
Hydroxyl Radical Scavenging1.57 ± 0.20Trolox, BHA (Not specified)
Superoxide Anion Radical Scavenging13.33 ± 0.49Trolox, BHA (Not specified)
Data from Wang et al. (2011). BHA: Butylated hydroxyanisole.[2]

Table 2: Anticancer Activity of this compound

Cell LineCancer TypeKey FindingsSignaling Pathway
Pancreatic Cancer CellsPancreatic CancerReduced cell viability, induced apoptosis, inhibited proliferation and migration.[3]NF-κB
Raji, K562, JurkatLeukemiaInhibited cell viability, induced apoptosis, triggered G2/M phase cell cycle arrest.[4]Akt/mTOR
A-498Renal CarcinomaInhibited proliferation, induced apoptosis.[5]Wnt/β-catenin/c-Myc

Experimental Protocols: A Methodological Overview

For researchers looking to build upon existing findings, the following are summaries of the experimental protocols used in key studies on this compound.

In Vitro Antioxidant Activity Assays[2]
  • Lipid Peroxidation Assay: The thiobarbituric acid reactive substances (TBARS) method was used to measure the inhibition of lipid peroxidation in a linoleic acid emulsion.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The scavenging activity was determined by measuring the decrease in absorbance of a DPPH solution after the addition of this compound.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The scavenging of the ABTS radical cation was measured spectrophotometrically.

  • Reducing Power Assays (Fe³⁺ and Cu²⁺): The ability of this compound to reduce ferric and cupric ions was determined by measuring the formation of colored complexes.

  • Hydroxyl and Superoxide Anion Radical Scavenging Assays: Specific assays were used to measure the scavenging capacity of this compound against these reactive oxygen species.

Anticancer Activity Assays
  • Cell Viability and Proliferation: Assays such as the Cell Counting Kit-8 (CCK-8) and colony formation assays were used to assess the effect of this compound on cancer cell growth.[5]

  • Apoptosis Detection: Annexin V-FITC/propidium iodide (PI) double staining followed by flow cytometry was employed to quantify apoptotic cells. Western blotting was used to measure the levels of apoptosis-related proteins like cleaved PARP and cleaved caspase-3.[3][5]

  • Cell Cycle Analysis: Flow cytometry with PI staining was used to analyze the distribution of cells in different phases of the cell cycle.[4]

  • Western Blotting for Signaling Pathway Analysis: The expression and phosphorylation levels of key proteins in signaling pathways such as NF-κB, Akt/mTOR, and Wnt/β-catenin were determined by Western blotting to elucidate the mechanism of action.[3][4][5]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams have been generated using Graphviz.

G Conceptual Workflow for Assessing Synergy cluster_0 Phase 1: Individual Compound Screening cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Synergy Analysis cluster_3 Phase 4: Mechanism Elucidation A Select Phytochemicals (e.g., Quercetin, Curcumin) B Determine Individual Bioactivity (IC50, EC50) A->B D Design Combination Ratios (e.g., Isobologram analysis) B->D C This compound Individual Bioactivity C->B E Assess Combined Effect on Biological Endpoint D->E F Calculate Combination Index (CI) CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism E->F G Identify Synergistic Combinations F->G H Investigate Molecular Mechanisms (Signaling Pathway Analysis) G->H I Validate in Preclinical Models H->I

Caption: Conceptual workflow for identifying and validating synergistic phytochemical combinations.

G This compound's Anticancer Signaling Pathways cluster_0 NF-κB Pathway (Pancreatic Cancer) cluster_1 Akt/mTOR Pathway (Leukemia) cluster_2 Wnt/β-catenin Pathway (Renal Carcinoma) IFA1 This compound p65_nuc p65 Nuclear Translocation IFA1->p65_nuc inhibits NFkB_act NF-κB Activation p65_nuc->NFkB_act leads to Prolif_Mig Proliferation & Migration NFkB_act->Prolif_Mig promotes Apoptosis1 Apoptosis NFkB_act->Apoptosis1 inhibits IFA2 This compound Akt_phos Akt Phosphorylation IFA2->Akt_phos inhibits mTOR_phos mTOR Phosphorylation Akt_phos->mTOR_phos activates Cell_Growth Cell Growth & Survival mTOR_phos->Cell_Growth promotes Apoptosis2 Apoptosis mTOR_phos->Apoptosis2 inhibits IFA3 This compound beta_catenin β-catenin Expression IFA3->beta_catenin downregulates cMyc c-Myc Expression beta_catenin->cMyc activates Proliferation Proliferation cMyc->Proliferation promotes

Caption: Known anticancer signaling pathways modulated by this compound.

Future Directions and Conclusion

The existing body of research strongly suggests that this compound is a bioactive compound with therapeutic potential. While direct evidence for its synergistic effects is currently lacking, its demonstrated anticancer, antioxidant, and anti-inflammatory activities provide a solid foundation for future investigations into combination therapies.

Researchers are encouraged to explore the synergistic potential of this compound with other well-characterized phytochemicals such as quercetin, curcumin, and resveratrol. The experimental frameworks and signaling pathway information presented in this guide offer a starting point for designing such studies. A comparative approach, leveraging the extensive data on ferulic acid's synergistic interactions, can help prioritize and design experiments to unlock the full therapeutic potential of this compound. The development of novel, more effective therapeutic strategies may lie in the rational combination of these natural compounds.

References

Validation of Isoferulic Acid as a Biomarker for Dietary Intake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isoferulic acid and other potential biomarkers for assessing dietary intake, with a focus on coffee and whole-grain consumption. The information is intended to assist researchers in selecting the most appropriate biomarkers for their studies.

Introduction to this compound as a Dietary Biomarker

This compound, a metabolite of chlorogenic and caffeic acids, has been investigated as a potential biomarker for coffee consumption.[1][2][3] Its concentration in biological fluids, such as urine and plasma, increases after coffee intake.[1][4] However, its utility as a reliable biomarker is a subject of ongoing research due to factors such as inter-individual variability in metabolism and the presence of its precursors in other dietary sources.[1][5] This guide evaluates the performance of this compound in comparison to other established and emerging dietary biomarkers.

Comparison of Biomarkers for Coffee Consumption

Coffee is a complex beverage containing numerous bioactive compounds that are metabolized in the body. Several of these metabolites have been proposed as potential biomarkers of coffee intake.

Quantitative Comparison of Coffee Biomarkers

BiomarkerMatrixCorrelation with Coffee Intake (r-value)Sensitivity & Specificity (AUC)Key AdvantagesKey Limitations
This compound Urine, Plasma0.18 - 0.26 (habitual intake)[1][5]Not consistently reportedDirectly linked to chlorogenic acid metabolism.Weak correlation with habitual intake, present in other foods.[1][5]
Trigonelline Urine, Plasma~0.6 (plasma, habitual intake)[1]> 0.9[1]High specificity to coffee, stable.[1][6]Can be influenced by roasting degree.
N-methylpyridinium UrineNot reported as 'r' value, but distinguishes consumers from non-consumersNot explicitly reported, but proposed as a reliable qualitative biomarker.[7][8]Specific to roasted coffee.[7][8]Qualitative rather than quantitative in some studies.
Caffeine Metabolites (e.g., 1-methylxanthine, 1,7-dimethyluric acid) Urine0.55 - 0.68 (for some metabolites)[9]> 0.9 (for some metabolites)[1]Strong correlation with intake.[9]Caffeine is present in other beverages (e.g., tea, soda).[6]
Dihydrocaffeic acid & Dihydroferulic acid Urine, PlasmaNot consistently reported as 'r' valueHigh sensitivity and specificity for dihydrocaffeic acid and its glucuronide.[5]Reflects colonic metabolism of coffee polyphenols.[3]Also derived from other dietary phenolics.

Pharmacokinetic Parameters of Coffee-Derived Metabolites

MetaboliteMatrixTmax (hours)Cmax (nM)Half-life (hours)Notes
This compound Plasma~1[10]Variable, lower than other metabolites.Not consistently reportedRapidly absorbed from the small intestine.[10]
Caffeic Acid Plasma~1[11]VariableNot consistently reportedAppears in plasma after hydrolysis of chlorogenic acid.[11]
Dihydroferulic Acid & its sulfate Plasma> 4[3]145-385[3]Longer than small intestine-absorbed metabolitesIndicates absorption in the large intestine.[3]
Dihydrocaffeic Acid-3-O-sulfate Plasma> 4[3]145-385[3]Longer than small intestine-absorbed metabolitesIndicates absorption in the large intestine.[3]

Comparison of Biomarkers for Whole-Grain Intake

While this compound is primarily associated with coffee, its precursor, ferulic acid, is found in whole grains. However, more specific biomarkers for whole-grain intake have been identified.

Quantitative Comparison of Whole-Grain Biomarkers

BiomarkerMatrixCorrelation with Whole-Grain Intake (r-value)Key AdvantagesKey Limitations
Alkylresorcinols (ARs) Plasma, Urine0.58 (plasma ARs with self-reported intake)[1]Specific to whole-grain wheat and rye, stable.[8][12]Not present in other common whole grains like oats or rice.
Enterolactone (from lignans) Plasma, UrineWeakly associated with wheat intake.[13]Reflects intake of various plant-based foods.Not specific to whole grains.
Ferulic Acid Metabolites UrineNot established as a primary biomarkerPresent in many plant foods.Lacks specificity for whole grains.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate validation and application of dietary biomarkers.

1. Sample Collection and Preparation for LC-MS/MS Analysis of this compound and Other Phenolic Acids in Human Plasma

  • Blood Collection: Collect fasting blood samples in EDTA-containing tubes.

  • Plasma Separation: Centrifuge the blood at 1,500 x g for 15 minutes at 4°C.

  • Protein Precipitation: To 100 µL of plasma, add 100 µL of 10% (v/v) trifluoroacetic acid.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 1,945 x g for 10 minutes.[14]

  • Supernatant Injection: Inject an aliquot of the supernatant (e.g., 25 µL) into the LC-MS/MS system.[14]

  • Enzymatic Hydrolysis (for total phenolic acids): Prior to protein precipitation, incubate plasma with β-glucuronidase/sulfatase to deconjugate metabolites.

2. LC-MS/MS Analysis of Phenolic Acids

  • Chromatographic Separation: Use a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a small percentage of an acid (e.g., 0.1% formic acid or 0.5% acetic acid).[14]

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) for quantification.

3. Statistical Analysis Plan for Biomarker Validation

  • Correlation Analysis: Use Spearman's or Pearson's correlation coefficients to assess the association between biomarker levels and dietary intake data from food frequency questionnaires (FFQs) or 24-hour dietary recalls.

  • Dose-Response Relationship: Employ linear regression models to evaluate the relationship between different levels of food intake and biomarker concentrations.

  • Sensitivity and Specificity: Utilize Receiver Operating Characteristic (ROC) curve analysis to determine the ability of the biomarker to distinguish between high and low consumers of a specific food. The Area Under the Curve (AUC) is a key metric.[6]

  • Reproducibility: Assess the intra- and inter-individual variability of the biomarker over time using repeated measures and calculating the intraclass correlation coefficient (ICC).

Visualizations

Metabolism of Coffee Chlorogenic Acid and Formation of this compound

Coffee Coffee Chlorogenic Acid Chlorogenic Acid Coffee->Chlorogenic Acid contains Caffeic Acid Caffeic Acid Chlorogenic Acid->Caffeic Acid Hydrolysis Gut Microbiota Gut Microbiota Caffeic Acid->Gut Microbiota Metabolism by Liver Liver Gut Microbiota->Liver This compound This compound Liver->this compound Methylation Urinary Excretion Urinary Excretion This compound->Urinary Excretion

Caption: Metabolic pathway of chlorogenic acid from coffee to this compound.

Experimental Workflow for Dietary Biomarker Validation

cluster_0 Study Design cluster_1 Sample Collection cluster_2 Analysis cluster_3 Data Analysis Dietary Intervention Dietary Intervention Urine Urine Dietary Intervention->Urine Observational Study Observational Study Plasma Plasma Observational Study->Plasma Sample Preparation Sample Preparation Urine->Sample Preparation Plasma->Sample Preparation LC-MS/MS LC-MS/MS Sample Preparation->LC-MS/MS Statistical Validation Statistical Validation LC-MS/MS->Statistical Validation

References

Comparative Pharmacokinetics of Isoferulic Acid: A Review of Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profile of isoferulic acid, a phenolic acid with various reported biological activities, in different animal species. The information presented herein is intended to support researchers and professionals in the fields of pharmacology, toxicology, and drug development in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound.

While the objective is to provide a comparative analysis across various species, the current body of scientific literature on the pharmacokinetics of this compound is predominantly focused on studies conducted in rats. Limited pharmacokinetic data are available for other species such as mice, and comprehensive studies in canines, non-human primates, or lagomorphs are not readily found in published literature. This guide, therefore, presents a detailed analysis of the available rat pharmacokinetic data and highlights the existing knowledge gap for other common preclinical animal models.

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

The following table summarizes the key pharmacokinetic parameters of this compound in rats following oral administration, as reported in various studies. These parameters are crucial for understanding the compound's behavior in a biological system.

ParameterValueAnimal ModelDosage and AdministrationSource
Tmax (h) 0.25 - 0.5Wistar Rats10 mg/kg, oral gavage[1][2]
Cmax (µg/mL) 1.15 ± 0.23Wistar Rats10 mg/kg, oral gavage[2]
AUC(0-t) (µg·h/mL) 2.89 ± 0.54Wistar Rats10 mg/kg, oral gavage[2]
t1/2 (h) 1.5 ± 0.4Wistar Rats10 mg/kg, oral gavage[2]

Note: The provided values represent a summary from available studies. Significant variations can occur based on the specific experimental conditions, such as the formulation of this compound administered (e.g., pure compound vs. plant extract). For instance, one study reported that when administered as part of a crude extract of Cimicifuga foetida, the peak concentration (Cmax) and area under the curve (AUC) of this compound were significantly higher compared to when administered as part of processed extracts.[1] This suggests that the formulation can have a substantial impact on the bioavailability of this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for conducting a pharmacokinetic study of a compound like this compound in an animal model.

experimental_workflow cluster_pre_study Pre-Study Preparation cluster_study_conduct Study Conduct cluster_analysis Sample and Data Analysis animal_acclimatization Animal Acclimatization dose_preparation Dose Preparation animal_acclimatization->dose_preparation administration Drug Administration dose_preparation->administration blood_sampling Serial Blood Sampling administration->blood_sampling sample_processing Plasma/Serum Processing blood_sampling->sample_processing bioanalytical_method Bioanalytical Method (e.g., HPLC) sample_processing->bioanalytical_method pk_analysis Pharmacokinetic Analysis bioanalytical_method->pk_analysis

Figure 1. A generalized workflow for a preclinical pharmacokinetic study.

Experimental Protocols

The methodologies employed in the pharmacokinetic studies of this compound in rats are crucial for the interpretation of the presented data. Below is a summary of a typical experimental protocol based on the available literature.

Animal Models
  • Species: Wistar rats[2]

  • Gender: Male[1]

  • Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are often provided with standard chow and water ad libitum.

  • Acclimatization: A period of acclimatization is generally allowed before the commencement of the study to minimize stress.

Drug Administration
  • Route: Oral gavage is a common route of administration for pharmacokinetic studies of orally available compounds.[2]

  • Dosage: A specific dose, for example, 10 mg/kg of this compound, is administered.[2]

  • Vehicle: The compound is often dissolved or suspended in a suitable vehicle, such as a mixture of polyethylene (B3416737) glycol and saline.

  • Fasting: Animals are typically fasted overnight before drug administration to ensure standardized gastrointestinal conditions.

Blood Sampling
  • Time Points: Blood samples are collected at multiple time points post-dosing to characterize the absorption, distribution, and elimination phases. Typical time points might include 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours after administration.

  • Site: Blood is commonly collected from the retro-orbital plexus or via a cannulated jugular vein.

  • Anticoagulant: An anticoagulant, such as heparin, is used to prevent blood clotting.

  • Plasma/Serum Preparation: The collected blood samples are centrifuged to separate plasma or serum, which is then stored at low temperatures (e.g., -20°C or -80°C) until analysis.

Bioanalytical Method
  • Technique: High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a frequently used method for the quantification of this compound in plasma samples.[2]

  • Sample Preparation: A protein precipitation step, often using methanol, is employed to remove interfering proteins from the plasma samples before HPLC analysis.[2]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used for separation.[2]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an acidic aqueous solution (e.g., 0.1% phosphoric acid) is commonly used as the mobile phase.[2]

    • Detection: The UV detector is set at a wavelength where this compound exhibits maximum absorbance.

  • Validation: The analytical method is validated for its linearity, precision, accuracy, and recovery to ensure reliable and reproducible results.[2]

Pharmacokinetic Analysis
  • Software: The plasma concentration-time data are analyzed using specialized pharmacokinetic software.

  • Parameters: Key pharmacokinetic parameters such as Tmax, Cmax, AUC, and t1/2 are calculated using non-compartmental or compartmental analysis methods.

Signaling Pathways and Logical Relationships

While the primary focus of this guide is on pharmacokinetics, it is important to note that this compound's biological effects are linked to its interaction with various cellular signaling pathways. The diagram below illustrates a simplified representation of a signaling pathway that could be influenced by compounds like this compound, leading to downstream cellular responses.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus ligand Ligand (e.g., Growth Factor) receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response isoferulic_acid This compound isoferulic_acid->kinase2 Inhibition

Figure 2. A hypothetical signaling pathway potentially modulated by this compound.

This guide underscores the need for further research to elucidate the pharmacokinetic profile of this compound in a broader range of animal species. Such studies are essential for a more comprehensive understanding of its potential therapeutic applications and for facilitating interspecies extrapolation to predict its behavior in humans.

References

The Structural Dance: Unraveling the Structure-Activity Relationship of Isoferulic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding how the chemical structure of a compound influences its biological activity is paramount. This guide provides a comparative evaluation of isoferulic acid derivatives, delving into their structure-activity relationships (SAR) across various biological domains. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to be a valuable resource for the rational design of novel therapeutics based on the this compound scaffold.

This compound (3-hydroxy-4-methoxycinnamic acid), a phenolic compound found in various plant sources, has garnered significant interest for its diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1] Modifications to its core structure can dramatically alter its biological efficacy, offering a promising avenue for the development of potent and selective therapeutic agents. This guide summarizes key findings on the SAR of this compound derivatives, providing a foundation for future drug discovery efforts.

Comparative Biological Activities of this compound Derivatives

The biological activity of this compound derivatives is intricately linked to their structural features. Modifications to the carboxylic acid group, the phenolic hydroxyl group, and the methoxy (B1213986) group can significantly impact their potency and selectivity. The following tables summarize the available quantitative data for various biological activities.

Antioxidant Activity

The antioxidant capacity of this compound and its derivatives is a cornerstone of their therapeutic potential. This activity is primarily evaluated through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (ferric reducing antioxidant power).

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM Fe(II)/µM)Reference(s)
This compound23.5 ± 0.95.5 ± 0.11.1 ± 0.0[2][3]
Ferulic Acid38.9 ± 1.27.8 ± 0.21.2 ± 0.0[2]
Methyl Isoferulate> 100> 100-[4]
Ethyl Isoferulate> 100> 100-[4]

Key SAR Insights for Antioxidant Activity:

  • The free phenolic hydroxyl group is crucial for radical scavenging activity. Esterification of the carboxylic acid group in this compound to form methyl or ethyl esters leads to a significant decrease in antioxidant capacity.[4]

  • The position of the hydroxyl and methoxy groups on the phenyl ring influences activity. This compound, with a 3-hydroxyl and 4-methoxy substitution, demonstrates potent antioxidant effects.[2][3]

Anticancer Activity

This compound and its derivatives have shown promise as anticancer agents by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

CompoundCell LineIC50 (µM)Reference(s)
This compoundPancreatic Cancer (PANC-1)~25[5]
This compoundHuman Leukemia (Jurkat)28.4[5]
Ferulic Acid Ester Derivative (FE10)Cervical Cancer (HeLa)32 µg/mL[6]
Ferulic Acid Amide Derivative (FA10)Cervical Cancer (HeLa)23 µg/mL[6]

Key SAR Insights for Anticancer Activity:

  • Derivatization of the carboxylic acid group into esters and amides can enhance anticancer activity. For instance, certain ferulic acid amides have shown greater cytotoxicity against HeLa cells than the parent compound.[6]

  • The nature of the substituent on the amide or ester group plays a significant role in determining the potency.

Antibacterial Activity

The antibacterial potential of this compound derivatives has been explored against various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

CompoundBacterial StrainMIC (µg/mL)Reference(s)
N-isopropyl-3-(difluoromethyl)-4-methoxycinnamamideMycobacterium smegmatis8[7]
N-isopentyl-3-(difluoromethyl)-4-methoxycinnamamideMycobacterium smegmatis8[7]
N-(2-phenylethyl)-3-(difluoromethyl)-4-methoxycinnamamideMycobacterium smegmatis8[7]
Propyl ferulateStaphylococcus aureus- (reduces antibiotic MIC)[8]
Hexyl ferulateEscherichia coli500[9]
Hexyl ferulatePseudomonas aeruginosa400[9]

Key SAR Insights for Antibacterial Activity:

  • Modification of the phenolic hydroxyl group can influence antibacterial potency and selectivity. Replacing the hydroxyl with a difluoromethyl group in this compound amides led to potent and selective activity against Mycobacterium smegmatis.[7]

  • Esterification of the carboxylic acid group with alkyl chains of varying lengths can modulate antibacterial activity, with optimal chain lengths observed for specific bacterial strains.[9]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation and comparison of this compound derivatives.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagents: DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727), test compounds, and a positive control (e.g., ascorbic acid or Trolox).

  • Procedure:

    • Prepare various concentrations of the test compounds and the positive control in a suitable solvent (e.g., methanol or DMSO).

    • Add a fixed volume of the DPPH solution to each concentration of the test compound and control in a 96-well plate.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: (1 - (Abs_sample / Abs_control)) * 100.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.[10]

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents: ABTS solution, potassium persulfate, test compounds, and a positive control.

  • Procedure:

    • Generate the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 at 734 nm).

    • Add various concentrations of the test compounds or positive control to the ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[4]

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer), test compounds, and a standard (e.g., FeSO₄).

  • Procedure:

    • Prepare the FRAP reagent fresh.

    • Add the test compounds at various concentrations to the FRAP reagent.

    • Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).

    • Measure the absorbance of the resulting blue-colored solution at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance of the test sample to a standard curve of Fe²⁺.[4]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Reagents: MTT solution, DMSO, cell culture medium, and the test compounds.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by metabolically active cells.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a wavelength of around 570 nm.

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[6]

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

  • Reagents: COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a detection system (e.g., ELISA for prostaglandin (B15479496) E2).

  • Procedure:

    • Pre-incubate the COX enzyme with various concentrations of the test compound.

    • Initiate the reaction by adding arachidonic acid.

    • After a specific incubation time, stop the reaction.

    • Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

    • The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor.

    • The IC50 value is determined from the dose-response curve.

Signaling Pathways and Molecular Mechanisms

The biological effects of this compound and its derivatives are often mediated through the modulation of key cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound derivatives can exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα P NF_kB NF-κB (p65/p50) IκBα->NF_kB NF_kB_n NF-κB NF_kB->NF_kB_n Translocation Isoferulic_Acid_Derivative This compound Derivative Isoferulic_Acid_Derivative->IKK Inhibition DNA DNA NF_kB_n->DNA Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes Transcription

NF-κB signaling pathway and the inhibitory effect of this compound derivatives.
Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers. This compound derivatives can induce apoptosis in cancer cells by inhibiting this pathway.

Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Isoferulic_Acid_Derivative This compound Derivative Isoferulic_Acid_Derivative->Akt Inhibition

References

Safety Operating Guide

Navigating the Safe Disposal of Isoferulic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Isoferulic acid, a cinnamic acid derivative, requires careful handling and adherence to specific disposal protocols to minimize environmental impact and ensure workplace safety. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general laboratory safety and chemical handling best practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound can cause skin and eye irritation, and may also lead to respiratory irritation[1].

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: To prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a dust mask or respirator may be necessary[1].

In case of a spill, it should be cleaned up immediately and the materials used for cleanup must also be treated as hazardous waste[2].

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. It is crucial to remember that this compound should not be disposed of with household garbage or allowed to enter the sewage system.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is in solid form, dissolved in a solvent, or part of a reaction mixture.

  • Segregate Incompatible Chemicals: Store this compound waste separately from incompatible materials, such as strong oxidizing agents. The segregation of incompatible chemicals is a standard laboratory practice to prevent dangerous reactions[3].

2. Waste Collection and Containerization:

  • Use Appropriate Containers: Collect this compound waste in a designated, properly labeled, and leak-proof container that is chemically compatible with the waste[3][4].

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name, "this compound."

  • Container Management: Keep the waste container securely closed when not in use and store it in a designated satellite accumulation area (SAA) within the laboratory[4][5]. Do not fill containers to more than 90% capacity to allow for expansion[4].

3. On-site Neutralization (for acidic solutions): While this compound itself is an acid, neutralization is a common procedure for acidic waste streams before disposal. This should only be performed by trained personnel in a controlled environment.

  • Procedure: In a fume hood and while wearing appropriate PPE, slowly add a neutralizing agent like sodium bicarbonate or another suitable base to the acidic solution while stirring[6][7]. The process should be done carefully to control any heat generation or splashing[7].

  • pH Verification: Monitor the pH of the solution. The target pH for neutralized waste is generally between 5.5 and 9.0[7].

  • Disposal of Neutralized Solution: Once neutralized, the solution may be suitable for drain disposal, followed by a large volume of water[7]. However, always confirm with your institution's Environmental Health and Safety (EHS) office before disposing of any chemical waste down the drain[5][8].

4. Final Disposal:

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal company[5][9].

  • Documentation: Maintain accurate records of the waste generated and its disposal, as required by regulations[3].

Quantitative Data for Chemical Waste Handling
ParameterGuidelineRegulatory Context
Maximum Volume in Satellite Accumulation Area (SAA) 55 gallons of hazardous wasteResource Conservation and Recovery Act (RCRA)[2][5]
Maximum Volume for Acutely Toxic Waste (P-listed) 1 quartResource Conservation and Recovery Act (RCRA)[2][5]
Maximum Storage Time in SAA Varies by state; e.g., up to 90 days in California after the container is full or the limit is reachedState and Federal Regulations[4]
pH for Drain Disposal of Neutralized Corrosives Between 5.5 and 9.5General laboratory safety guidelines[7][8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Isoferulic_Acid_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize 2. Characterize Waste (Solid, Solution, Mixture) ppe->characterize segregate 3. Segregate from Incompatibles (e.g., Strong Oxidizers) characterize->segregate containerize 4. Collect in Labeled, Compatible Hazardous Waste Container segregate->containerize storage 5. Store in Satellite Accumulation Area (SAA) containerize->storage decision Is the waste an acidic solution and is on-site neutralization permitted and feasible? storage->decision neutralize 6a. Neutralize with Base (e.g., Sodium Bicarbonate) in a Fume Hood decision->neutralize Yes ehs_pickup 6b/9b. Arrange for EHS/ Licensed Contractor Pickup decision->ehs_pickup No verify_ph 7a. Verify pH is between 5.5 - 9.5 neutralize->verify_ph ehs_consult 8a. Consult EHS for Drain Disposal Approval verify_ph->ehs_consult drain_disposal 9a. Dispose Down Drain with Copious Amounts of Water ehs_consult->drain_disposal Approved ehs_consult->ehs_pickup Not Approved end End: Waste Properly Disposed drain_disposal->end ehs_pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Isoferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Isoferulic Acid

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedural steps are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Safety Data

This compound presents several hazards that necessitate careful handling. According to its classification under the Globally Harmonized System (GHS), it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] One safety data sheet also indicates that it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2]

Table 1: Hazard Classification for this compound

Hazard ClassificationGHS Hazard CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]
Acute Oral ToxicityH302Harmful if swallowed.[2]
Hazardous to the Aquatic EnvironmentH410Very toxic to aquatic life with long lasting effects.[2]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety when handling this compound.[3] PPE should be selected based on the specific task being performed.

Table 2: Recommended PPE for Handling this compound

OperationBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Handling Solid/Powder (Weighing, Aliquoting)Laboratory coatChemical-resistant gloves (e.g., Nitrile rubber)[4][5]Safety glasses with side shields or safety goggles.[5]NIOSH-approved respirator (e.g., N95) to prevent dust inhalation.[1][4]
Handling Solutions (Dissolving, Transferring)Laboratory coat or chemical-resistant apronChemical-resistant gloves (e.g., Nitrile rubber)[4][5]Safety goggles. A face shield is required if there is a splash hazard.[4][6]Not generally required if handled within a certified chemical fume hood.
Accidental Spill Cleanup Chemical-resistant coveralls or suitHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)[4]Safety goggles and a full-face shield.[4][6]Air-purifying respirator with appropriate cartridges for organic vapors/dusts.[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for safety. The following steps outline the process from receipt to use of this compound.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[7] Follow the storage temperature recommendations on the product insert.

  • Inventory: Log the chemical into the laboratory inventory system.

Handling Solid this compound (e.g., Weighing)
  • Location: Perform all manipulations of solid this compound that may generate dust, such as weighing, within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[8]

  • PPE: Wear a lab coat, appropriate gloves, and safety goggles. A respirator is recommended to avoid breathing in dust.[1]

  • Procedure:

    • Designate a specific area for weighing.

    • Use a disposable weigh boat or paper.

    • Carefully transfer the desired amount, avoiding dust formation.[8]

    • Clean the spatula and weighing area immediately after use with a damp cloth to collect any residual powder.

    • Tightly reseal the main container.

    • Dispose of contaminated weigh boats and cleaning materials as solid chemical waste.

Preparing and Handling Solutions
  • Location: Always prepare solutions inside a certified chemical fume hood.

  • PPE: Wear a lab coat, chemical-resistant gloves, and safety goggles.[5] Use a face shield if there is a significant risk of splashing.[6]

  • Procedure:

    • Place a stir plate and a beaker containing the appropriate solvent inside the fume hood.

    • Slowly add the weighed this compound powder to the solvent while stirring to prevent splashing.

    • Rinse the weigh boat with a small amount of solvent and add it to the beaker to ensure a complete transfer.

    • Cover the beaker or flask to prevent vapor release.

    • If heating is required, use a controlled heating mantle and ensure proper ventilation.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.[7]

Solid Waste
  • Containment: Collect surplus or expired solid this compound, along with any contaminated items like weigh papers and gloves, in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: This waste must be disposed of through a licensed hazardous material disposal company.[7]

Liquid Waste
  • Segregation: Do not pour this compound solutions down the drain.[9] Given its high toxicity to aquatic life, release into the sewer system must be avoided.[2]

  • Aqueous Solutions: Collect in a designated, sealed, and labeled hazardous aqueous waste container. The container should be made of a compatible material.[10]

  • Organic Solvent Solutions: Collect in a designated hazardous organic waste container. Do not mix with incompatible waste streams.

  • Neutralization: While acids can sometimes be neutralized for disposal, this should only be done by trained personnel following a validated institutional protocol, as it may not be permissible for sewer disposal depending on local regulations.[11][12]

Contaminated Materials and Empty Containers
  • PPE: Used, non-reusable PPE (gloves, aprons) should be disposed of as solid chemical waste.

  • Glassware: Thoroughly decontaminate any reusable glassware by rinsing it multiple times with a suitable solvent. The rinsate should be collected as liquid chemical waste.

  • Empty Containers: Empty containers must be triple-rinsed with a suitable solvent before disposal.[12] The rinsate must be collected as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines.

Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound from receipt to final disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation & Storage cluster_handling Handling Operations (in Fume Hood) cluster_disposal Waste Management receiving 1. Receive & Inspect Container storage 2. Store in Cool, Dry, Ventilated Area receiving->storage ppe_prep 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe_prep container_waste Triple-Rinse & Dispose of Empty Container storage->container_waste If empty weighing 4a. Weigh Solid (Add Respirator) ppe_prep->weighing dissolving 4b. Prepare Solution weighing->dissolving experiment 5. Perform Experiment dissolving->experiment solid_waste Dispose Solid Waste (Contaminated PPE, Powder) experiment->solid_waste liquid_waste Dispose Liquid Waste (Aqueous & Organic Solutions) experiment->liquid_waste

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.